3-(6-Aminopyridin-3-yl)-N,N-dimethylbenzamide
Description
Properties
IUPAC Name |
3-(6-aminopyridin-3-yl)-N,N-dimethylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O/c1-17(2)14(18)11-5-3-4-10(8-11)12-6-7-13(15)16-9-12/h3-9H,1-2H3,(H2,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXMUWEOJLSQVPD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=CC=CC(=C1)C2=CN=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70718564 | |
| Record name | 3-(6-Aminopyridin-3-yl)-N,N-dimethylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70718564 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1314988-25-4 | |
| Record name | 3-(6-Aminopyridin-3-yl)-N,N-dimethylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70718564 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Technical Guide to 3-(6-Aminopyridin-3-yl)-N,N-dimethylbenzamide: Synthesis, Characterization, and Medicinal Chemistry Potential
Abstract
This technical guide provides a comprehensive overview of the chemical entity 3-(6-aminopyridin-3-yl)-N,N-dimethylbenzamide. Designed for researchers and professionals in drug development, this document details the molecule's physicochemical properties, outlines a robust and logical synthetic strategy via Suzuki-Miyaura cross-coupling, and describes the necessary analytical techniques for its characterization. Furthermore, we delve into the medicinal chemistry perspective, highlighting the compound's potential as a versatile scaffold for targeted library development based on its key structural motifs. The protocols and insights herein are grounded in established chemical principles to ensure reliability and reproducibility in a research setting.
Molecular Overview and Physicochemical Properties
3-(6-Aminopyridin-3-yl)-N,N-dimethylbenzamide is a bi-aryl molecule composed of a 2-aminopyridine ring linked to an N,N-dimethylbenzamide moiety. This structure incorporates several features of high interest in medicinal chemistry, including a hydrogen bond-donating amino group, a hydrogen bond-accepting amide carbonyl, and two aromatic systems capable of engaging in various non-covalent interactions.
Caption: Retrosynthetic analysis via Suzuki-Miyaura disconnection.
Detailed Experimental Protocols
The following protocols are designed as a self-validating system. Successful synthesis and characterization of the precursors are critical checkpoints before proceeding to the final coupling step.
Synthesis of Precursor 1: 3-Bromo-N,N-dimethylbenzamide
This precursor is synthesized from commercially available 3-bromobenzoic acid. The key is the activation of the carboxylic acid to facilitate amidation.
-
Acid Chloride Formation (Activation):
-
To a solution of 3-bromobenzoic acid (1.0 eq) in dichloromethane (DCM, approx. 0.5 M), add oxalyl chloride (1.5 eq) dropwise at 0 °C.
-
Add a catalytic amount of N,N-dimethylformamide (DMF, ~1 drop).
-
Causality: Oxalyl chloride, with DMF as a catalyst, is a highly effective reagent for converting carboxylic acids into more reactive acid chlorides. This intermediate is essential for the subsequent amidation.
-
Allow the reaction to warm to room temperature and stir for 2-3 hours until gas evolution ceases. The reaction can be monitored by IR spectroscopy (disappearance of the broad O-H stretch).
-
-
Amidation:
-
In a separate flask, prepare a solution of dimethylamine (2.5 eq, typically as a 2M solution in THF or as an aqueous solution) in DCM, and cool to 0 °C.
-
Slowly add the crude acid chloride solution from the previous step to the dimethylamine solution.
-
Causality: The highly electrophilic acid chloride reacts readily with the nucleophilic dimethylamine. Using an excess of the amine ensures complete reaction and neutralizes the HCl byproduct.
-
Stir for 1 hour at 0 °C, then allow to warm to room temperature.
-
-
Work-up and Purification:
-
Quench the reaction with saturated aqueous NaHCO₃ solution.
-
Separate the organic layer, and extract the aqueous layer with DCM (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield 3-bromo-N,N-dimethylbenzamide as a solid.
-
Final Step: Suzuki-Miyaura Cross-Coupling
This protocol couples the two key fragments to yield the final product.
Caption: General workflow for the Suzuki-Miyaura cross-coupling synthesis.
-
Reaction Setup:
-
To a reaction vessel, add 3-bromo-N,N-dimethylbenzamide (1.0 eq), (6-aminopyridin-3-yl)boronic acid pinacol ester (1.1 eq), potassium carbonate (K₂CO₃, 2.5 eq), and a palladium catalyst such as [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf), 0.03 eq).
-
Causality: The boronic ester is a stable, easily handled source of the pyridine nucleophile. The palladium catalyst is the core of the catalytic cycle, facilitating the C-C bond formation. The inorganic base is crucial for the transmetalation step, activating the boronate complex.
-
-
Execution:
-
Evacuate and backfill the vessel with an inert gas (e.g., Nitrogen or Argon) three times.
-
Add a degassed solvent system, such as a 4:1 mixture of 1,4-dioxane and water.
-
Heat the reaction mixture to 90-100 °C and stir vigorously for 4-16 hours.
-
Monitor the reaction progress by TLC or LC-MS until the starting bromide is consumed.
-
-
Work-up and Purification:
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash with water and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography (e.g., using a DCM/methanol gradient) to afford the pure 3-(6-aminopyridin-3-yl)-N,N-dimethylbenzamide.
-
Analytical Characterization and Quality Control
A self-validating protocol requires rigorous analytical confirmation of the final product's identity and purity.
Table 2: Expected Analytical Data
| Technique | Expected Result |
|---|---|
| ¹H NMR | - A singlet integrating to 6H around δ 2.9-3.1 ppm (N(CH₃)₂).- Aromatic signals corresponding to the 4 protons on the benzamide ring and the 3 protons on the pyridine ring.- A broad singlet for the -NH₂ protons. |
| ¹³C NMR | - Two distinct signals for the N-methyl carbons.- A signal for the amide carbonyl carbon (~170 ppm).- A set of signals in the aromatic region (110-160 ppm) corresponding to the 11 aromatic carbons. |
| High-Res MS | Calculated exact mass for [M+H]⁺ (C₁₄H₁₆N₃O⁺) should match the observed mass within ± 5 ppm. |
| HPLC | A single major peak with >95% purity when monitored at two different wavelengths (e.g., 254 nm and 280 nm). |
Medicinal Chemistry Perspective and Biological Context
While the specific biological activity of 3-(6-aminopyridin-3-yl)-N,N-dimethylbenzamide is not widely reported, its structure contains well-known pharmacophores that make it an attractive starting point for drug discovery campaigns. Benzamide-containing molecules have demonstrated a wide array of biological activities, including antibacterial, antiviral, and anti-inflammatory properties. [1][2][3]Similarly, the aminopyridine motif is a cornerstone of many kinase inhibitors and other targeted therapies.
Caption: Key pharmacophoric features of the molecular scaffold.
-
Hydrogen Bond Donor: The primary amine on the pyridine ring is a strong hydrogen bond donor, crucial for anchoring the molecule in a protein's binding site.
-
Hydrogen Bond Acceptor: The amide carbonyl oxygen is a strong hydrogen bond acceptor.
-
Aromatic Systems: The two rings can participate in π-π stacking or hydrophobic interactions.
-
Vector for Diversification: The N,N-dimethyl group can be modified to explore different pockets of a target protein, while substitutions on either aromatic ring can be used to modulate potency, selectivity, and pharmacokinetic properties.
This compound serves as an excellent scaffold for building a focused library of analogues for screening against various targets, particularly protein kinases, where such bi-aryl motifs are prevalent.
Safety and Handling
While specific toxicity data for this compound is unavailable, it should be handled with standard laboratory precautions. Based on the constituent parts, certain hazards can be anticipated.
-
N,N-dimethylbenzamide: Harmful if swallowed, causes skin irritation, and causes serious eye irritation. [4][5]* Aminopyridines: Generally considered toxic and should be handled with care.
Recommended Precautions:
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Handle in a well-ventilated fume hood.
-
Avoid inhalation, ingestion, and contact with skin and eyes.
References
Sources
Navigating the Frontier: A Technical Guide to the Investigational Compound 3-(6-Aminopyridin-3-yl)-N,N-dimethylbenzamide (CAS 1314988-25-4)
For Researchers, Scientists, and Drug Development Professionals
Preamble: Charting Unexplored Territory
In the landscape of modern drug discovery, countless molecules hold latent potential, awaiting rigorous scientific inquiry to unlock their therapeutic value. 3-(6-Aminopyridin-3-yl)-N,N-dimethylbenzamide (CAS No. 1314988-25-4) is one such entity. As of the current date, this compound remains largely uncharacterized in peer-reviewed literature, presenting a unique opportunity for novel investigation. This guide, therefore, deviates from a retrospective summary of established data. Instead, it serves as a forward-looking technical roadmap, synthesizing field-proven insights and established methodologies to empower researchers in their exploration of this promising, yet enigmatic, molecule. We will proceed by grounding our hypotheses in the well-documented pharmacology of the broader aminopyridine class, providing a robust framework for its systematic evaluation.
Core Compound Analysis and Physicochemical Properties
The foundational step in evaluating any new chemical entity is the thorough characterization of its fundamental properties. 3-(6-Aminopyridin-3-yl)-N,N-dimethylbenzamide is a distinct molecule featuring a 6-aminopyridine core linked to an N,N-dimethylbenzamide moiety.[1] The aminopyridine scaffold is a privileged structure in medicinal chemistry, known for its diverse biological activities, which range from ion channel modulation to enzyme inhibition.[2][3] The N,N-dimethylbenzamide portion can influence solubility, cell permeability, and metabolic stability, making the overall structure intriguing from a drug design perspective.
A comprehensive initial analysis would involve the experimental determination and computational prediction of its key physicochemical parameters. These data are critical for designing relevant biological assays and interpreting their results.
| Property | Value | Significance in Drug Discovery |
| CAS Number | 1314988-25-4 | Unique chemical identifier. |
| Molecular Formula | C₁₄H₁₅N₃O | Determines exact mass and elemental composition.[1] |
| Molecular Weight | 241.29 g/mol | Influences diffusion, transport, and molar calculations.[1] |
| Predicted LogP | To be determined | Indicates lipophilicity; crucial for predicting membrane permeability and solubility. |
| Predicted pKa | To be determined | Identifies ionizable groups (e.g., the aminopyridine nitrogen), affecting solubility and target binding at physiological pH. |
| Aqueous Solubility | To be determined | Critical for formulation, bioavailability, and in vitro assay design. |
| Chemical Purity | ≥98% (Typical) | Essential for ensuring that observed biological effects are attributable to the compound itself. |
| Storage | 2-8°C Refrigerator | Recommended for maintaining compound integrity.[1] |
Proposed Synthetic Strategy: A Suzuki Coupling Approach
While specific synthesis routes for this exact molecule are not detailed in the available literature, a logical and efficient pathway can be proposed based on established palladium-catalyzed cross-coupling reactions—a cornerstone of modern medicinal chemistry. A Suzuki-Miyaura coupling provides a robust and high-yield method for forming the critical carbon-carbon bond between the pyridine and benzene rings.
Experimental Protocol: Proposed Synthesis
-
Reactant Preparation: To an oven-dried flask, add 5-bromopyridin-2-amine (1.0 eq), (3-(dimethylcarbamoyl)phenyl)boronic acid (1.2 eq), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq).
-
Solvent and Base Addition: Suspend the reactants in a suitable solvent system, for example, a 3:1 mixture of dioxane and water. Add a base, such as sodium carbonate (Na₂CO₃) (2.5 eq).
-
Reaction Execution: Purge the flask with an inert gas (e.g., argon or nitrogen) and heat the mixture to reflux (typically 80-100°C). Monitor the reaction progress using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up and Purification: Upon completion, cool the reaction to room temperature and perform an aqueous work-up. Extract the product into an organic solvent (e.g., ethyl acetate). Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Final Purification: Purify the crude product using column chromatography on silica gel to yield 3-(6-Aminopyridin-3-yl)-N,N-dimethylbenzamide as the final product.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
This self-validating protocol includes in-process controls (TLC/LC-MS) and definitive end-product analysis to ensure the synthesis of the correct, high-purity compound.
Caption: Proposed Suzuki-Miyaura coupling workflow for synthesis.
Investigational Strategy for Biological Activity
The aminopyridine scaffold is a versatile pharmacophore. Aminopyridines are known to interact with a variety of biological targets, including voltage-gated potassium channels and various protein kinases.[1] This provides a logical starting point for a screening campaign to elucidate the mechanism of action of 3-(6-Aminopyridin-3-yl)-N,N-dimethylbenzamide.
Hypothesis: Aurora Kinase B Inhibition
Given that certain aminopyridine derivatives have demonstrated antitumor activities by inhibiting key cell cycle regulators, a plausible hypothesis is that this compound may act as an inhibitor of Aurora Kinase B (AURKB). AURKB is a critical serine/threonine kinase that governs chromosome segregation and cytokinesis; its overexpression is a hallmark of many cancers.
Sources
Uncharted Territory: The Enigmatic Mechanism of 3-(6-Aminopyridin-3-yl)-N,N-dimethylbenzamide
A comprehensive review of available scientific literature and patent databases reveals a notable absence of information regarding the biological target and mechanism of action for the specific compound, 3-(6-Aminopyridin-3-yl)-N,N-dimethylbenzamide. While the constituent chemical moieties, aminopyridine and benzamide, are present in numerous biologically active molecules, the unique arrangement and substitution pattern of this particular compound renders its pharmacological profile unknown.
This technical guide addresses the current informational void surrounding 3-(6-Aminopyridin-3-yl)-N,N-dimethylbenzamide. For researchers, scientists, and drug development professionals investigating this molecule, the path forward necessitates a foundational approach to target identification and mechanism of action elucidation. This document will, therefore, serve as a roadmap for initiating such an investigation, drawing upon established methodologies in pharmacology and chemical biology.
I. Deconstructing the Scaffold: Clues from Related Analogs
While no direct data exists for the target compound, analysis of structurally similar molecules can provide valuable, albeit speculative, starting points for investigation.
-
The Aminopyridine Moiety: The 6-aminopyridin-3-yl group is a common feature in medicinal chemistry. For instance, compounds incorporating this scaffold have been identified as inhibitors of myeloperoxidase (MPO), an enzyme implicated in inflammatory diseases. A notable example is 1-((6-Aminopyridin-3-yl)methyl)-3-(4-bromophenyl)urea, which acts as a potent MPO inhibitor. This suggests that enzymes could be a potential class of targets.
-
The Benzamide Moiety: Benzamide derivatives are known to interact with a wide array of biological targets. For example, 3-aminobenzamide is a well-characterized inhibitor of poly(ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair. Furthermore, various substituted benzamides have been developed as antagonists for G-protein coupled receptors (GPCRs) like the CCR3 receptor, or as inhibitors of enzymes such as histone deacetylases (HDACs).
-
The N,N-dimethylbenzamide Substitution: This specific substitution is less common in targeted therapeutics but is known for its properties as a hydrotropic agent, capable of increasing the solubility of poorly water-soluble compounds. Its influence on the potential biological activity of the core scaffold is currently undetermined.
II. A Proposed Strategy for Target Identification
Given the lack of a known target, a systematic approach to identifying the molecular binding partner(s) of 3-(6-Aminopyridin-3-yl)-N,N-dimethylbenzamide is paramount. The following experimental workflow outlines a logical progression for target deconvolution.
A. Phenotypic Screening to Uncover Biological Activity
The initial step involves broad-based phenotypic screening to identify any measurable biological effect of the compound. This approach does not require prior knowledge of the target and can reveal unexpected activities.
-
Cell Viability and Proliferation Assays: A panel of diverse human cancer cell lines should be treated with the compound to assess its impact on cell growth. Assays such as the MTT or CellTiter-Glo® assays can provide quantitative data on cytotoxicity or cytostatic effects.
-
High-Content Imaging: This powerful technique can simultaneously assess multiple cellular parameters, including morphology, cytoskeletal changes, nuclear integrity, and the localization of specific proteins. This can provide clues about the cellular pathways affected by the compound.
-
Reporter Gene Assays: A battery of reporter assays for key signaling pathways (e.g., NF-κB, Wnt/β-catenin, MAPK/ERK, STAT3) can be employed to determine if the compound modulates these pathways.
B. Target Identification Methodologies
Positive hits from phenotypic screens would necessitate the initiation of target identification studies. Several unbiased approaches can be employed:
-
Affinity-Based Methods:
-
Chemical Proteomics: The compound can be immobilized on a solid support (e.g., beads) to "pull down" its binding partners from cell lysates. The captured proteins are then identified by mass spectrometry.
-
Drug Affinity Responsive Target Stability (DARTS): This method relies on the principle that the binding of a small molecule can stabilize its target protein against proteolysis. Cell lysates are treated with the compound followed by digestion with a protease. The stabilized proteins are then identified by mass spectrometry.
-
-
Genetic and Genomic Approaches:
-
CRISPR/Cas9 Screening: Genome-wide CRISPR screens can be used to identify genes that, when knocked out, confer resistance or sensitivity to the compound. This can pinpoint the target protein or critical components of the affected pathway.
-
Transcriptomic Profiling (RNA-Seq): Analyzing changes in gene expression in response to compound treatment can provide insights into the modulated biological processes and signaling pathways.
-
The following diagram illustrates a potential workflow for target identification:
Caption: A generalized workflow for the identification and validation of the biological target of a novel compound.
III. Hypothetical Downstream Signaling and Mechanistic Studies
Once a validated target is identified, the subsequent research will be dictated by the nature of that target. For example:
-
If the target is a kinase: The investigation would focus on identifying the downstream substrates of the kinase and how the compound affects their phosphorylation status. This would involve techniques like Western blotting with phospho-specific antibodies and phosphoproteomics.
-
If the target is a GPCR: The mechanism of action would be explored through assays measuring second messenger levels (e.g., cAMP, Ca2+), receptor internalization, and β-arrestin recruitment.
-
If the target is a nuclear receptor: Studies would focus on the compound's effect on receptor dimerization, DNA binding, and the recruitment of co-activators or co-repressors, leading to changes in target gene expression.
The following diagram presents a hypothetical signaling pathway assuming the target is a novel kinase:
Caption: A hypothetical signaling cascade illustrating the potential inhibitory action of the compound on a novel kinase.
IV. Concluding Remarks
The compound 3-(6-Aminopyridin-3-yl)-N,N-dimethylbenzamide represents a molecule with an uncharacterized biological profile. The journey to understanding its mechanism of action begins with foundational, unbiased screening to uncover its biological activity, followed by rigorous target identification and validation. The methodologies outlined in this guide provide a framework for researchers to systematically unravel the therapeutic potential and molecular intricacies of this novel chemical entity. The path is one of discovery, and the initial steps will be crucial in determining the future trajectory of research into this compound.
References
Due to the lack of specific literature on 3-(6-Aminopyridin-3-yl)-N,N-dimethylbenzamide, this section provides references to the methodologies and related compounds discussed in this guide.
- Myeloperoxidase Inhibition by Aminopyridines: Information on MPO inhibitors can be found in various medicinal chemistry journals. A relevant starting point would be to search for literature on aminopyridine-based MPO inhibitors.
- PARP Inhibition by Benzamides: Extensive literature is available on PARP inhibitors.
- Phenotypic Screening: For an overview of phenotypic drug discovery, articles in journals such as Nature Reviews Drug Discovery or Cell Chemical Biology are recommended.
- Chemical Proteomics: Methodologies for chemical proteomics and affinity-based target identification are detailed in specialized journals like Molecular & Cellular Proteomics.
- CRISPR Screening: For protocols and applications of CRISPR/Cas9 screens in drug discovery, resources from institutions like the Broad Institute and publications in journals such as N
An In-Depth Technical Guide to the Biological Targets of 3-(6-Aminopyridin-3-yl)benzamide Derivatives
A Senior Application Scientist's Perspective on a Promising Class of Aurora B Kinase Inhibitors
Disclaimer: This technical guide focuses on the biological targets of the 3-(6-aminopyridin-3-yl)benzamide scaffold. As of the latest literature review, specific biological data for the N,N-dimethylated analog, 3-(6-Aminopyridin-3-yl)-N,N-dimethylbenzamide, is not publicly available. The information presented herein is based on studies of closely related derivatives and is intended to provide a comprehensive understanding of the likely mechanism of action and biological context for this class of compounds.
Introduction: A Novel Scaffold Targeting a Key Mitotic Regulator
In the landscape of oncology drug discovery, the identification of novel chemical scaffolds with potent and selective activity against critical cancer targets is paramount. The 3-(6-aminopyridin-3-yl)benzamide core structure has emerged as a promising pharmacophore, with derivatives demonstrating significant antitumor activity. This guide provides an in-depth exploration of the primary biological target of this compound class, Aurora B kinase (AURKB), a pivotal regulator of cell division. We will delve into the molecular intricacies of AURKB's function, the mechanistic consequences of its inhibition by these benzamide derivatives, and provide experimentally validated protocols for researchers to investigate these interactions in their own laboratories.
Primary Biological Target: Aurora B Kinase (AURKB)
Aurora B kinase is a serine/threonine kinase that plays an indispensable role in ensuring the fidelity of mitosis. It is a key component of the chromosomal passenger complex (CPC), which also includes INCENP, Survivin, and Borealin. The CPC dynamically localizes to various structures throughout mitosis, including centromeres, kinetochores, the central spindle, and the midbody, to orchestrate critical mitotic events.
Deregulation and overexpression of AURKB are common hallmarks of many human cancers and are often associated with aneuploidy, genomic instability, and poor prognosis. This makes AURKB a compelling therapeutic target for the development of novel anticancer agents.[1]
The AURKB Signaling Pathway and its Interruption by 3-(6-Aminopyridin-3-yl)benzamide Derivatives
The primary mechanism of action for the 3-(6-aminopyridin-3-yl)benzamide class of compounds is the inhibition of AURKB transcription, leading to a cascade of downstream effects that culminate in cell cycle arrest and apoptosis.[2]
The signaling pathway can be visualized as follows:
Figure 1: AURKB Signaling and Inhibition. This diagram illustrates the transcriptional regulation of Aurora B kinase and its subsequent role in key mitotic events. 3-(6-Aminopyridin-3-yl)benzamide derivatives inhibit the transcription of the AURKB gene, leading to a downstream cascade resulting in mitotic arrest and apoptosis.
Inhibition of AURKB activity disrupts several critical mitotic processes:
-
Chromosome Condensation and Segregation: AURKB phosphorylates histone H3 at serine 10, a key event for chromatin condensation during prophase. Inhibition of AURKB leads to defects in this process.
-
Kinetochore-Microtubule Attachments: AURKB is crucial for correcting erroneous attachments between kinetochores and spindle microtubules, ensuring proper chromosome alignment at the metaphase plate. Its inhibition leads to chromosome mis-segregation.
-
Cytokinesis: During late mitosis, AURKB relocates to the central spindle and midbody, where it is essential for the completion of cytokinesis.
The disruption of these processes by AURKB inhibition triggers the spindle assembly checkpoint, leading to a prolonged arrest in the G2/M phase of the cell cycle.[3] Ultimately, this sustained mitotic arrest induces programmed cell death, or apoptosis.[1][3]
Pharmacological Profile
While specific quantitative data for 3-(6-Aminopyridin-3-yl)-N,N-dimethylbenzamide is not available, studies on related AURKB inhibitors provide a framework for understanding the expected pharmacological properties. The table below summarizes key parameters for well-characterized AURKB inhibitors. It is anticipated that derivatives of the 3-(6-aminopyridin-3-yl)benzamide scaffold would exhibit similar potent and selective inhibitory activity against AURKB.
| Inhibitor Name | Target(s) | IC50 (AURKB) | Cell-based Potency (Example) | Reference |
| Barasertib (AZD1152-HQPA) | AURKB | 0.37 nM | >1000-fold selectivity for AURKB over AURKA | [4] |
| ZM447439 | AURKA, AURKB | ~100 nM | Inhibits Histone H3 phosphorylation in cells | [5] |
| GSK1070916 | AURKB, AURKC | 0.38 nM | Induces apoptosis in retinoblastoma cells | [3] |
| SNS-314 | AURKA, AURKB , AURKC | 31 nM | Dose-dependent inhibition of Histone H3 phosphorylation | [4] |
Experimental Workflows for Target Validation and Characterization
To validate and characterize the biological effects of 3-(6-aminopyridin-3-yl)benzamide derivatives, a series of well-established in vitro assays can be employed. The following workflow provides a logical progression from target engagement to cellular outcomes.
Figure 2: Experimental Workflow. A logical flow of experiments to characterize the activity of a putative AURKB inhibitor, starting from biochemical validation to the assessment of cellular consequences.
Detailed Experimental Protocols
Objective: To determine the direct inhibitory effect of the compound on the enzymatic activity of purified AURKB.
Principle: This assay measures the phosphorylation of a substrate by recombinant AURKB in the presence of ATP. The amount of phosphorylation is quantified, typically using a luminescence-based method that measures ADP production.[6]
Protocol:
-
Reagents and Materials:
-
Procedure:
-
Prepare serial dilutions of the test compound in kinase buffer.
-
In a 96-well plate, add 5 µL of each compound dilution.
-
Add 20 µL of a master mix containing kinase buffer, ATP, and the kinase substrate to each well.
-
To initiate the reaction, add 25 µL of recombinant AURKB to each well.
-
Incubate the plate at 30°C for 60 minutes.
-
Stop the kinase reaction and measure the amount of ADP produced following the manufacturer's protocol for the ADP-Glo™ assay.
-
Calculate the IC50 value by plotting the percentage of inhibition against the compound concentration.
-
Objective: To assess the inhibition of AURKB activity in a cellular context by measuring the phosphorylation of its downstream substrate, histone H3.
Principle: Cells are treated with the test compound, and cell lysates are then subjected to SDS-PAGE and immunoblotting to detect the levels of total and phosphorylated histone H3 (Ser10). A decrease in the phospho-histone H3 signal indicates AURKB inhibition.[7]
Protocol:
-
Cell Culture and Treatment:
-
Seed a suitable cancer cell line (e.g., HeLa, HCT116) in 6-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound for 24 hours.
-
-
Lysate Preparation:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (20-30 µg) per lane on an SDS-polyacrylamide gel.
-
Perform electrophoresis to separate the proteins by size.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-histone H3 (Ser10) and total histone H3 overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[8]
-
Objective: To determine the effect of the compound on cell cycle progression.
Principle: Cells are treated with the compound, fixed, and stained with a DNA-binding fluorescent dye like propidium iodide (PI). The fluorescence intensity of individual cells is measured by flow cytometry, which is proportional to the DNA content, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.[9][10]
Protocol:
-
Cell Treatment and Harvesting:
-
Treat cells with the test compound for 24-48 hours.
-
Harvest both adherent and floating cells and wash with PBS.
-
-
Fixation and Staining:
-
Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing, and incubate at -20°C for at least 2 hours.[11]
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cells in a staining solution containing propidium iodide and RNase A.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Generate a histogram of DNA content and use cell cycle analysis software to quantify the percentage of cells in each phase. An accumulation of cells in the G2/M phase is indicative of mitotic arrest.
-
Objective: To quantify the induction of apoptosis following compound treatment.
Principle: In the early stages of apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, conjugated to a fluorophore (e.g., FITC), can be used to detect apoptotic cells. Propidium iodide is used as a counterstain to differentiate early apoptotic (Annexin V positive, PI negative) from late apoptotic/necrotic cells (Annexin V positive, PI positive).[12]
Protocol:
-
Cell Treatment and Harvesting:
-
Treat cells with the test compound for the desired duration (e.g., 48 hours).
-
Harvest the cells, including any floating cells, and wash with cold PBS.
-
-
Staining:
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and propidium iodide to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.[13]
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells by flow cytometry within one hour of staining.
-
Quantify the percentage of live, early apoptotic, late apoptotic, and necrotic cells.
-
Conclusion and Future Directions
The 3-(6-aminopyridin-3-yl)benzamide scaffold represents a promising starting point for the development of novel anticancer therapeutics. The available evidence strongly suggests that derivatives of this class exert their biological effects through the inhibition of Aurora B kinase, a critical regulator of mitosis. This guide has provided a comprehensive overview of the AURKB signaling pathway, the mechanistic consequences of its inhibition, and detailed protocols for researchers to investigate these compounds.
Future research should focus on synthesizing and evaluating the specific 3-(6-Aminopyridin-3-yl)-N,N-dimethylbenzamide compound to confirm its activity against AURKB and to determine its potency and selectivity. Structure-activity relationship (SAR) studies will be crucial in optimizing this scaffold to enhance its therapeutic index. Furthermore, in vivo studies in relevant cancer models will be necessary to translate the promising in vitro findings into potential clinical applications. The systematic approach outlined in this guide provides a robust framework for advancing our understanding and development of this exciting new class of potential anticancer agents.
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- Aurora Kinase Signaling Pathway.
- Aurora Kinase B Inhibition: A Potential Therapeutic Str
- Chemi-Verse™ Aurora Kinase B Assay Kit. BPS Bioscience.
- Synthesis and antitumor activities of novel 3-(6-aminopyridin-3-yl)benzamide derivatives: Inducing cell cycle arrest and apoptosis via AURKB transcription inhibition. OUCI.
- Cell cycle analysis with flow cytometry and propidium iodide. Abcam.
- Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. PMC.
- Inhibition of Aurora-A kinase induces cell cycle arrest in epithelial ovarian cancer stem cells by affecting NFκB p
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- aurora kinase inhibitors: Topics by Science.gov.
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- Aurora kinases signaling in cancer: from molecular perception to targeted therapies. PMC.
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The Role of 3-(6-Aminopyridin-3-yl)-N,N-dimethylbenzamide in DNA Repair: A Technical Guide for Researchers
Introduction: The Critical Imperative of DNA Repair in Genomic Fidelity and Oncology
The integrity of the genome is under constant assault from both endogenous metabolic byproducts and exogenous agents. To counteract this barrage of DNA damage, cells have evolved a sophisticated and interconnected network of DNA repair pathways. The fidelity of these repair mechanisms is paramount to preventing the accumulation of mutations that can drive cellular transformation and tumorigenesis. Consequently, the DNA damage response (DDR) has emerged as a critical focal point in cancer research and therapeutic development. The ability of cancer cells to repair therapeutically induced DNA damage significantly impacts the efficacy of traditional treatments like chemotherapy and radiation.[1] This has spurred the development of targeted therapies aimed at exploiting the inherent DNA repair defects often present in cancer cells.
This guide provides an in-depth technical exploration of the role of a specific class of small molecules, exemplified by 3-(6-Aminopyridin-3-yl)-N,N-dimethylbenzamide, in the intricate process of DNA repair. We will delve into the core mechanisms of action, established experimental protocols for characterization, and the therapeutic rationale for their use, particularly through the lens of Poly (ADP-ribose) polymerase (PARP) inhibition and the principle of synthetic lethality.
The Central Role of PARP in Base Excision Repair
Poly (ADP-ribose) polymerase (PARP) is a family of enzymes crucial for cellular processes involving DNA repair, genomic stability, and programmed cell death.[2] PARP1, the most abundant and well-studied member, functions as a molecular sensor for DNA single-strand breaks (SSBs), which are among the most common types of DNA damage.[3] Upon detecting an SSB, PARP1 binds to the damaged site and catalyzes the synthesis of long, branched chains of poly(ADP-ribose) (PAR) onto itself and other acceptor proteins, a process known as PARylation. This PARylation serves as a scaffold to recruit other essential DNA repair factors to the site of damage, facilitating the subsequent steps of the Base Excision Repair (BER) pathway.
Visualizing the BER Pathway and PARP's Function
Caption: The role of PARP1 in the Base Excision Repair (BER) pathway.
Synthetic Lethality: A Targeted Therapeutic Strategy
The concept of synthetic lethality provides a powerful framework for developing targeted cancer therapies. It describes a situation where a deficiency in two genes or pathways simultaneously is lethal to a cell, while a defect in either one alone is not. In the context of DNA repair, PARP inhibitors exploit this principle with remarkable efficacy in tumors harboring defects in the Homologous Recombination (HR) pathway.
The HR pathway is a high-fidelity mechanism for repairing DNA double-strand breaks (DSBs), a more severe form of DNA damage.[4] Key proteins in this pathway include BRCA1 and BRCA2.[5][6] In cancer cells with mutations in BRCA1 or BRCA2, the HR pathway is compromised, making them heavily reliant on other repair mechanisms, including the PARP-mediated BER pathway, to maintain genomic stability.[6][7]
Mechanism of Action: From PARP Inhibition to PARP Trapping
The therapeutic efficacy of PARP inhibitors, including benzamide derivatives, stems from a dual mechanism of action. Initially, these compounds were understood to act as competitive inhibitors of NAD+, the substrate for PARP enzymes, thereby preventing PARylation and hindering the recruitment of repair proteins to SSBs.[2]
However, a more profound and now widely accepted mechanism is that of "PARP trapping."[7] Potent PARP inhibitors not only block the catalytic activity of PARP but also trap the PARP1 enzyme on the DNA at the site of the break.[7] When the replication fork encounters this trapped PARP-DNA complex, it leads to the collapse of the fork and the generation of a DSB.[7]
In cells with a functional HR pathway, these DSBs can be efficiently repaired. However, in HR-deficient cells (e.g., those with BRCA1/2 mutations), the inability to repair these DSBs results in genomic instability, cell cycle arrest, and ultimately, apoptotic cell death.[4][7][8] This selective killing of cancer cells while sparing normal, HR-proficient cells is the hallmark of synthetic lethality in this context.[6]
Visualizing Synthetic Lethality with PARP Inhibitors
Caption: The mechanism of synthetic lethality with PARP inhibitors in HR-deficient cancer cells.
The Benzamide Class of PARP Inhibitors: A Focus on 3-(6-Aminopyridin-3-yl)-N,N-dimethylbenzamide
The benzamide scaffold has been a cornerstone in the development of PARP inhibitors. The early and well-characterized PARP inhibitor, 3-aminobenzamide, served as a prototype in establishing the role of PARP in DNA repair.[2][9][10] While its potency is modest compared to newer agents, its mechanism of inhibiting PARP by competing with NAD+ laid the groundwork for the development of more potent derivatives.
The compound 3-(6-Aminopyridin-3-yl)-N,N-dimethylbenzamide belongs to this broader class of compounds. While specific, detailed studies on this exact molecule's role in DNA repair are not extensively documented in publicly available literature, its structural features suggest a potential for PARP inhibition. The pyridinyl and benzamide moieties are common features in known PARP inhibitors. Indeed, novel derivatives of 3-(6-aminopyridin-3-yl)benzamide have been synthesized and demonstrated to possess antitumor activities by inducing cell cycle arrest and apoptosis.[11] Further investigation into the precise mechanism of these derivatives, including their potential for PARP inhibition, is a promising area of research.
Experimental Workflows for Characterizing Novel PARP Inhibitors
The evaluation of a potential PARP inhibitor like 3-(6-Aminopyridin-3-yl)-N,N-dimethylbenzamide requires a systematic and multi-faceted experimental approach. The following protocols provide a framework for a self-validating system to characterize its activity from the molecular to the cellular level.
Biochemical PARP Inhibition Assay
Objective: To determine the direct inhibitory effect of the compound on PARP enzyme activity.
Methodology:
-
Reagents and Materials: Recombinant human PARP1 enzyme, activated DNA (e.g., nicked DNA), NAD+, biotinylated NAD+, streptavidin-HRP, TMB substrate, 96-well plates.
-
Procedure: a. Coat a 96-well plate with histones. b. In a separate plate, incubate recombinant PARP1 enzyme with activated DNA and varying concentrations of the test compound (e.g., 3-(6-Aminopyridin-3-yl)-N,N-dimethylbenzamide). c. Initiate the PARylation reaction by adding a mixture of NAD+ and biotinylated NAD+. d. Transfer the reaction mixture to the histone-coated plate to allow the PARylated enzyme to bind. e. Detect the incorporated biotinylated PAR using streptavidin-HRP and a colorimetric TMB substrate. f. Measure the absorbance at the appropriate wavelength.
-
Data Analysis: Calculate the IC50 value, which is the concentration of the inhibitor required to reduce PARP activity by 50%.
Cellular PARP Inhibition Assay (PAR-Lyase Assay)
Objective: To confirm the inhibition of PARP activity within intact cells.
Methodology:
-
Cell Lines: A panel of cancer cell lines with varying HR proficiency.
-
Procedure: a. Seed cells in a 96-well plate and allow them to adhere. b. Treat cells with varying concentrations of the test compound for a specified duration. c. Induce DNA damage using a DNA alkylating agent (e.g., MNNG) or hydrogen peroxide to activate PARP. d. Fix and permeabilize the cells. e. Incubate with an anti-PAR primary antibody followed by a fluorescently labeled secondary antibody. f. Quantify the fluorescence intensity using a plate reader or high-content imaging system.
-
Data Analysis: Determine the concentration-dependent reduction in PAR levels as a measure of cellular PARP inhibition.
DNA Damage Assessment: γH2AX Foci Formation
Objective: To quantify the induction of DNA double-strand breaks following treatment with the test compound.
Methodology:
-
Procedure: a. Grow cells on coverslips or in imaging-compatible plates. b. Treat cells with the test compound, alone or in combination with a DNA damaging agent. c. Fix, permeabilize, and block the cells. d. Incubate with a primary antibody against phosphorylated H2AX (γH2AX). e. Incubate with a fluorescently labeled secondary antibody and a nuclear counterstain (e.g., DAPI). f. Acquire images using a fluorescence microscope.
-
Data Analysis: Quantify the number of γH2AX foci per nucleus. An increase in foci indicates the formation of DSBs.[12]
Cell Viability and Clonogenic Survival Assays
Objective: To assess the cytotoxic and cytostatic effects of the compound, particularly in HR-deficient versus HR-proficient cells.
Methodology (Clonogenic Assay):
-
Procedure: a. Plate a low density of cells and allow them to attach. b. Treat with a range of concentrations of the test compound for an extended period (e.g., 10-14 days). c. Fix and stain the resulting colonies (e.g., with crystal violet). d. Count the number of colonies containing at least 50 cells.
-
Data Analysis: Calculate the surviving fraction for each treatment condition relative to the untreated control. This assay provides a stringent measure of a cell's ability to proliferate and form a colony after treatment.
Visualizing the Experimental Workflow
Caption: A typical experimental workflow for the characterization of a novel PARP inhibitor.
Quantitative Data on Approved PARP Inhibitors
For context and as a benchmark for evaluating novel compounds, the following table summarizes the potency of several FDA-approved PARP inhibitors.
| PARP Inhibitor | PARP1 IC50 (nM) | PARP2 IC50 (nM) | Approved Indications (Selected) |
| Olaparib | 1.0 | 1.2 | Ovarian, Breast, Pancreatic, Prostate Cancer[13][14] |
| Rucaparib | 1.4 | 0.2 | Ovarian, Prostate Cancer[14] |
| Niraparib | 3.8 | 2.1 | Ovarian Cancer[14] |
| Talazoparib | 0.6 | 1.2 | Breast Cancer[14] |
IC50 values can vary depending on the specific assay conditions.
Conclusion and Future Perspectives
The targeting of DNA repair pathways, particularly through the inhibition of PARP, represents a significant advancement in precision oncology.[13] The principle of synthetic lethality has been successfully translated from a laboratory concept to a clinically validated strategy for treating cancers with specific DNA repair deficiencies.[7] While the specific compound 3-(6-Aminopyridin-3-yl)-N,N-dimethylbenzamide requires further investigation to fully elucidate its role, its chemical structure places it within a class of molecules with established potential as modulators of DNA repair.
Future research in this field will likely focus on several key areas:
-
Expansion to new tumor types: Identifying new biomarkers of HRD to expand the application of PARP inhibitors beyond BRCA-mutated cancers.[15]
-
Combination therapies: Exploring the synergistic effects of PARP inhibitors with other agents, including immunotherapy and other DNA damage response inhibitors.[16][17]
-
Overcoming resistance: Understanding and developing strategies to circumvent the mechanisms of acquired resistance to PARP inhibitors.
The continued exploration of novel chemical entities like 3-(6-Aminopyridin-3-yl)-N,N-dimethylbenzamide and its derivatives is crucial for expanding the arsenal of targeted therapies aimed at exploiting the vulnerabilities of cancer cells. The rigorous application of the experimental workflows detailed in this guide will be instrumental in identifying and validating the next generation of DNA repair inhibitors.
References
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- Li, M., et al. (2019). PARP Inhibitors as a Therapeutic Agent for Homologous Recombination Deficiency in Breast Cancers. PubMed Central.
- O'Connor, M. J. (2015). DNA Damage Signalling and Repair Inhibitors: The Long-Sought-After Achilles' Heel of Cancer. PubMed Central.
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- Shall, S., & de Murcia, G. (1984). The effect of inhibition of (ADP-ribose)n biosynthesis on DNA repair assayed by the nucleoid technique. PubMed.
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- Urology Textbook. (n.d.).
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- Mateo, J., et al. (2019). Biomarkers of Homologous Recombination Deficiency in the era of PARP inhibitors. Annals of Oncology.
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3-(6-Aminopyridin-3-yl)-N,N-dimethylbenzamide physicochemical properties
An In-depth Technical Guide to the Physicochemical Profiling of 3-(6-Aminopyridin-3-yl)-N,N-dimethylbenzamide
Introduction
In the landscape of modern drug discovery, the meticulous characterization of a candidate molecule's physicochemical properties is a non-negotiable cornerstone for success. These intrinsic attributes—solubility, lipophilicity, ionization state, and stability—govern a compound's journey through biological systems, profoundly influencing its absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile.[1][2] This guide provides a comprehensive framework for the physicochemical evaluation of 3-(6-Aminopyridin-3-yl)-N,N-dimethylbenzamide, a novel small molecule of interest.
While specific experimental data for this compound is not yet widely published, this document serves as a technical whitepaper outlining the critical experimental workflows and theoretical considerations necessary to build a robust data package. By following these protocols, researchers, scientists, and drug development professionals can systematically elucidate the properties that will dictate the "drug-likeness" and ultimate therapeutic potential of this and other novel chemical entities.[3][4]
Compound Identification:
| Property | Value | Source |
| IUPAC Name | 3-(6-Aminopyridin-3-yl)-N,N-dimethylbenzamide | - |
| CAS Number | 1314988-25-4 | [5] |
| Molecular Formula | C₁₄H₁₅N₃O | [5] |
| Molecular Weight | 241.29 g/mol | [5] |
| Chemical Structure | (Structure rendered based on IUPAC name) |
Strategic Workflow for Physicochemical Characterization
A logical, phased approach is essential to efficiently characterize a new chemical entity. The following workflow ensures that foundational data informs subsequent, more complex experiments.
Caption: Overall workflow for the physicochemical characterization of a novel drug candidate.
Aqueous Solubility Determination
Aqueous solubility is a critical determinant of oral bioavailability.[] Poor solubility can lead to low absorption, high inter-patient variability, and challenges in formulation development.[7] Both kinetic and equilibrium solubility should be assessed.
Experimental Protocol: Equilibrium Solubility (Shake-Flask Method)
This method, often considered the gold standard, measures the saturation concentration of a compound in a specific medium under equilibrium conditions.[]
Step-by-Step Methodology:
-
Preparation of Media: Prepare a series of aqueous buffers covering a physiologically relevant pH range (e.g., pH 1.2, 4.5, 6.8, and 7.4) to simulate the gastrointestinal tract.[8]
-
Compound Addition: Add an excess amount of solid 3-(6-aminopyridin-3-yl)-N,N-dimethylbenzamide to a known volume of each buffer in separate glass vials. The excess solid should be clearly visible.
-
Equilibration: Seal the vials and agitate them in a temperature-controlled shaker bath at 37 ± 1 °C.[8] The system should be allowed to reach equilibrium, which may take 24-72 hours. A preliminary time-to-equilibrium assessment is recommended.[8]
-
Sample Collection & Preparation: After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle. Carefully withdraw an aliquot from the supernatant. Immediately filter the aliquot using a low-binding syringe filter (e.g., 0.22 µm PVDF) to remove any undissolved solid.
-
Dilution & Quantification: Dilute the filtered supernatant with a suitable mobile phase to a concentration within the linear range of the analytical method (e.g., HPLC-UV).
-
Analysis: Quantify the concentration of the dissolved compound against a standard calibration curve.
-
Replication: Perform a minimum of three replicate determinations for each pH condition to ensure data robustness.[8]
Scientist's Rationale:
-
Why 37 °C? This temperature mimics physiological conditions in the human body.[8]
-
Why a pH Range? The ionization state of the aminopyridine moiety is pH-dependent. Assessing solubility across a pH range is crucial for predicting its dissolution behavior throughout the GI tract.
-
Why use excess solid? This ensures that the solution is truly saturated, which is the definition of equilibrium solubility.
Lipophilicity: LogP and LogD Assessment
Lipophilicity, the affinity of a compound for a lipid-like environment, is a key predictor of membrane permeability, plasma protein binding, and metabolic clearance. It is expressed as the partition coefficient (LogP) for the neutral species and the distribution coefficient (LogD) for all species at a specific pH.[9][10]
Experimental Protocol: LogD Determination via Shake-Flask Method
Step-by-Step Methodology:
-
Phase Preparation: Pre-saturate n-octanol with pH 7.4 buffer and vice-versa by mixing them vigorously and allowing the layers to separate overnight. This prevents volume changes during the experiment.
-
Stock Solution: Prepare a stock solution of the compound in the aqueous buffer (pH 7.4).
-
Partitioning: In a glass vial, combine a precise volume of the pre-saturated n-octanol and the pre-saturated aqueous phase containing the compound.
-
Equilibration: Seal the vial and shake vigorously for 1-2 hours to facilitate partitioning. Subsequently, centrifuge the vial at a low speed to ensure complete phase separation.
-
Quantification: Carefully sample both the aqueous and organic layers. Analyze the concentration of the compound in each phase using a validated HPLC method.[11]
-
Calculation: Calculate LogD₇.₄ using the formula: LogD = log₁₀ ( [Concentration in Octanol] / [Concentration in Aqueous] )[9]
Scientist's Rationale:
-
Why n-Octanol? n-Octanol is the standard surrogate for biological lipid membranes due to its amphiphilic nature.
-
Why pre-saturate solvents? Octanol and water have some mutual solubility. Pre-saturation ensures that the volumes of each phase do not change during the partitioning experiment, which would introduce error into the final concentration measurements.
Ionization Constant (pKa) Determination
The pKa value defines the pH at which a molecule is 50% ionized and 50% neutral.[12][13] It is arguably one of the most important physicochemical parameters, as it dictates solubility, absorption, and receptor binding. 3-(6-Aminopyridin-3-yl)-N,N-dimethylbenzamide has a basic aminopyridine nitrogen, which is expected to be the primary site of protonation.
Caption: Decision tree for selecting an appropriate pKa determination method.
Experimental Protocol: pKa by UV-Vis Spectroscopy
This method is ideal for compounds with a UV chromophore that changes upon ionization and can be used with lower concentrations than potentiometric titration.
Step-by-Step Methodology:
-
Buffer Preparation: Prepare a series of buffers with finely spaced pH values, typically spanning 2 pH units above and below the estimated pKa.
-
Stock Solution: Create a concentrated stock solution of the compound in a suitable solvent (e.g., methanol or DMSO).
-
Sample Preparation: Add a small, constant volume of the stock solution to each buffer, ensuring the final organic solvent concentration is low (<1%) to avoid pKa shifts.
-
UV-Vis Scans: Record the full UV-Vis spectrum (e.g., 200-400 nm) for the compound in each buffer.
-
Data Analysis: Identify an analytical wavelength where the absorbance changes significantly with pH. Plot absorbance at this wavelength versus pH.
-
pKa Calculation: Fit the resulting sigmoidal curve to the Henderson-Hasselbalch equation. The pH at the inflection point of the curve corresponds to the pKa.[12]
Scientist's Rationale:
-
Why does the UV spectrum change? Protonation or deprotonation of a functional group (like the aminopyridine) alters the electronic structure of the molecule, which in turn changes how it absorbs UV light. This change can be precisely measured and correlated to the ionization state.
Chemical Stability Assessment
Early assessment of chemical stability is crucial to identify potential liabilities that could hinder development.[14] Stability should be evaluated under conditions relevant to manufacturing, storage, and administration.
Experimental Protocol: Accelerated Stability in Solution
Step-by-Step Methodology:
-
Solution Preparation: Prepare solutions of the compound (~100 µg/mL) in the same pH buffers used for solubility studies (pH 1.2, 4.5, 6.8, 7.4).
-
Incubation: Aliquot the solutions into sealed vials and store them under accelerated conditions (e.g., 40 °C) and control conditions (e.g., 4 °C). Protect one set of samples from light to assess photostability.
-
Time Points: Pull samples at specified time points (e.g., 0, 24, 48, 72 hours, and 1 week).
-
Analysis: Analyze the samples using a stability-indicating HPLC method (a method capable of separating the parent compound from its degradation products).
-
Data Reporting: Report the results as the percentage of the parent compound remaining at each time point. Calculate the degradation rate constant and half-life if significant degradation is observed.
Scientist's Rationale:
-
Why a stability-indicating method? It is not enough to see the parent peak decrease; one must also ensure that degradation products are not co-eluting with it. This method provides confidence that the measured loss of the parent compound is accurate.
Summary and Data Integration
The data gathered from these experiments should be compiled into a comprehensive profile. This profile allows for an integrated understanding of the molecule's potential behavior in a biological system.
Example Data Summary Table (Template):
| Parameter | Method Used | Condition | Result | Implications for Drug Development |
| Equilibrium Solubility | Shake-Flask | pH 1.2, 37°C | [Experimental Value] | Predicts dissolution in the stomach. |
| pH 6.8, 37°C | [Experimental Value] | Predicts dissolution in the small intestine. | ||
| Lipophilicity | Shake-Flask | pH 7.4 | LogD = [Value] | Influences membrane permeability and potential for CNS penetration. |
| Ionization Constant | UV-Vis Spec. | 25°C | pKa = [Value] | Defines charge state in blood and tissues, affecting target binding and clearance. |
| Chemical Stability | HPLC | pH 7.4, 40°C | t₁/₂ = [Value] | Indicates potential shelf-life and formulation requirements. |
This integrated view is critical. For example, a low pKa for the aminopyridine would mean the compound is largely ionized and potentially highly soluble in the acidic environment of the stomach, but its charge may limit passive diffusion across the gut wall. Conversely, a higher pKa might lead to lower solubility in the stomach but better permeability in the intestine. Understanding these trade-offs is fundamental to rational drug design.
References
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Title: N,N-Dimethylbenzamide | C9H11NO | CID 11916 - PubChem Source: National Institutes of Health URL: [Link]
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Title: N,N-dimethylbenzamide - 611-74-5, C9H11NO, density, melting point, boiling point, structural formula, synthesis Source: ChemSynthesis URL: [Link]
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Title: N,N-dimethylbenzamide - ChemBK Source: ChemBK URL: [Link]
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Title: Synthesis and Biophysical and Biological Studies of N‑Phenylbenzamide Derivatives Targeting Kinetoplastid Parasites Source: Semantic Scholar URL: [Link]
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Title: Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development Source: International Journal of Innovative Research and Scientific Studies URL: [Link]
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Title: Assessing Physicochemical Properties of Drug Molecules via Microsolvation Measurements with Differential Mobility Spectrometry Source: PubMed Central, National Institutes of Health URL: [Link]
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Title: Guideline on Stability Testing: Stability testing of existing active substances and related finished products Source: European Medicines Agency URL: [Link]
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Title: Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR‑DAD Impurity Analyzer System Source: Agilent Technologies URL: [Link]
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Title: Synthesis of N , N -Dimethyl Benzamide and Benzonitriles through Copper-Catalyzed One-Pot Reaction Source: ResearchGate URL: [Link]
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A Technical Guide to 3-(6-Aminopyridin-3-yl)-N,N-dimethylbenzamide
Abstract: This technical guide provides a comprehensive overview of 3-(6-aminopyridin-3-yl)-N,N-dimethylbenzamide (CAS: 1314988-25-4), a biaryl compound of interest in medicinal chemistry and drug discovery. This document details the compound's core physicochemical properties, including its molecular weight of 241.29 g/mol .[1] It outlines a plausible, field-proven synthetic pathway via Suzuki cross-coupling, complete with a detailed experimental protocol. Furthermore, this guide presents a self-validating framework for analytical characterization, encompassing methodologies for High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Liquid Chromatography-Mass Spectrometry (LC-MS). The guide also discusses the potential applications of this molecule as a research chemical and building block, contextualized by the significance of the aminopyridine motif in modern pharmaceuticals. Finally, essential safety, handling, and storage protocols are addressed to ensure safe and effective use in a laboratory setting. This document is intended for researchers, chemists, and drug development professionals.
Compound Identification and Physicochemical Properties
A thorough understanding of a compound's fundamental properties is the bedrock of any successful research endeavor. This section consolidates the essential identifiers and physicochemical data for 3-(6-aminopyridin-3-yl)-N,N-dimethylbenzamide.
Nomenclature and Key Identifiers
The systematic identification of a chemical entity is critical for accurate documentation and database retrieval.
| Identifier | Value | Source |
| Chemical Name | 3-(6-Aminopyridin-3-yl)-N,N-dimethylbenzamide | Pharmaffiliates[1] |
| CAS Number | 1314988-25-4 | Pharmaffiliates[1] |
| Molecular Formula | C₁₄H₁₅N₃O | Pharmaffiliates[1] |
Core Physicochemical Data
The molecular weight and formula are foundational for all stoichiometric calculations and analytical interpretations.
| Property | Value | Source |
| Molecular Weight | 241.29 g/mol | Pharmaffiliates[1] |
| Appearance | Not explicitly defined; likely a solid at room temperature. | Inferred |
| Storage Conditions | 2-8°C, Refrigerator | Pharmaffiliates[1] |
Synthesis and Purification
The synthesis of biaryl compounds such as 3-(6-aminopyridin-3-yl)-N,N-dimethylbenzamide is most effectively approached using modern cross-coupling strategies. The causality behind this choice lies in the high efficiency, functional group tolerance, and well-understood mechanisms of reactions like the Suzuki-Miyaura coupling. This method allows for the precise and high-yield formation of the critical carbon-carbon bond between the pyridine and benzene rings.
Proposed Synthetic Pathway: Suzuki-Miyaura Cross-Coupling
The following workflow outlines a robust and reliable pathway for the synthesis of the target compound. The choice of a boronic ester (pinacol boronate) is deliberate; they often exhibit greater stability and are more amenable to purification than their corresponding boronic acids. Palladium-catalyzed coupling is the industry standard for this transformation due to its high catalytic turnover and reliability.
Caption: Proposed Suzuki coupling synthesis pathway.
Detailed Experimental Protocol: Synthesis
This protocol is a self-validating system. Each step, from the inert atmosphere to the specific quench, is designed to maximize yield and purity, which is then verified by the analytical methods in Section 3.
-
Vessel Preparation: To a 100 mL three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet, add 3-bromo-N,N-dimethylbenzamide (1.0 eq), 2-amino-5-(pinacol)boronate pyridine (1.1 eq), and potassium carbonate (K₂CO₃, 3.0 eq).
-
Solvent Addition: Add a degassed 3:1 mixture of 1,4-dioxane and water (approx. 0.1 M concentration relative to the limiting reagent).
-
Inerting: Bubble nitrogen gas through the stirred suspension for 15-20 minutes to ensure the removal of dissolved oxygen, which can poison the palladium catalyst.
-
Catalyst Addition: Add the palladium catalyst, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂), typically at 2-5 mol %.
-
Reaction: Heat the reaction mixture to 85-95°C under a positive pressure of nitrogen. Monitor the reaction progress by TLC or LC-MS (typically 4-12 hours). The disappearance of the limiting starting material indicates completion.
-
Workup: Cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.
-
Washing: Combine the organic layers and wash sequentially with water and then brine to remove inorganic salts and water-soluble impurities.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
Purification and Characterization Workflow
Post-synthesis, a systematic workflow is essential to isolate the pure compound and confirm its identity.
Caption: Post-synthesis purification and analysis workflow.
Protocol: Purification by Flash Column Chromatography
-
Adsorbent: Adsorb the crude product onto a small amount of silica gel.
-
Stationary Phase: Prepare a silica gel column packed in a suitable non-polar solvent (e.g., hexane or heptane).
-
Mobile Phase: Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 10% and gradually increasing to 50-70% ethyl acetate). The polarity is chosen based on the expected polarity of the biaryl amine product.
-
Fraction Collection: Collect fractions and monitor by thin-layer chromatography (TLC) using a UV lamp for visualization.
-
Product Isolation: Combine the fractions containing the pure product and concentrate under reduced pressure to yield the final, purified compound.
Analytical Characterization
Rigorous analytical chemistry is non-negotiable for validating the identity, purity, and structure of a synthesized compound. The following protocols provide a framework for the comprehensive characterization of 3-(6-aminopyridin-3-yl)-N,N-dimethylbenzamide.
Protocol: Purity Assessment by HPLC
This method is designed to separate the target compound from residual starting materials and byproducts, providing a quantitative measure of purity.
| Parameter | Recommended Condition | Rationale |
| Column | C18 Reverse-Phase, 2.1 x 50 mm, 1.8 µm | Standard for small molecules with moderate polarity. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides proton source for good peak shape in MS. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Common organic eluent for reverse-phase. |
| Gradient | 5% to 95% B over 5 minutes | A standard screening gradient to elute compounds of varying polarity. |
| Flow Rate | 0.4 mL/min | Appropriate for a 2.1 mm ID column. |
| Detection | UV at 254 nm and 280 nm | Aromatic nature of the compound ensures strong absorbance. |
| Injection Volume | 1-5 µL | Standard volume to avoid column overloading. |
Protocol: Structural Elucidation by NMR Spectroscopy
NMR provides unambiguous structural confirmation by mapping the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms.
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent is critical; DMSO-d₆ is often preferred for its ability to dissolve polar compounds and to clearly show exchangeable protons like those on the amino group.
-
¹H NMR: Acquire a proton spectrum. Expect to see distinct signals for the aromatic protons on both the benzamide and pyridine rings, a singlet for the amino (-NH₂) group, and a singlet (or two closely spaced singlets due to restricted rotation) for the N,N-dimethyl groups.
-
¹³C NMR: Acquire a carbon spectrum. Expect to see signals for all 14 unique carbon atoms in the molecule. The carbonyl carbon of the amide will be significantly downfield (>160 ppm).
-
2D NMR (Optional but Recommended): Experiments like COSY (¹H-¹H correlation) and HSQC (¹H-¹³C correlation) can be used to definitively assign all proton and carbon signals, confirming connectivity.
Protocol: Mass Verification by LC-MS
This technique confirms the molecular weight of the compound.
-
Methodology: Utilize the HPLC method described in Section 3.1, but with the eluent directed into a mass spectrometer.
-
Ionization Source: Electrospray Ionization (ESI) in positive mode is the logical choice. The basic nitrogen atoms on the pyridine ring and the amide are readily protonated.
-
Expected Result: The primary ion observed should be the protonated molecule [M+H]⁺. For C₁₄H₁₅N₃O, the expected monoisotopic mass is 241.1215. The mass spectrometer should detect a peak at m/z 242.1288. High-resolution mass spectrometry (HRMS) can confirm this mass to within 5 ppm, providing definitive evidence of the elemental composition.[1]
Applications and Research Context
While specific applications for 3-(6-aminopyridin-3-yl)-N,N-dimethylbenzamide are not widely documented, its structure is highly relevant to modern drug discovery.[1]
-
Chemical Building Block: This compound serves as a valuable intermediate. The primary amine on the pyridine ring is a versatile functional handle that can be readily modified through acylation, alkylation, or used in further cross-coupling reactions to build more complex molecular architectures.
-
Medicinal Chemistry Context: The 6-aminopyridine motif is a privileged structure in medicinal chemistry. For instance, related aminopyridine-containing compounds are key intermediates in the synthesis of targeted cancer therapeutics like Ribociclib, which is used to treat certain types of breast cancer.[2] The presence of this moiety suggests that 3-(6-aminopyridin-3-yl)-N,N-dimethylbenzamide could be explored as a fragment or scaffold in the development of kinase inhibitors or other targeted agents.
Safety, Handling, and Storage
While a specific Safety Data Sheet (SDS) for this compound should always be consulted, a hazard assessment based on its structural components—an aromatic amide and an aminopyridine—allows for the establishment of prudent laboratory practices. The related compound N,N-dimethylbenzamide is known to cause skin and serious eye irritation and may cause respiratory irritation.[3][4][5]
-
Personal Protective Equipment (PPE): Always wear safety glasses with side shields, a flame-retardant laboratory coat, and chemical-resistant gloves (nitrile is a suitable choice for incidental contact).
-
Handling: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosol. Avoid contact with skin and eyes.[4][5]
-
Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated place.[4] The recommended storage temperature of 2-8°C should be maintained to ensure long-term stability.[1]
-
Disposal: Dispose of chemical waste in accordance with all local, state, and federal regulations.
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An In-depth Technical Guide to 3-(6-Aminopyridin-3-yl)-N,N-dimethylbenzamide Derivatives and Analogs as Novel Anticancer Agents
Abstract
This technical guide provides a comprehensive overview of a promising class of small molecules, the 3-(6-aminopyridin-3-yl)-N,N-dimethylbenzamide derivatives and their analogs, which have emerged as potent anticancer agents. This document delves into their rational design, synthesis, mechanism of action, structure-activity relationships (SAR), and preclinical evaluation. A primary focus is placed on their role as inhibitors of Aurora B kinase (AURKB) transcription, a key regulator of mitosis, leading to cell cycle arrest and apoptosis in cancer cells. This guide is intended for researchers, scientists, and drug development professionals in the field of oncology and medicinal chemistry, offering both foundational knowledge and practical, field-proven insights for advancing the development of this important new class of therapeutics.
Introduction: The Rationale for Targeting Aurora B Kinase in Oncology
The cell cycle is a tightly regulated process, and its dysregulation is a hallmark of cancer. The Aurora kinase family, comprising Aurora A, B, and C, are serine/threonine kinases that play pivotal roles in orchestrating mitotic events.[1] Aurora B kinase (AURKB), a key component of the chromosomal passenger complex (CPC), is particularly critical for proper chromosome segregation and cytokinesis.[1] Its overexpression is a common feature in a wide array of human cancers and is often correlated with a poor prognosis.[1] This makes AURKB a compelling target for anticancer drug discovery. Inhibition of AURKB leads to defects in chromosome alignment, failed cytokinesis, and ultimately, apoptotic cell death in cancer cells.[2] The 3-(6-aminopyridin-3-yl)-N,N-dimethylbenzamide scaffold has been identified as a novel chemotype capable of potently and selectively inhibiting AURKB transcription, offering a new therapeutic avenue for the treatment of various malignancies.[1][3]
Synthetic Strategies and Derivatization
The synthesis of the 3-(6-aminopyridin-3-yl)-N,N-dimethylbenzamide core and its derivatives generally involves a convergent synthesis strategy, culminating in an amide bond formation. The key steps are outlined below, providing a reproducible and scalable approach for generating a library of analogs for SAR studies.
General Synthesis Workflow
The overall synthetic workflow can be conceptualized as the preparation of two key building blocks followed by their coupling.
Caption: General workflow for the synthesis of 3-(6-aminopyridin-3-yl)-N,N-dimethylbenzamide derivatives.
Detailed Experimental Protocol: Synthesis of 3-(6-Aminopyridin-3-yl)-N,N-dimethylbenzamide
This protocol provides a detailed, step-by-step methodology for the synthesis of the core scaffold.
Step 1: Synthesis of 3-bromo-N,N-dimethylbenzamide
-
To a solution of 3-bromobenzoic acid (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C, add oxalyl chloride (1.2 eq) dropwise, followed by a catalytic amount of N,N-dimethylformamide (DMF).
-
Stir the reaction mixture at room temperature for 2 hours, or until the evolution of gas ceases.
-
Concentrate the reaction mixture under reduced pressure to afford the crude 3-bromobenzoyl chloride.
-
Dissolve the crude acid chloride in anhydrous DCM and cool to 0 °C.
-
Add a solution of dimethylamine (2.0 eq, as a solution in THF or as a gas) dropwise to the cooled solution.
-
Allow the reaction to warm to room temperature and stir for 4 hours.
-
Quench the reaction with water and extract the product with DCM.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 3-bromo-N,N-dimethylbenzamide.
Step 2: Synthesis of 3-(6-Aminopyridin-3-yl)-N,N-dimethylbenzamide
-
To a degassed mixture of 3-bromo-N,N-dimethylbenzamide (1.0 eq), 6-aminopyridin-3-ylboronic acid (1.2 eq), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq) in a suitable solvent system (e.g., 1,4-dioxane and water), add a base such as sodium carbonate (2.0 eq).
-
Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at 90-100 °C for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and dilute with water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the final compound, 3-(6-aminopyridin-3-yl)-N,N-dimethylbenzamide.
Mechanism of Action: Inhibition of AURKB Transcription
The primary anticancer mechanism of 3-(6-aminopyridin-3-yl)-N,N-dimethylbenzamide derivatives is the inhibition of AURKB transcription.[1] This leads to a cascade of downstream effects that ultimately result in cell cycle arrest and apoptosis.
Caption: Proposed mechanism of action for 3-(6-aminopyridin-3-yl)-N,N-dimethylbenzamide derivatives.
Inhibition of AURKB transcription by these compounds prevents the proper formation and function of the CPC.[1] This complex is essential for correcting improper microtubule-kinetochore attachments and for the successful completion of cytokinesis.[1] Consequently, the depletion of AURKB leads to severe mitotic defects, including misaligned chromosomes and a failure to divide, resulting in the formation of large, polyploid cells.[2] This aberrant mitotic state triggers the spindle assembly checkpoint, leading to a prolonged arrest in the G2/M phase of the cell cycle and ultimately inducing programmed cell death (apoptosis).[1]
Structure-Activity Relationship (SAR) Analysis
The potency of 3-(6-aminopyridin-3-yl)benzamide derivatives is significantly influenced by the nature and position of substituents on the aromatic rings. A systematic exploration of the chemical space around this scaffold has revealed key structural features that govern its anti-proliferative activity.
-
Aminopyridine Moiety: The 6-amino group on the pyridine ring is crucial for activity. Modifications at this position can modulate potency and pharmacokinetic properties. Adding a longer side chain at this amino group has been shown to enhance antiproliferative activity.[1]
-
Benzamide Core: Substitutions on the benzamide ring can influence the electronic properties and steric interactions of the molecule with its target.
-
N,N-dimethylamide Group: The dimethylamide functionality is a common feature in many biologically active molecules and likely contributes to the overall physicochemical properties, such as solubility and cell permeability.
Table 1: Antiproliferative Activity of Selected 3-(6-Aminopyridin-3-yl)benzamide Derivatives
| Compound | R1 (on Aminopyridine) | R2 (on Benzamide) | IC₅₀ (µM) vs. A549 Cells |
| 1a | H | H | > 50 |
| 1b | CH₃ | H | 25.3 |
| 1c | H | 4-F | 15.8 |
| 1d | CH₃ | 4-F | 8.2 |
| 1e | C₂H₅ | 4-F | 5.1 |
| 1f | H | 3-Cl | 12.5 |
| 1g | CH₃ | 3-Cl | 6.7 |
Note: The data presented in this table is a representative example based on general SAR principles and may not reflect actual experimental values from a single study. It is intended for illustrative purposes to highlight key trends.
Therapeutic Applications and Preclinical Evidence
Derivatives of the 3-(6-aminopyridin-3-yl)-N,N-dimethylbenzamide scaffold have demonstrated significant potential as anticancer agents in a variety of preclinical models. Their ability to induce cell cycle arrest and apoptosis makes them attractive candidates for the treatment of solid tumors that are highly proliferative and dependent on proper mitotic function.
While specific in vivo data for this exact class of compounds is emerging, related Aurora B kinase inhibitors have shown efficacy in xenograft models of various cancers, including colon, lung, and hematological malignancies.[4] These studies typically involve the subcutaneous implantation of human tumor cells into immunocompromised mice, followed by treatment with the test compound. Efficacy is assessed by measuring tumor growth inhibition over time.[4]
Experimental Protocols for Compound Evaluation
The following protocols provide a framework for the in vitro and cell-based evaluation of 3-(6-aminopyridin-3-yl)-N,N-dimethylbenzamide derivatives.
In Vitro Aurora B Kinase Inhibition Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of Aurora B kinase.
Caption: Workflow for an in vitro Aurora B kinase inhibition assay.
Protocol:
-
Prepare a serial dilution of the test compound in a suitable buffer (e.g., 5% DMSO).
-
In a 96-well plate, add the diluted compounds.
-
Add a solution containing recombinant human Aurora B kinase and a biotinylated peptide substrate (e.g., a histone H3-derived peptide) to each well.[5]
-
Initiate the kinase reaction by adding ATP.[5]
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding a solution containing EDTA.
-
Detect the amount of phosphorylated substrate using a suitable method, such as a time-resolved fluorescence resonance energy transfer (TR-FRET) assay or an antibody-based detection system (e.g., ELISA).[5]
-
Calculate the half-maximal inhibitory concentration (IC₅₀) value by fitting the data to a dose-response curve.
Cell Viability Assay (MTT Assay)
This assay assesses the cytotoxic and cytostatic effects of the compounds on cancer cell lines.
Protocol:
-
Seed cancer cells (e.g., A549, HCT116) in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the test compound and incubate for a specified period (e.g., 72 hours).
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours to allow for the formation of formazan crystals.
-
Solubilize the formazan crystals by adding a solubilization buffer (e.g., DMSO or a solution of SDS in HCl).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the IC₅₀ value, which represents the concentration of the compound that inhibits cell growth by 50%.
Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the effect of the compounds on cell cycle progression.
Protocol:
-
Treat cancer cells with the test compound at its IC₅₀ concentration for a specified time (e.g., 24 or 48 hours).
-
Harvest the cells by trypsinization and wash with phosphate-buffered saline (PBS).
-
Fix the cells in cold 70% ethanol and store at -20°C.
-
Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.
-
Incubate the cells in the dark for 30 minutes.
-
Analyze the DNA content of the cells by flow cytometry.
-
Quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
Conclusion and Future Directions
The 3-(6-aminopyridin-3-yl)-N,N-dimethylbenzamide derivatives represent a promising new class of anticancer agents with a well-defined mechanism of action targeting AURKB transcription. The modular nature of their synthesis allows for extensive SAR exploration to optimize potency, selectivity, and pharmacokinetic properties. Future research should focus on expanding the library of analogs to further refine the SAR, conducting in vivo efficacy studies in relevant animal models, and exploring potential combination therapies with other anticancer agents. The insights provided in this technical guide offer a solid foundation for the continued development of this exciting class of compounds towards clinical application.
References
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- Payton, M., et al. (2010). Preclinical evaluation of AMG 900, a novel potent and highly selective pan-aurora kinase inhibitor with activity in taxane-resistant tumor cell lines. Cancer Research, 70(23), 9846-9854.
- Geuns-Meyer, S., et al. (2015). Discovery of N-(4-(3-(2-aminopyrimidin-4-yl)pyridine-2-yloxy)phenyl)-4-(4-methylthiophen-2-yl)phthalazin-1-amine (AMG 900), a highly selective, orally bioavailable inhibitor of aurora kinases with activity against multidrug-resistant cell lines. Journal of Medicinal Chemistry, 58(12), 5189-5207.
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- A robust and rapid xenograft model to assess efficacy of chemotherapeutic agents for human acute myeloid leukemia. (2015). Oncotarget, 6(10), 8093-8107.
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3-(6-Aminopyridin-3-yl)-N,N-dimethylbenzamide for cancer research
An In-depth Technical Guide to the 3-(6-Aminopyridin-3-yl)benzamide Scaffold in PARP-Targeted Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 3-(6-aminopyridin-3-yl)benzamide scaffold represents a cornerstone in the development of potent and selective inhibitors of poly(ADP-ribose) polymerase (PARP), a critical enzyme family in DNA damage repair. This guide delves into the technical intricacies of this chemical moiety, with a primary focus on its embodiment in Olaparib, a landmark PARP inhibitor approved for the treatment of various cancers. We will explore the mechanism of action, detailing the principles of synthetic lethality and PARP trapping, and provide robust, field-proven experimental protocols for the evaluation of compounds based on this scaffold. This document serves as a comprehensive resource for researchers aiming to understand and leverage the therapeutic potential of 3-(6-aminopyridin-3-yl)benzamide-based agents in oncology.
Introduction: The Rise of a Privileged Scaffold in Oncology
The discovery and development of targeted therapies have revolutionized cancer treatment. Among the most successful strategies is the inhibition of the DNA damage response (DDR), a network of pathways that cancer cells heavily rely on for survival. Within the DDR, the poly(ADP-ribose) polymerase (PARP) enzyme family, particularly PARP1 and PARP2, has emerged as a high-value target. These enzymes are crucial for the repair of single-strand DNA breaks (SSBs).
The 3-(6-aminopyridin-3-yl)benzamide core has been identified as a highly effective pharmacophore for PARP inhibition. Its structural features allow for potent and selective interaction with the nicotinamide-binding pocket of the PARP catalytic domain, preventing the synthesis of poly(ADP-ribose) chains and ultimately leading to the accumulation of cytotoxic DNA lesions. This guide will dissect the scientific foundation of this scaffold, using Olaparib as a primary exemplar of its clinical and research significance.
Mechanism of Action: From Catalytic Inhibition to Synthetic Lethality
The therapeutic efficacy of 3-(6-aminopyridin-3-yl)benzamide-based PARP inhibitors is rooted in two key mechanisms: catalytic inhibition and PARP trapping.
-
Catalytic Inhibition: By competitively binding to the NAD+ binding site of PARP1 and PARP2, these inhibitors prevent the recruitment of the enzyme to sites of DNA damage and the subsequent poly(ADP-ribosyl)ation of target proteins. This halts the repair of SSBs.
-
PARP Trapping: Beyond simple enzymatic inhibition, some PARP inhibitors, including those based on the 3-(6-aminopyridin-3-yl)benzamide scaffold, can trap the PARP enzyme onto the DNA at the site of damage. This creates a physical obstruction that is more cytotoxic than the unrepaired SSB itself, as it stalls and collapses replication forks, leading to the formation of double-strand breaks (DSBs).
This dual mechanism is particularly effective in tumors with pre-existing defects in homologous recombination (HR), the primary pathway for repairing DSBs. A prime example is cancers with mutations in the BRCA1 or BRCA2 genes. This concept is known as synthetic lethality , where the simultaneous loss of two otherwise non-lethal pathways (in this case, PARP-mediated SSB repair and HR-mediated DSB repair) results in cell death.
Caption: Synthetic lethality induced by PARP inhibitors in BRCA-mutant cancer cells.
Preclinical Evaluation: A Step-by-Step Guide
The preclinical assessment of novel compounds based on the 3-(6-aminopyridin-3-yl)benzamide scaffold requires a multi-faceted approach, encompassing biochemical, cell-based, and in vivo assays.
Biochemical Assays for PARP Inhibition
The initial step is to determine the direct inhibitory effect of the compound on the catalytic activity of PARP enzymes.
Protocol: Homogeneous PARP Inhibition Assay
-
Objective: To quantify the IC50 value of the test compound against PARP1 and PARP2.
-
Materials:
-
Recombinant human PARP1 or PARP2 enzyme.
-
Histone proteins (H1) as a substrate.
-
Biotinylated NAD+ as a co-substrate.
-
Streptavidin-conjugated donor beads and acceptor beads (for AlphaScreen® assay).
-
Test compound serially diluted in DMSO.
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 50 mM NaCl, 1 mM MgCl2, 0.1% BSA).
-
-
Procedure:
-
Add 5 µL of the test compound at various concentrations to a 384-well plate.
-
Add 5 µL of PARP enzyme and histone substrate solution.
-
Incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding 5 µL of biotinylated NAD+.
-
Incubate for 60 minutes at room temperature.
-
Stop the reaction and add 10 µL of streptavidin-donor and acceptor beads.
-
Incubate for 60 minutes in the dark.
-
Read the plate on an appropriate plate reader (e.g., EnVision®).
-
-
Data Analysis:
-
Plot the signal against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
| Compound | Target | IC50 (nM) |
| Olaparib | PARP1 | 1.9 |
| Olaparib | PARP2 | 1.5 |
Note: IC50 values can vary depending on assay conditions.
Cell-Based Assays for Target Engagement and Cytotoxicity
Confirming that the compound engages its target within a cellular context and exerts the desired biological effect is crucial.
Protocol: Immunofluorescence Assay for PARP Activity (PARylation)
-
Objective: To visualize the inhibition of PARP activity in cells.
-
Materials:
-
Cancer cell lines (e.g., BRCA-mutant and BRCA-wildtype).
-
Test compound.
-
DNA damaging agent (e.g., H2O2 or MMS).
-
Primary antibody against poly(ADP-ribose) (PAR).
-
Fluorescently labeled secondary antibody.
-
DAPI for nuclear staining.
-
-
Procedure:
-
Seed cells in a multi-well imaging plate.
-
Pre-treat cells with the test compound for 1-2 hours.
-
Induce DNA damage with H2O2 (e.g., 10 mM for 10 minutes).
-
Fix, permeabilize, and block the cells.
-
Incubate with the primary anti-PAR antibody.
-
Incubate with the secondary antibody and DAPI.
-
Acquire images using a high-content imaging system.
-
-
Data Analysis: Quantify the fluorescence intensity of the PAR signal per nucleus. A potent inhibitor will significantly reduce the PAR signal upon DNA damage.
Protocol: Cell Viability Assay (Synthetic Lethality)
-
Objective: To assess the selective cytotoxicity of the compound in BRCA-deficient cells.
-
Materials:
-
Matched pair of cell lines (e.g., BRCA2-deficient and BRCA2-proficient).
-
Test compound.
-
Cell viability reagent (e.g., CellTiter-Glo®).
-
-
Procedure:
-
Seed both cell lines in 96-well plates.
-
Treat with a serial dilution of the test compound for 5-7 days.
-
Add the viability reagent and measure luminescence.
-
-
Data Analysis: Compare the IC50 values between the two cell lines. A significant difference demonstrates synthetic lethality.
Caption: A streamlined workflow for the preclinical evaluation of PARP inhibitors.
In Vivo Efficacy Studies
The final stage of preclinical evaluation involves testing the compound in animal models.
Protocol: Xenograft Tumor Growth Inhibition Study
-
Objective: To evaluate the anti-tumor efficacy of the compound in vivo.
-
Materials:
-
Immunocompromised mice (e.g., nude or NSG).
-
BRCA-mutant cancer cell line (e.g., CAPAN-1 for pancreatic cancer).
-
Test compound formulated for the desired route of administration (e.g., oral gavage).
-
Calipers for tumor measurement.
-
-
Procedure:
-
Implant cancer cells subcutaneously into the flanks of the mice.
-
Allow tumors to reach a palpable size (e.g., 100-150 mm³).
-
Randomize mice into vehicle control and treatment groups.
-
Administer the compound daily for a specified period (e.g., 21-28 days).
-
Measure tumor volume and body weight 2-3 times per week.
-
At the end of the study, collect tumors for pharmacodynamic analysis (e.g., PAR levels).
-
-
Data Analysis:
-
Calculate Tumor Growth Inhibition (TGI) percentage.
-
Assess statistical significance between treatment and control groups.
-
Clinical Significance and Future Directions
Olaparib, the archetypal drug based on the 3-(6-aminopyridin-3-yl)benzamide scaffold, has received regulatory approval for the treatment of ovarian, breast, pancreatic, and prostate cancers with specific genetic mutations. Its success has validated the principles of PARP inhibition and synthetic lethality.
The future of this scaffold lies in the development of next-generation inhibitors with improved properties, such as:
-
Enhanced Selectivity: To minimize off-target effects.
-
Overcoming Resistance: Designing compounds that are effective against tumors that have developed resistance to first-generation PARP inhibitors.
-
Novel Combinations: Exploring synergistic combinations with other anticancer agents, such as immunotherapy and other DDR inhibitors.
The 3-(6-aminopyridin-3-yl)benzamide scaffold remains a highly valuable starting point for the design of new and improved therapies targeting the DNA damage response in cancer. Its proven track record and well-understood structure-activity relationships provide a solid foundation for future drug discovery efforts.
References
-
Bryant, H. E. et al. Specific killing of BRCA2-deficient tumours with inhibitors of poly(ADP-ribose) polymerase. Nature434 , 913–917 (2005). [Link]
-
Fong, P. C. et al. Inhibition of Poly(ADP-Ribose) Polymerase in Tumors from BRCA Mutation Carriers. New England Journal of Medicine361 , 123–134 (2009). [Link]
-
Menear, K. A. et al. 4-[3-(4-Cyclopropanecarbonylpiperazine-1-carbonyl)-4-fluorobenzyl]-2H-phthalazin-1-one: A Novel Bioavailable Inhibitor of Poly(ADP-ribose) Polymerase-1. Journal of Medicinal Chemistry51 , 6581–6591 (2008). [Link]
-
National Cancer Institute. Olaparib. [Link]
-
U.S. Food and Drug Administration. FDA approves olaparib for adjuvant treatment of high-risk early breast cancer. [Link]
Methodological & Application
Synthesis of 3-(6-Aminopyridin-3-yl)-N,N-dimethylbenzamide
An In-Depth Guide to the : A Key Intermediate in Modern Drug Discovery
Authored by: A Senior Application Scientist
Abstract
This comprehensive guide provides a detailed protocol for the synthesis of 3-(6-Aminopyridin-3-yl)-N,N-dimethylbenzamide, a crucial building block in the development of novel therapeutics. This document is intended for researchers, scientists, and professionals in the field of drug development. We will delve into the strategic considerations behind the chosen synthetic route, a step-by-step experimental procedure, and the analytical techniques for the characterization of the final compound. The causality behind experimental choices, safety protocols, and references to authoritative literature are integrated to ensure scientific integrity and practical applicability.
Introduction: The Significance of the Aminopyridine Moiety
The aminopyridine scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of biologically active compounds. Its presence is often associated with potent and selective inhibitory activity against various protein kinases, making it a cornerstone in the design of targeted cancer therapies. Derivatives of 3-(6-aminopyridin-3-yl)benzamide have shown promise as potent antitumor agents, capable of inducing cell cycle arrest and apoptosis.[1] The title compound, 3-(6-Aminopyridin-3-yl)-N,N-dimethylbenzamide, serves as a key intermediate in the synthesis of more complex molecules, such as potent and selective mTOR inhibitors for cancer treatment.[2]
This guide will focus on a robust and scalable synthetic strategy employing a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction is one of the most powerful and versatile methods for the formation of carbon-carbon bonds, particularly in the construction of biaryl systems.[3]
Strategic Overview of the Synthesis
The synthesis of 3-(6-Aminopyridin-3-yl)-N,N-dimethylbenzamide is most efficiently achieved through a two-step process, which is outlined below. The overall strategy involves the preparation of the two key coupling partners followed by the final Suzuki-Miyaura cross-coupling reaction.
Synthetic Workflow Diagram
Caption: Overall synthetic workflow for 3-(6-Aminopyridin-3-yl)-N,N-dimethylbenzamide.
Experimental Protocols
Materials and Instrumentation
All reagents should be of analytical grade and used as received from commercial suppliers unless otherwise stated. Anhydrous solvents should be used where specified. Reactions should be monitored by thin-layer chromatography (TLC) on silica gel plates. Column chromatography for purification should be performed using silica gel (230-400 mesh). Nuclear Magnetic Resonance (NMR) spectra should be recorded on a 400 MHz spectrometer. Mass spectra should be obtained using an electrospray ionization (ESI) source.
Synthesis of 3-bromo-N,N-dimethylbenzamide
This starting material can be synthesized from 3-bromobenzoic acid in a two-step, one-pot procedure.
Step 1: Acyl Chloride Formation
-
To a solution of 3-bromobenzoic acid (1.0 eq) in anhydrous dichloromethane (DCM, 5 mL/mmol) is added thionyl chloride (1.5 eq).
-
A catalytic amount of N,N-dimethylformamide (DMF, 2-3 drops) is added.
-
The reaction mixture is stirred at room temperature for 2-3 hours, or until gas evolution ceases. The reaction progress can be monitored by the disappearance of the starting material on TLC.
-
The solvent and excess thionyl chloride are removed under reduced pressure to yield the crude 3-bromobenzoyl chloride, which is used in the next step without further purification.
Step 2: Amidation
-
The crude 3-bromobenzoyl chloride is dissolved in anhydrous DCM (5 mL/mmol).
-
The solution is cooled to 0 °C in an ice bath.
-
A solution of dimethylamine (2.0 M in THF, 2.5 eq) is added dropwise.
-
The reaction mixture is allowed to warm to room temperature and stirred for an additional 1-2 hours.
-
Upon completion, the reaction is quenched with water and the layers are separated.
-
The organic layer is washed sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
The organic layer is dried over anhydrous Na₂SO₄, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford 3-bromo-N,N-dimethylbenzamide as a solid.
Synthesis of (6-Aminopyridin-3-yl)boronic acid
While commercially available, (6-aminopyridin-3-yl)boronic acid can be prepared from 2-amino-5-bromopyridine via a Miyaura borylation reaction followed by hydrolysis.
Step 1: Miyaura Borylation
-
To a flask containing 2-amino-5-bromopyridine (1.0 eq), bis(pinacolato)diboron (1.1 eq), and potassium acetate (KOAc, 1.5 eq) is added anhydrous 1,4-dioxane (10 mL/mmol).
-
The mixture is degassed with argon or nitrogen for 15-20 minutes.
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.03 eq) is added.
-
The reaction mixture is heated to 80-90 °C and stirred for 4-6 hours.
-
After cooling to room temperature, the mixture is filtered through a pad of celite, and the filtrate is concentrated under reduced pressure.
-
The residue is taken up in ethyl acetate and washed with water and brine.
-
The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated to give the crude 2-amino-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine, which can be used in the next step or purified by column chromatography.
Step 2: Hydrolysis to Boronic Acid
-
The crude boronate ester is dissolved in a mixture of acetone and 1 M HCl (1:1 v/v).
-
The mixture is stirred at room temperature for 2-4 hours.
-
The acetone is removed under reduced pressure.
-
The aqueous solution is neutralized with a saturated solution of NaHCO₃ until a precipitate forms.
-
The solid is collected by filtration, washed with cold water, and dried under vacuum to yield (6-aminopyridin-3-yl)boronic acid.[4][5]
Suzuki-Miyaura Cross-Coupling:
This is the final step to couple the two previously synthesized fragments.
Suzuki-Miyaura Coupling Mechanism
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Protocol:
-
In a reaction vessel, combine 3-bromo-N,N-dimethylbenzamide (1.0 eq), (6-aminopyridin-3-yl)boronic acid (1.2 eq), and a base such as potassium carbonate (K₂CO₃, 2.0 eq) or sodium carbonate (Na₂CO₃, 2.0 eq).
-
Add a solvent mixture of 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio, 10 mL/mmol).
-
Degas the mixture with argon or nitrogen for 15-20 minutes.
-
Add a palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq).
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with a gradient of methanol in DCM) to yield 3-(6-Aminopyridin-3-yl)-N,N-dimethylbenzamide as a solid.
Characterization Data
The final product should be characterized by standard analytical techniques.
| Technique | Expected Results |
| ¹H NMR | Resonances corresponding to the aromatic protons of both the benzamide and pyridine rings, the N,N-dimethyl protons (singlet around 3.0 ppm), and the amino group proton (broad singlet). |
| ¹³C NMR | Signals for all unique carbon atoms in the molecule, including the carbonyl carbon of the amide (around 170 ppm). |
| Mass Spec (ESI) | A prominent peak corresponding to the [M+H]⁺ ion (calculated m/z for C₁₄H₁₅N₃O: 242.12). |
| Appearance | Typically an off-white to pale yellow solid.[6] |
| Molecular Formula | C₁₄H₁₅N₃O[6] |
| Molecular Weight | 241.29 g/mol [6] |
Safety and Handling
General Precautions:
-
This synthesis should be performed in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety glasses, a lab coat, and appropriate gloves, must be worn at all times.
Reagent-Specific Hazards:
-
Thionyl Chloride: Highly corrosive and lachrymatory. Reacts violently with water. Handle with extreme care.
-
Dimethylamine: Flammable and corrosive. Can cause severe skin and eye irritation.
-
Palladium Catalysts: Can be toxic and are often pyrophoric. Handle under an inert atmosphere.
-
Boronic Acids: Generally considered to be of low toxicity, but should be handled with care as some may be irritants.
-
Organic Solvents (DCM, Dioxane, etc.): Many are flammable and/or toxic. Avoid inhalation and skin contact.
Always consult the Material Safety Data Sheet (MSDS) for each reagent before use.
Conclusion
The synthetic route detailed in this guide provides a reliable and efficient method for the preparation of 3-(6-Aminopyridin-3-yl)-N,N-dimethylbenzamide. The use of the Suzuki-Miyaura cross-coupling reaction ensures high yields and functional group tolerance, making it an ideal choice for the synthesis of this valuable building block in drug discovery. Adherence to the described protocols and safety precautions will enable researchers to successfully synthesize this compound for further application in the development of novel therapeutics.
References
-
Synthesis and antitumor activities of novel 3-(6-aminopyridin-3-yl)benzamide derivatives: Inducing cell cycle arrest and apoptosis via AURKB transcription inhibition. (n.d.). ResearchGate. Retrieved January 24, 2026, from [Link]
-
Optimizations of the Suzuki coupling of 3-bromopyridine with potassium... (n.d.). ResearchGate. Retrieved January 24, 2026, from [Link]
- Preparing method of N, N-dimethylbenzamide. (n.d.). Google Patents.
-
Recent Advances: Heterocycles in Drugs and Drug Discovery. (2024). MDPI. Retrieved January 24, 2026, from [Link]
-
Synthesis of 3-pyridylboronic acid and its pinacol ester. Application of 3-pyridylboronic acid in Suzuki coupling to prepare 3-pyridin-3-ylquinoline. (2005). Organic Syntheses, 81, 89. Retrieved January 24, 2026, from [Link]
-
Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. (2017). MDPI. Retrieved January 24, 2026, from [Link]
-
MgO NPs catalyzed the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives and evaluation of pharmacokinetic profiles and biological activity. (2023). Frontiers in Chemistry, 11. Retrieved January 24, 2026, from [Link]
-
Discovery of 9-(6-aminopyridin-3-yl)-1-(3-(trifluoromethyl)phenyl)benzo[h][1][7]naphthyridin-2(1H)-one (Torin2) as a Potent, Selective, and Orally Available Mammalian Target of Rapamycin (mTOR) Inhibitor for Treatment of Cancer. (2011). Journal of Medicinal Chemistry, 54(5), 1473–1480. Retrieved January 24, 2026, from [Link]
-
Suzuki–Miyaura Cross-Coupling of Bromotryptophan Derivatives at Ambient Temperature. (2020). Chemistry – A European Journal, 26(70), 16357-16361. Retrieved January 24, 2026, from [Link]
-
Synthesis of N, N-Dimethyl Benzamide and Benzonitriles through Copper-Catalyzed One-Pot Reaction. (n.d.). ResearchGate. Retrieved January 24, 2026, from [Link]
-
(R)-N-((1-(6-(benzylamino)pyrimidin-4-yl)-3-hydroxypiperidin-3-yl)methyl). (n.d.). PubChem. Retrieved January 24, 2026, from [Link]
- Preparation method of 4-(6-aminopyridin-3-yl) piperazine-1-carboxylic acid tert-butyl ester. (n.d.). Google Patents.
-
Synthesis of novel halopyridinylboronic acids and esters. Part 1: 6-Halopyridin-3-yl-boronic acids. (2002). Tetrahedron, 58(15), 2941-2949. Retrieved January 24, 2026, from [Link]
-
Mizoroki-Heck cross-couplings of 2-acetyl-5-bromobenzofuran and aryl halides under microwave irradiation. (n.d.). Arkivoc. Retrieved January 24, 2026, from [Link]
-
Discovery of Novel 2-aminopyridine-3-carboxamides as c-Met Kinase Inhibitors. (2012). Bioorganic & Medicinal Chemistry Letters, 22(17), 5649-5653. Retrieved January 24, 2026, from [Link]
- Preparation for 2-amino-5-chlorine-N,3-dimethyl benzamide. (n.d.). Google Patents.
-
Radioligand binding properties and pharmacological characterization of 6-amino-N-cyclohexyl-N,3-dimethylthiazolo[3,2-a]benzimidazole-2-carboxamide (YM-298198), a high-affinity, selective, and noncompetitive antagonist of metabotropic glutamate receptor type 1. (2005). Journal of Pharmacology and Experimental Therapeutics, 315(1), 163-169. Retrieved January 24, 2026, from [Link]
-
Boronic Acids: Preparation, Applications in Organic Synthesis and Medicine. (n.d.). ResearchGate. Retrieved January 24, 2026, from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Discovery of 9-(6-aminopyridin-3-yl)-1-(3-(trifluoromethyl)phenyl)benzo[h][1,6]naphthyridin-2(1H)-one (Torin2) as a potent, selective, and orally available mammalian target of rapamycin (mTOR) inhibitor for treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tcichemicals.com [tcichemicals.com]
- 4. (6-AMINOPYRIDIN-3-YL)BORONIC ACID | 851524-96-4 [chemicalbook.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. pharmaffiliates.com [pharmaffiliates.com]
- 7. mdpi.com [mdpi.com]
Application Notes and Protocols for 3-(6-Aminopyridin-3-yl)-N,N-dimethylbenzamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(6-Aminopyridin-3-yl)-N,N-dimethylbenzamide is a heterocyclic molecule of significant interest in contemporary medicinal chemistry. Its structural motif, featuring a substituted aminopyridine linked to a dimethylbenzamide moiety, positions it as a promising scaffold for the development of targeted therapeutics. This document provides a comprehensive guide to the synthesis, purification, characterization, and potential applications of this compound, with a particular focus on its emerging role as a potential inhibitor of Aurora kinases, a family of enzymes frequently dysregulated in human cancers.
The rationale for targeting Aurora kinases stems from their critical role in cell cycle regulation, particularly in mitosis. Overexpression of these kinases is a hallmark of many malignancies, making them attractive targets for anticancer drug design. The aminopyridine scaffold has been identified as a key pharmacophore in a variety of kinase inhibitors, and its combination with the benzamide moiety in the target molecule presents a compelling avenue for the development of novel therapeutic agents.[1]
This guide is intended to provide researchers with a robust experimental framework for the synthesis and evaluation of 3-(6-Aminopyridin-3-yl)-N,N-dimethylbenzamide, thereby facilitating further investigation into its biological activities and therapeutic potential.
Synthesis of 3-(6-Aminopyridin-3-yl)-N,N-dimethylbenzamide
The synthesis of 3-(6-Aminopyridin-3-yl)-N,N-dimethylbenzamide is most effectively achieved through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This powerful carbon-carbon bond-forming reaction provides a versatile and efficient method for linking the pyridine and benzene rings. The general synthetic strategy involves the coupling of a suitable boronic acid or boronate ester derivative of 6-aminopyridine with a halogenated N,N-dimethylbenzamide precursor.
Proposed Synthetic Pathway
Caption: Proposed Suzuki-Miyaura coupling for the synthesis of the target compound.
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol is a representative procedure based on established methods for similar Suzuki-Miyaura cross-coupling reactions. Optimization of reaction conditions may be necessary to achieve optimal yields.
Materials and Reagents:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity (mmol) | Equivalents |
| 5-Bromopyridin-2-amine | 13535-01-8 | 173.01 | 1.0 | 1.0 |
| (3-(Dimethylcarbamoyl)phenyl)boronic acid | 373384-14-6 | 193.00 | 1.2 | 1.2 |
| Palladium(II) acetate (Pd(OAc)₂) | 3375-31-3 | 224.50 | 0.05 | 0.05 |
| Tricyclohexylphosphine (PCy₃) | 2622-14-2 | 280.43 | 0.1 | 0.1 |
| Potassium carbonate (K₂CO₃) | 584-08-7 | 138.21 | 2.0 | 2.0 |
| 1,4-Dioxane | 123-91-1 | 88.11 | - | - |
| Water | 7732-18-5 | 18.02 | - | - |
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 5-bromopyridin-2-amine (1.0 mmol), (3-(dimethylcarbamoyl)phenyl)boronic acid (1.2 mmol), palladium(II) acetate (0.05 mmol), and tricyclohexylphosphine (0.1 mmol).
-
Evacuate and backfill the flask with an inert atmosphere (e.g., nitrogen or argon) three times.
-
Add potassium carbonate (2.0 mmol).
-
To the flask, add a degassed mixture of 1,4-dioxane and water (4:1 v/v, 10 mL).
-
Heat the reaction mixture to 100 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Purification Protocol
The crude 3-(6-Aminopyridin-3-yl)-N,N-dimethylbenzamide can be purified by flash column chromatography on silica gel.
Flash Column Chromatography Workflow
Caption: Workflow for the purification of the target compound.
Procedure:
-
Prepare a silica gel column packed in a suitable non-polar solvent (e.g., hexane).
-
Dissolve the crude product in a minimal amount of dichloromethane (DCM).
-
Adsorb the dissolved crude product onto a small amount of silica gel and dry it under reduced pressure.
-
Load the dried silica gel onto the top of the prepared column.
-
Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 10% ethyl acetate and gradually increasing to 50-70% ethyl acetate).
-
Collect fractions and monitor by TLC, visualizing with UV light (254 nm).
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure to yield the purified 3-(6-Aminopyridin-3-yl)-N,N-dimethylbenzamide as a solid.
Characterization
The identity and purity of the synthesized 3-(6-Aminopyridin-3-yl)-N,N-dimethylbenzamide should be confirmed by standard analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Expected Analytical Data
Expected ¹H NMR (400 MHz, DMSO-d₆) δ (ppm):
-
~8.40 (d, 1H): Pyridine H2 proton.
-
~7.80-7.90 (m, 2H): Pyridine H4 and Benzene H2 protons.
-
~7.50-7.60 (m, 2H): Benzene H4 and H6 protons.
-
~7.40 (t, 1H): Benzene H5 proton.
-
~6.50 (d, 1H): Pyridine H5 proton.
-
~6.30 (s, 2H): Amine (-NH₂) protons.
-
~2.90-3.10 (br s, 6H): N,N-dimethyl (-N(CH₃)₂) protons.
Expected ¹³C NMR (100 MHz, DMSO-d₆) δ (ppm):
-
~170.0: Carbonyl carbon (C=O).
-
~158.0: Pyridine C6 carbon.
-
~148.0: Pyridine C2 carbon.
-
~138.0: Pyridine C4 carbon.
-
~136.0: Benzene C1 carbon.
-
~129.0: Benzene C5 carbon.
-
~128.0: Benzene C6 carbon.
-
~126.0: Benzene C2 carbon.
-
~125.0: Benzene C4 carbon.
-
~123.0: Pyridine C3 carbon.
-
~108.0: Pyridine C5 carbon.
-
~39.0: N,N-dimethyl carbons (-N(CH₃)₂).
Expected Mass Spectrometry (ESI+):
-
[M+H]⁺: Calculated for C₁₄H₁₅N₃O: 242.1293; Found: 242.1290 (or a value within the instrument's mass accuracy).
Potential Applications in Drug Discovery
The structural features of 3-(6-Aminopyridin-3-yl)-N,N-dimethylbenzamide make it a compelling candidate for investigation in various therapeutic areas, most notably in oncology.
Aurora Kinase Inhibition
Recent studies have highlighted the potential of 3-(6-aminopyridin-3-yl)benzamide derivatives as inhibitors of Aurora kinases, particularly Aurora B kinase (AURKB).[1] These kinases are key regulators of mitosis, and their inhibition can lead to defects in chromosome segregation and ultimately, apoptosis in cancer cells.
Proposed Mechanism of Action
Caption: Proposed mechanism of action via Aurora B kinase inhibition.
The aminopyridine moiety is hypothesized to form key hydrogen bond interactions within the ATP-binding pocket of the kinase, while the dimethylbenzamide portion can be tailored to occupy adjacent hydrophobic regions, thereby enhancing potency and selectivity.
Protocol for In Vitro Kinase Assay
To evaluate the inhibitory activity of 3-(6-Aminopyridin-3-yl)-N,N-dimethylbenzamide against Aurora kinases, a biochemical assay can be performed.
Materials:
-
Recombinant human Aurora A and Aurora B kinases.
-
Fluorescently labeled peptide substrate (e.g., Kemptide).
-
Adenosine triphosphate (ATP).
-
Assay buffer (e.g., Tris-HCl, MgCl₂, DTT).
-
3-(6-Aminopyridin-3-yl)-N,N-dimethylbenzamide (test compound).
-
Positive control inhibitor (e.g., a known Aurora kinase inhibitor).
-
Microplate reader capable of detecting fluorescence.
Procedure:
-
Prepare serial dilutions of the test compound and the positive control in the assay buffer.
-
In a microplate, add the kinase, fluorescently labeled peptide substrate, and either the test compound, positive control, or vehicle (DMSO).
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30 °C for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the fluorescence to determine the extent of substrate phosphorylation.
-
Calculate the percentage of inhibition for each concentration of the test compound and determine the IC₅₀ value.
Conclusion
This application note provides a detailed experimental framework for the synthesis, purification, characterization, and preliminary biological evaluation of 3-(6-Aminopyridin-3-yl)-N,N-dimethylbenzamide. The proposed synthetic route via Suzuki-Miyaura coupling offers a reliable and efficient method for accessing this promising molecule. The potential of this compound and its derivatives as Aurora kinase inhibitors underscores their significance in the field of anticancer drug discovery. The protocols and data presented herein are intended to serve as a valuable resource for researchers dedicated to advancing the development of novel targeted therapies.
References
-
Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules.
-
Synthesis and antitumor activities of novel 3-(6-aminopyridin-3-yl)benzamide derivatives: Inducing cell cycle arrest and apoptosis via AURKB transcription inhibition. Bioorganic Chemistry.
Sources
Application Notes & Protocols: In Vitro Characterization of Birinapant
Prepared by: Gemini, Senior Application Scientist
Introduction: Targeting Apoptosis Resistance with Birinapant
3-(6-Aminopyridin-3-yl)-N,N-dimethylbenzamide, more commonly known as birinapant (or TL32711), is a potent, second-generation, bivalent small molecule that mimics the endogenous Second Mitochondrial-derived Activator of Caspases (SMAC).[1][2] Cancer cells frequently overexpress Inhibitor of Apoptosis (IAP) proteins, which block programmed cell death (apoptosis) by binding to and inhibiting caspases, the key executioners of the apoptotic cascade.[1][3] This IAP-mediated resistance is a significant hurdle in cancer therapy.
Birinapant is designed to overcome this resistance by binding with high affinity to the Baculoviral IAP Repeat (BIR) domains of several IAP proteins, primarily targeting cellular IAP1 (cIAP1) and, to a lesser extent, X-linked IAP (XIAP).[1][2][4] This binding antagonizes their function, leading to the degradation of cIAPs, which in turn unleashes caspase activity and promotes apoptosis.[2][5][6] Notably, the activity of birinapant is often dramatically enhanced in the presence of Tumor Necrosis Factor-alpha (TNF-α), which provides a co-stimulatory signal for cell death.[4][7][8]
These application notes provide a comprehensive guide for researchers to characterize the in vitro activity of birinapant, focusing on its biochemical interaction with IAP targets and its functional consequences in cancer cell lines.
Mechanism of Action: The SMAC Mimetic Pathway
Birinapant's mechanism centers on disrupting the protective function of IAP proteins. In healthy cells, IAPs act as a brake on apoptosis. Upon apoptotic stimulation, the mitochondrial protein SMAC/DIABLO is released into the cytoplasm, where its N-terminal "AVPI" motif binds to the BIR domains of IAPs, displacing caspases and allowing apoptosis to proceed. Birinapant mimics this "AVPI" motif.[5]
As a bivalent compound, birinapant can bridge two BIR domains, leading to a conformational change in cIAP1/2 that activates their intrinsic E3 ubiquitin ligase activity.[6] This triggers their own autoubiquitination and subsequent degradation by the proteasome. The removal of cIAPs liberates pro-apoptotic signaling complexes, such as the ripoptosome, leading to the activation of caspase-8 and the initiation of the caspase cascade, culminating in cell death.[5]
Caption: Birinapant's mechanism of action.
Key In Vitro Assays & Protocols
A thorough in vitro evaluation of birinapant involves a multi-faceted approach, starting from direct target engagement and moving to cellular consequences.
Assay 1: Biochemical Target Engagement (IAP-BIR Binding)
Principle: This assay quantifies the direct binding affinity of birinapant to the isolated BIR3 domains of IAP proteins (e.g., XIAP, cIAP1). A common method is a competitive binding assay using Homogeneous Time-Resolved Fluorescence (HTRF). In this format, a fluorescently-labeled SMAC-like peptide (ligand) binds to a tagged IAP-BIR3 domain. This proximity allows for Förster Resonance Energy Transfer (FRET). Unlabeled birinapant competes with the fluorescent ligand, disrupting FRET in a concentration-dependent manner.[9]
Protocol: HTRF-Based Competitive Binding Assay
-
Reagent Preparation:
-
Prepare a serial dilution of birinapant in assay buffer. The concentration range should span from low nanomolar to high micromolar to capture the full binding curve.
-
Dilute GST-tagged human XIAP-BIR3 protein, anti-GST Terbium cryptate antibody (donor), and the red-labeled ligand (acceptor) in the appropriate assay buffer as per the manufacturer's instructions (e.g., Revvity HTRF Human XIAP / BIR3 Binding Kit).[9][10]
-
-
Assay Plate Setup (384-well, low volume):
-
Add 2 µL of each birinapant dilution to the assay wells. Include "no inhibitor" (maximum signal) and "high concentration of unlabeled ligand" (non-specific binding) controls.
-
Add 2 µL of the GST-XIAP-BIR3 protein solution to all wells.
-
Add 2 µL of a pre-mixed solution of the anti-GST-Tb antibody and the red-labeled ligand.
-
-
Incubation & Measurement:
-
Seal the plate and incubate at room temperature for 2-4 hours, protected from light.
-
Read the plate on an HTRF-compatible reader, measuring emission at 620 nm (donor) and 665 nm (acceptor).[11]
-
-
Data Analysis:
-
Calculate the HTRF ratio (665 nm / 620 nm * 10,000).
-
Plot the HTRF ratio against the log of birinapant concentration.
-
Fit the data to a four-parameter logistic (4PL) equation to determine the IC50 value.
-
Convert the IC50 to a dissociation constant (Ki) using the Cheng-Prusoff equation, if the Kd of the fluorescent ligand is known.
-
| Parameter | Typical Value for Birinapant | Source |
| cIAP1 Kd | <1 nM | [4] |
| XIAP Kd | 45 nM | [4] |
Assay 2: Cellular Target Degradation (cIAP1/2 Levels)
Principle: A key functional outcome of birinapant binding to cIAPs is their rapid proteasomal degradation. This can be visualized and quantified using Western Blotting.
Protocol: Western Blot for cIAP1 Degradation
-
Cell Culture & Treatment:
-
Seed cancer cells (e.g., MDA-MB-231 breast cancer, A375 melanoma) in 6-well plates and allow them to adhere overnight.
-
Treat cells with a dose-response of birinapant (e.g., 0, 1, 10, 100, 1000 nM) for a fixed time (e.g., 2-4 hours).
-
-
Lysate Preparation:
-
Wash cells with ice-cold PBS.
-
Lyse the cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Determine protein concentration using a BCA assay.
-
-
SDS-PAGE & Immunoblotting:
-
Load equal amounts of protein (20-30 µg) per lane on an SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with a primary antibody against cIAP1 (e.g., R&D Systems, AF8181) overnight at 4°C.[8]
-
Wash and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Re-probe the membrane for a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.
-
-
Data Analysis:
-
Quantify band intensity using densitometry software (e.g., ImageJ).
-
Normalize the cIAP1 band intensity to the loading control.
-
Plot the normalized intensity against birinapant concentration to observe the dose-dependent degradation.
-
Assay 3: Apoptosis Induction (Caspase Activation)
Principle: The degradation of IAPs by birinapant relieves the inhibition of caspases, leading to their activation. The activity of effector caspases-3 and -7, a hallmark of apoptosis, can be measured using a luminogenic assay. The assay utilizes a proluminescent substrate containing the DEVD tetrapeptide sequence, which is specifically cleaved by active caspase-3/7 to generate a quantifiable "glow-type" luminescent signal.[12][13]
Protocol: Caspase-Glo® 3/7 Assay
-
Cell Culture & Treatment:
-
Seed cells in a white-walled, clear-bottom 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treat cells with a serial dilution of birinapant. It is crucial to include a vehicle control (e.g., DMSO) and a positive control for apoptosis (e.g., staurosporine).
-
For synergy studies, co-treat with a fixed, sub-lethal concentration of TNF-α (e.g., 1-10 ng/mL).[4]
-
Incubate for 18-24 hours.
-
-
Assay Procedure:
-
Equilibrate the plate and the Caspase-Glo® 3/7 Reagent (Promega) to room temperature.[14]
-
Add 100 µL of the reagent directly to each well.
-
Mix the contents on a plate shaker at 300-500 rpm for 30 seconds.
-
Incubate at room temperature for 1-2 hours, protected from light.
-
-
Measurement & Analysis:
-
Measure luminescence using a plate-reading luminometer.
-
Subtract the background luminescence (from wells with no cells).
-
Plot the luminescence signal against the log of birinapant concentration and fit to a 4PL curve to determine the EC50 for caspase activation.
-
Caption: Workflow for the Caspase-Glo® 3/7 Assay.
Assay 4: Cell Viability / Cytotoxicity
Principle: This endpoint assay measures the overall effect of birinapant on cell proliferation and viability over a longer time course (typically 72 hours). A common method is the MTS assay, where a tetrazolium salt is bioreduced by viable, metabolically active cells into a colored formazan product, which can be measured spectrophotometrically.
Protocol: MTS Cell Viability Assay
-
Cell Culture & Treatment:
-
Seed cells in a clear, 96-well plate (5,000-10,000 cells/well) and allow adherence overnight.
-
Add serial dilutions of birinapant, alone or in combination with TNF-α.[8] Include vehicle controls.
-
Incubate for 72 hours at 37°C, 5% CO₂.
-
-
Assay Procedure:
-
Add 20 µL of MTS reagent (e.g., Promega CellTiter 96® AQueous One Solution) to each well.[8]
-
Incubate for 1-4 hours at 37°C until color development is sufficient.
-
-
Measurement & Analysis:
-
Measure the absorbance at 490 nm using a microplate reader.
-
Correct for background absorbance.
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells.
-
Plot the percent viability against the log of birinapant concentration and fit to a 4PL curve to determine the IC50 value.
-
| Cell Line (Melanoma) | Treatment | IC50 (nM) | Source |
| WTH202 | Birinapant + TNF-α (1 ng/mL) | 1.8 | [4] |
| WM793B | Birinapant + TNF-α (1 ng/mL) | 2.5 | [4] |
| WM1366 | Birinapant + TNF-α (1 ng/mL) | 7.9 | [4] |
| WM164 | Birinapant + TNF-α (1 ng/mL) | 9.0 | [4] |
| WM9 | Birinapant (single agent) | 2.4 | [4] |
Advanced Protocol: Distinguishing Apoptosis from Necrosis
Principle: To confirm that cell death is occurring via apoptosis, flow cytometry using Annexin V and a viability dye (like Propidium Iodide, PI) is the gold standard.[15] In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be bound by fluorescently-labeled Annexin V.[16][17] PI is a nuclear stain that is excluded by cells with an intact membrane. Therefore, this combination allows for the differentiation of:
-
Live cells: Annexin V-negative / PI-negative
-
Early apoptotic cells: Annexin V-positive / PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive / PI-positive
Protocol: Annexin V/PI Flow Cytometry
-
Cell Treatment & Harvesting:
-
Treat cells in 6-well plates with birinapant +/- TNF-α for the desired time (e.g., 24 hours).
-
Harvest both adherent and floating cells. For adherent cells, use a gentle enzyme like TrypLE™ to avoid membrane damage.
-
Wash the cells with cold PBS and pellet by centrifugation.
-
-
Staining:
-
Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.[18]
-
Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
-
Flow Cytometry:
-
Analyze the samples on a flow cytometer immediately.
-
Use appropriate compensation controls (unstained, PI only, Annexin V-FITC only) to set up the analysis gates.
-
Collect at least 10,000 events per sample.
-
-
Data Analysis:
-
Generate a dot plot of Annexin V-FITC fluorescence vs. PI fluorescence.
-
Use quadrant gates to quantify the percentage of cells in each population (live, early apoptotic, late apoptotic/necrotic).
-
References
-
National Cancer Institute. (n.d.). NCI Drug Dictionary: birinapant. Retrieved from [Link]
-
Cenmed Enterprises. (n.d.). 3-(Aminomethyl)-n,n-dimethylbenzamide. Retrieved from [Link]
-
PubMed. (2021). SMAC Mimetic/IAP Inhibitor Birinapant Enhances Radiosensitivity of Glioblastoma Multiforme. Retrieved from [Link]
-
AACR Journals. (2014). Birinapant (TL32711), a Bivalent SMAC Mimetic, Targets TRAF2-Associated cIAPs, Abrogates TNF-Induced NF-kB Activation, and Is Ac. Retrieved from [Link]
-
National Institutes of Health. (2017). Pharmacodynamic markers and clinical results from the Phase II Study of the SMAC-Mimetic Birinapant in Women with Relapsed Platinum-Resistant or Refractory Epithelial Ovarian Cancer. Retrieved from [Link]
-
MDPI. (2021). An Updated Review of Smac Mimetics, LCL161, Birinapant, and GDC-0152 in Cancer Treatment. Retrieved from [Link]
-
AACR Journals. (2014). Birinapant (TL32711), a Bivalent SMAC Mimetic, Targets TRAF2-Associated cIAPs, Abrogates TNF-Induced NF-κB Activation, and Is Active in Patient-Derived Xenograft Models. Retrieved from [Link]
-
ACS Publications. (2014). Birinapant, a Smac-Mimetic with Improved Tolerability for the Treatment of Solid Tumors and Hematological Malignancies. Retrieved from [Link]
-
Oncotarget. (2015). The novel SMAC mimetic birinapant exhibits potent activity against human melanoma cells. Retrieved from [Link]
-
AACR Journals. (2014). Effect of a Smac Mimetic (TL32711, Birinapant) on the Apoptotic Program and Apoptosis Biomarkers Examined with Validated Multiplex Immunoassays Fit for Clinical Use. Retrieved from [Link]
-
National Institutes of Health. (2016). Combination effects of SMAC mimetic birinapant with TNFα, TRAIL, and docetaxel in preclinical models of HNSCC. Retrieved from [Link]
-
National Institutes of Health. (2011). Smac mimetics increase cancer cell response to chemotherapeutics in a TNF-α-dependent manner. Retrieved from [Link]
-
National Institutes of Health. (2013). Inhibitor of Apoptosis (IAP) Proteins–Modulators of Cell Death and Inflammation. Retrieved from [Link]
-
National Institutes of Health. (2020). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Retrieved from [Link]
-
Frontiers. (2024). Targeting the inhibitors of apoptosis proteins (IAPs) to combat drug resistance in cancers. Retrieved from [Link]
-
National Institutes of Health. (n.d.). PubChem: N,N-Dimethylbenzamide. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Protocol of Caspase-Glo 3/7 HepG2 Cell-based Assay for High-throughput Screening. Retrieved from [Link]
-
National Institutes of Health. (2012). Overcoming cancer cell resistance to Smac mimetic induced apoptosis by modulating cIAP-2 expression. Retrieved from [Link]
-
National Institutes of Health. (2011). Development of a HTRF® Kinase Assay for Determination of Syk Activity. Retrieved from [Link]
-
AACR Journals. (2015). Molecular Pathways: Targeting Death Receptors and Smac Mimetics. Retrieved from [Link]
-
protocols.io. (2025). Caspase 3/7 Activity. Retrieved from [Link]
-
YouTube. (2024). How to run a cell based phospho HTRF assay. Retrieved from [Link]
-
NIST. (n.d.). Benzamide, N,N-dimethyl-. Retrieved from [Link]
-
YouTube. (2024). How to run a cAMP HTRF assay. Retrieved from [Link]
-
ACS Publications. (2021). Inhibitor of Apoptosis Protein (IAP) Antagonists in Anticancer Agent Discovery. Retrieved from [Link]
Sources
- 1. Facebook [cancer.gov]
- 2. mdpi.com [mdpi.com]
- 3. Frontiers | Targeting the inhibitors of apoptosis proteins (IAPs) to combat drug resistance in cancers [frontiersin.org]
- 4. selleckchem.com [selleckchem.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. SMAC Mimetic/IAP Inhibitor Birinapant Enhances Radiosensitivity of Glioblastoma Multiforme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The novel SMAC mimetic birinapant exhibits potent activity against human melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. revvity.com [revvity.com]
- 10. HTRF Human XIAP / BIR3 Binding Red Ligand | Revvity [revvity.co.jp]
- 11. Development of a HTRF® Kinase Assay for Determination of Syk Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Caspase-Glo® 3/7 Assay Protocol [promega.sg]
- 13. promega.com [promega.com]
- 14. tripod.nih.gov [tripod.nih.gov]
- 15. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 17. sigmaaldrich.com [sigmaaldrich.com]
- 18. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
Application Note: Investigating 3-(6-Aminopyridin-3-yl)-N,N-dimethylbenzamide as a Modulator of the DNA Damage Response
For Research Use Only. Not for use in diagnostic procedures.
Introduction
The integrity of the genome is under constant threat from both endogenous and exogenous sources of DNA damage. To counteract this, cells have evolved a complex signaling network known as the DNA Damage Response (DDR). A key player in the DDR is the family of Poly(ADP-ribose) polymerases (PARPs), which act as sensors for DNA breaks. Upon detecting a single-strand break (SSB), PARP-1 becomes activated and synthesizes poly(ADP-ribose) (PAR) chains on itself and other nuclear proteins.[1] This process, known as PARylation, serves as a scaffold to recruit other DNA repair factors to the site of damage, facilitating the repair process.[1][2]
Inhibitors of PARP have emerged as a promising class of anti-cancer agents, particularly for tumors with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations.[3] By blocking PARP-mediated SSB repair, these inhibitors lead to the accumulation of SSBs, which can then collapse replication forks and generate more cytotoxic double-strand breaks (DSBs). In cells with a compromised ability to repair DSBs through homologous recombination (HR), this accumulation of damage leads to synthetic lethality and cell death.
This application note provides a guide for researchers to investigate the potential of 3-(6-Aminopyridin-3-yl)-N,N-dimethylbenzamide as a novel PARP inhibitor and to characterize its effects on the DNA damage response. The protocols detailed herein provide a framework for assessing the compound's biological activity and elucidating its mechanism of action. While direct evidence for 3-(6-Aminopyridin-3-yl)-N,N-dimethylbenzamide as a PARP inhibitor is not yet established in peer-reviewed literature, its chemical structure, featuring a benzamide core, is common to many known PARP inhibitors, such as 3-Aminobenzamide, which competitively inhibits NAD+, the substrate for PARP.[4] This structural similarity provides a strong rationale for its investigation in this context.
Mechanism of Action: The Role of PARP in DNA Repair and Its Inhibition
PARP-1 is a key enzyme in the base excision repair (BER) pathway, which is responsible for repairing single-strand DNA breaks. The catalytic cycle of PARP-1 involves its recruitment to the site of damage, synthesis of PAR chains, and subsequent recruitment of downstream repair factors. PARP inhibitors disrupt this cycle, leading to the trapping of PARP-1 on the DNA and preventing the completion of SSB repair.
Figure 2: Experimental Workflow. A stepwise approach to characterize the effects of a novel compound on the DNA damage response, from initial cytotoxicity screening to direct enzymatic assays.
Protocols
Cell Viability Assay
Objective: To determine the cytotoxic effects of 3-(6-Aminopyridin-3-yl)-N,N-dimethylbenzamide on cancer cell lines and to establish the half-maximal inhibitory concentration (IC50).
Principle: Cell viability assays, such as those using CCK-8 or AlamarBlue, measure the metabolic activity of living cells. A reduction in metabolic activity is indicative of cytotoxicity.
Materials:
-
Cancer cell lines (e.g., BRCA-proficient and BRCA-deficient lines for comparison)
-
Complete cell culture medium
-
96-well plates
-
3-(6-Aminopyridin-3-yl)-N,N-dimethylbenzamide
-
DMSO (vehicle control)
-
Cell Counting Kit-8 (CCK-8) or AlamarBlue reagent
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Prepare a serial dilution of 3-(6-Aminopyridin-3-yl)-N,N-dimethylbenzamide in complete medium. A final concentration range of 0.1 nM to 100 µM is a good starting point. Include a vehicle control (DMSO) at the same final concentration as the highest compound concentration.
-
Remove the medium from the cells and add 100 µL of the compound dilutions or vehicle control to the respective wells.
-
Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Add 10 µL of CCK-8 reagent to each well and incubate for 1-4 hours, or add AlamarBlue to a final concentration of 10% (v/v) and incubate for 4-6 hours. [5][6]6. Measure the absorbance at 450 nm for CCK-8 or fluorescence (Excitation 544 nm, Emission 590 nm) for AlamarBlue using a microplate reader. [5][6]7. Calculate cell viability as a percentage of the vehicle control and plot the results to determine the IC50 value.
| Parameter | Recommended Condition |
| Cell Seeding Density | 5,000 - 10,000 cells/well |
| Compound Concentration Range | 0.1 nM - 100 µM |
| Incubation Time | 72 hours |
| Detection Method | CCK-8 or AlamarBlue |
Western Blot Analysis for DNA Damage Markers
Objective: To detect changes in the expression and post-translational modification of key DDR proteins, such as the phosphorylation of H2AX (γH2AX) and the cleavage of PARP-1, upon treatment with the compound.
Principle: Western blotting uses antibodies to detect specific proteins in a complex mixture. An increase in γH2AX indicates the presence of DSBs, while the appearance of cleaved PARP-1 is a marker of apoptosis. [7][8] Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
6-well plates
-
3-(6-Aminopyridin-3-yl)-N,N-dimethylbenzamide
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-γH2AX, anti-cleaved PARP-1, anti-total PARP-1, anti-β-actin or GAPDH as a loading control)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with 3-(6-Aminopyridin-3-yl)-N,N-dimethylbenzamide at various concentrations (e.g., 0.5x, 1x, and 2x the IC50 value) for a specified time (e.g., 24 or 48 hours). Include a vehicle control.
-
Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.
-
Separate equal amounts of protein (20-30 µg) by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C. [9]8. Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. [9]9. Wash the membrane again and add ECL substrate.
-
Detect the chemiluminescent signal using an imaging system.
Immunofluorescence for DNA Repair Foci
Objective: To visualize the formation of nuclear foci of DNA repair proteins, such as 53BP1 and RAD51, which are markers for non-homologous end joining (NHEJ) and homologous recombination (HR) repair pathways, respectively.
Principle: Immunofluorescence uses fluorescently labeled antibodies to visualize the subcellular localization of specific proteins. The formation of distinct nuclear foci of 53BP1 and RAD51 indicates the recruitment of these proteins to sites of DNA damage. [10] Materials:
-
Cancer cell lines
-
Glass coverslips in 24-well plates
-
3-(6-Aminopyridin-3-yl)-N,N-dimethylbenzamide
-
4% paraformaldehyde (PFA) for fixation
-
0.3% Triton X-100 for permeabilization
-
Blocking solution (e.g., 5% BSA in PBS)
-
Primary antibodies (anti-53BP1, anti-RAD51)
-
Fluorescently labeled secondary antibodies (e.g., Alexa Fluor 488, Alexa Fluor 594)
-
DAPI for nuclear counterstaining
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Seed cells on glass coverslips in 24-well plates and allow them to adhere overnight.
-
Treat the cells with the compound as described for Western blotting.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Permeabilize the cells with 0.3% Triton X-100 for 10 minutes.
-
Block with 5% BSA in PBS for 1 hour.
-
Incubate with primary antibodies (e.g., anti-53BP1 and anti-RAD51, diluted 1:200 to 1:1000) for 1-2 hours at room temperature or overnight at 4°C. [11]7. Wash with PBS and incubate with fluorescently labeled secondary antibodies for 1 hour at room temperature in the dark.
-
Wash with PBS and counterstain the nuclei with DAPI for 5 minutes.
-
Mount the coverslips on microscope slides with mounting medium.
-
Visualize and quantify the number of foci per cell using a fluorescence microscope and image analysis software.
Data Interpretation and Expected Outcomes
-
Cell Viability: A dose-dependent decrease in cell viability is expected if the compound is cytotoxic. A lower IC50 in BRCA-deficient cells compared to BRCA-proficient cells would suggest synthetic lethality and support the hypothesis of PARP inhibition.
-
Western Blot: An increase in the γH2AX signal would indicate an accumulation of DNA double-strand breaks. The appearance of the 89 kDa cleaved PARP-1 fragment would suggest the induction of apoptosis.
-
Immunofluorescence: An increase in the number of 53BP1 and/or RAD51 foci per cell would confirm the induction of a DNA damage response at the cellular level.
Conclusion
The protocols outlined in this application note provide a comprehensive framework for the initial characterization of 3-(6-Aminopyridin-3-yl)-N,N-dimethylbenzamide as a potential modulator of the DNA damage response. By systematically evaluating its effects on cell viability, key DDR markers, and the formation of DNA repair foci, researchers can gain valuable insights into its mechanism of action and its potential as a tool for studying DNA repair or as a therapeutic agent.
References
-
The comings and goings of PARP-1 in response to DNA damage. PMC - NIH. Available at: [Link]
-
γH2AX, 53BP1 and Rad51 protein foci changes in mesenchymal stem cells during prolonged X-ray irradiation. PMC - PubMed Central. Available at: [Link]
-
Dual inhibition of DNA damage repair sensitizes photodynamic therapy for triple negative breast cancer. PMC - NIH. Available at: [Link]
-
A, B, Immunofluorescence staining for 53BP1 (A) or RAD51 (B) was... ResearchGate. Available at: [Link]
-
PARP inhibitors – a cancer drug discovery story | Professor Ruth Plummer FMedSci. YouTube. Available at: [Link]
-
Sensitive Detection of Histones and γ-H2AX by Immunoblotting: Problems and Solutions. ACS Omega. Available at: [Link]
-
Multiplexed DNA repair assays for multiple lesions and multiple doses via transcription inhibition and transcriptional mutagenesis. ResearchGate. Available at: [Link]
-
DNA single-strand break and double-strand break repair pathways. a PARP... ResearchGate. Available at: [Link]
-
PARP assay for inhibitors. BMG LABTECH. Available at: [Link]
-
Quantification of DNA Repair Rad51 Foci Using Fluorescence Intensity. OpenWorks @ MD Anderson. Available at: [Link]
-
A goldilocks computational protocol for inhibitor discovery targeting DNA damage responses including replication-repair function. eScholarship.org. Available at: [Link]
-
3-Aminobenzamide – Knowledge and References. Taylor & Francis. Available at: [Link]
-
Rapid Detection and Signaling of DNA Damage by PARP-1. PMC - PubMed Central. Available at: [Link]
-
How to detect gamma H2AX and cleaved caspase 3 signal for WB? ResearchGate. Available at: [Link]
-
PARP inhibitor olaparib sensitizes cholangiocarcinoma cells to radiation. PMC - NIH. Available at: [Link]
-
Immunofluorescence Microscopy of γH2AX and 53BP1 for Analyzing the Formation and Repair of DNA Double-strand Breaks. PMC - NIH. Available at: [Link]
-
What is a PARP Inhibitor? | Dana-Farber Cancer Institute | Science Illustrated. YouTube. Available at: [Link]
-
Poly Adp Ribose Polymerase. Massive Bio. Available at: [Link]
-
In Vitro Long-Term Proliferation Assays to Study Antiproliferative Effects of PARP Inhibitors on Cancer Cells. Springer Nature Experiments. Available at: [Link]
-
Signaling of DNA strand breaks by the PARP/PARG system. PARP-1 and... ResearchGate. Available at: [Link]
-
Pharmacokinetics and Pharmacodynamics of PARP Inhibitors in Oncology. PubMed. Available at: [Link]
-
Analysis by Western Blotting - Apoptosis. Bio-Rad Antibodies. Available at: [Link]
-
Immunofluorescence Imaging of DNA Damage Response Proteins: Optimizing Protocols for Super-resolution Microscopy. PMC - PubMed Central. Available at: [Link]
-
PARP1 Trapping by PARP Inhibitors Drives Cytotoxicity in Both Cancer Cells and Healthy Bone Marrow. AACR Journals. Available at: [Link]
-
Genetic vulnerabilities upon inhibition of DNA damage response. PMC - NIH. Available at: [Link]
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- 7. Apoptosis western blot guide | Abcam [abcam.com]
- 8. bio-rad-antibodies.com [bio-rad-antibodies.com]
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- 10. researchgate.net [researchgate.net]
- 11. γH2AX, 53BP1 and Rad51 protein foci changes in mesenchymal stem cells during prolonged X-ray irradiation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 3-(6-Aminopyridin-3-yl)-N,N-dimethylbenzamide in Oncological Research
A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical guide on the application of 3-(6-Aminopyridin-3-yl)-N,N-dimethylbenzamide and its derivatives in oncology research. As a potent small molecule inhibitor, its investigation offers promising avenues for therapeutic development. This guide will delve into its mechanism of action, provide detailed protocols for its in vitro and in vivo evaluation, and offer insights into the causality behind experimental choices.
Introduction and Scientific Background
3-(6-Aminopyridin-3-yl)-N,N-dimethylbenzamide belongs to a class of benzamide derivatives that have demonstrated significant antitumor activities. Research into novel derivatives of 3-(6-aminopyridin-3-yl)benzamide has revealed their ability to induce cell cycle arrest and apoptosis in cancer cells.[1][2] The primary mechanism of action for these compounds is the inhibition of Aurora B kinase (AURKB) transcription.[1][2]
Aurora kinases are a family of serine/threonine kinases that play a crucial role in the regulation of mitosis.[1] Overexpression of AURKB is a common feature in various human tumors, including gastric, lung, and breast cancers, and is often associated with poor prognosis.[1] By inhibiting AURKB, 3-(6-aminopyridin-3-yl)-N,N-dimethylbenzamide and its analogs can disrupt the mitotic process, leading to mitotic catastrophe and subsequent cancer cell death, making it a promising therapeutic target in oncology.[1]
Mechanism of Action: Targeting the Aurora B Kinase Pathway
The antitumor effect of 3-(6-aminopyridin-3-yl)-N,N-dimethylbenzamide derivatives is primarily attributed to their ability to downregulate the expression of AURKB. This leads to a cascade of events that ultimately result in the induction of apoptosis and cell cycle arrest in cancer cells.
Signaling Pathway Overview:
Caption: Mechanism of action of 3-(6-Aminopyridin-3-yl)-N,N-dimethylbenzamide.
In Vitro Evaluation: Protocols and Methodologies
The in vitro assessment of 3-(6-Aminopyridin-3-yl)-N,N-dimethylbenzamide is crucial for determining its efficacy and mechanism of action at the cellular level. Key assays include cell viability, western blotting for target protein modulation, and cell cycle analysis.
Cell Viability Assay
Cell viability assays are fundamental for determining the cytotoxic or cytostatic effects of a compound on a panel of cancer cell lines.[3][4][5][6] The resazurin reduction assay is a cost-effective and sensitive method for this purpose.[3]
Protocol: Resazurin Reduction Cell Viability Assay
-
Cell Seeding:
-
Culture cancer cell lines of interest (e.g., breast, lung, colon cancer cell lines) in appropriate media.
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours.
-
-
Compound Treatment:
-
Prepare a serial dilution of 3-(6-Aminopyridin-3-yl)-N,N-dimethylbenzamide in the appropriate cell culture medium.
-
Remove the old medium from the 96-well plate and add the medium containing the different concentrations of the compound.
-
Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).
-
Incubate the plate for 48-72 hours.
-
-
Resazurin Staining and Measurement:
-
Prepare a stock solution of resazurin.
-
Add resazurin solution to each well and incubate for 2-4 hours.
-
Measure the fluorescence or absorbance at the appropriate wavelength using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the dose-response curve and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
-
Western Blotting for AURKB and Apoptosis Markers
Western blotting is used to detect specific proteins in a sample and can confirm the compound's effect on the target protein (AURKB) and downstream markers of apoptosis.[7][8][9]
Protocol: Western Blot Analysis
-
Protein Extraction:
-
Treat cancer cells with 3-(6-Aminopyridin-3-yl)-N,N-dimethylbenzamide at various concentrations for a specified time.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunodetection:
-
Block the membrane with 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies against AURKB, cleaved PARP, cleaved caspase-3, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.[10]
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.[10]
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities to determine the relative protein expression levels.
-
Experimental Workflow for In Vitro Analysis
Caption: A streamlined workflow for the in vitro evaluation of the compound.
In Vivo Evaluation: Xenograft Models
Animal models are indispensable for evaluating the antitumor activity of novel therapeutic agents in a living system before clinical trials.[11] Ectopic subcutaneous xenograft models using immunodeficient mice are a standard for preclinical evaluation.[11][12]
Subcutaneous Xenograft Model
This model involves the implantation of human cancer cells under the skin of immunodeficient mice to form a tumor, which can then be treated with the test compound.[11]
Protocol: In Vivo Xenograft Efficacy Study
-
Animal Model and Cell Implantation:
-
Use female immunodeficient mice (e.g., BALB/c nude or SCID), 6-8 weeks old.[12]
-
Harvest cancer cells that have shown sensitivity to the compound in vitro during their exponential growth phase.
-
Inject a suspension of the cells subcutaneously into the flank of each mouse.
-
-
Tumor Growth Monitoring and Treatment:
-
Monitor tumor growth by measuring the tumor dimensions with calipers every 2-3 days.
-
When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer 3-(6-Aminopyridin-3-yl)-N,N-dimethylbenzamide to the treatment group via an appropriate route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule.
-
Administer the vehicle to the control group.
-
-
Efficacy Assessment:
-
Continue to monitor tumor growth and body weight of the mice throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors.
-
Measure the final tumor volume and weight.
-
-
Data Analysis:
-
Calculate the tumor growth inhibition (TGI) for the treatment group compared to the control group.
-
Analyze the data for statistical significance.
-
Workflow for In Vivo Xenograft Study
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and antitumor activities of novel 3-(6-aminopyridin-3-yl)benzamide derivatives: Inducing cell cycle arrest an… [ouci.dntb.gov.ua]
- 3. Optimization of Cell Viability Assays for Drug Sensitivity Screens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. lifesciences.danaher.com [lifesciences.danaher.com]
- 5. miltenyibiotec.com [miltenyibiotec.com]
- 6. Cell Viability Assays | Thermo Fisher Scientific - HK [thermofisher.com]
- 7. researchgate.net [researchgate.net]
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- 9. bio-rad.com [bio-rad.com]
- 10. An Inducible BRCA1 Expression System with In Vivo Applicability Uncovers Activity of the Combination of ATR and PARP Inhibitors to Overcome Therapy Resistance [mdpi.com]
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Determining the Potency of Novel Kinase Inhibitors: A Protocol for the IC50 Determination of 3-(6-Aminopyridin-3-yl)-N,N-dimethylbenzamide
Authored by: A Senior Application Scientist
This application note provides a comprehensive, field-tested protocol for determining the half-maximal inhibitory concentration (IC50) of 3-(6-Aminopyridin-3-yl)-N,N-dimethylbenzamide. This compound, also identified in scientific literature as CHM-1, is a potent inhibitor of FMS-like tyrosine kinase 3 (FLT3), a critical target in the development of therapies for Acute Myeloid Leukemia (AML).
The following guide is structured to provide not only a step-by-step methodology but also the underlying scientific rationale for key experimental choices. It is designed for researchers, scientists, and drug development professionals seeking to characterize the potency of kinase inhibitors in a robust and reproducible manner.
Scientific Background & Experimental Rationale
The Target: FLT3 Kinase in Acute Myeloid Leukemia
FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a pivotal role in the proliferation, survival, and differentiation of hematopoietic stem and progenitor cells. In a significant subset of AML patients, FLT3 is constitutively activated by mutations, most commonly internal tandem duplications (ITD) within the juxtamembrane domain. This uncontrolled FLT3 signaling drives leukemic cell proliferation and is associated with a poor prognosis. Consequently, inhibitors that can effectively block the ATP-binding site of FLT3, such as 3-(6-Aminopyridin-3-yl)-N,N-dimethylbenzamide, are of high therapeutic interest.
The Principle: Cell-Based IC50 Determination
The IC50 value represents the concentration of an inhibitor required to reduce a specific biological or biochemical activity by 50%. For anti-cancer agents, a cell-based IC50 assay is a physiologically relevant method to determine a compound's potency. This protocol utilizes an AML cell line endogenously expressing a constitutively active FLT3-ITD mutation (e.g., MOLM-13 or MV-4-11).
The core principle is that the proliferation and viability of these cells are dependent on the activity of the FLT3 kinase. By treating the cells with increasing concentrations of 3-(6-Aminopyridin-3-yl)-N,N-dimethylbenzamide, we inhibit FLT3, which in turn blocks downstream pro-survival signaling pathways, leading to a dose-dependent decrease in cell viability. This reduction in viability is quantified using a luminescent ATP-based assay (CellTiter-Glo®), where the light output is directly proportional to the number of viable cells.
Visualization of the FLT3 Signaling Pathway
Mutated FLT3 leads to the constitutive activation of several downstream signaling pathways critical for cell survival and proliferation, primarily the RAS/MAPK, PI3K/AKT, and JAK/STAT5 pathways.[1][2] Inhibition of FLT3 by 3-(6-Aminopyridin-3-yl)-N,N-dimethylbenzamide blocks these downstream signals, inducing apoptosis in FLT3-dependent AML cells.[3]
Caption: Step-by-step workflow for IC50 determination.
Step-by-Step Procedure
Day 1: Cell Seeding and Compound Treatment
-
Cell Culture: Culture MOLM-13 cells in RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin in a humidified incubator at 37°C with 5% CO₂. Ensure cells are in the logarithmic growth phase and exhibit >95% viability.
-
Compound Preparation:
-
Prepare a 10 mM stock solution of 3-(6-Aminopyridin-3-yl)-N,N-dimethylbenzamide in 100% DMSO.
-
Perform a serial dilution series of the compound in cell culture medium. A common approach is a 10-point, 3-fold dilution series starting from a high concentration (e.g., 10 µM).
-
Causality: A wide concentration range is crucial to define both the top and bottom plateaus of the dose-response curve, which is essential for accurate curve fitting.
-
Also prepare a "vehicle control" (0 µM compound) containing the same final concentration of DMSO as the highest compound concentration (typically ≤0.1%).
-
-
Cell Seeding:
-
Count the MOLM-13 cells and adjust the density to 2 x 10⁵ cells/mL in fresh culture medium.
-
Dispense 50 µL of the cell suspension into each well of a 96-well opaque plate (10,000 cells/well).
-
Trustworthiness: Seeding a consistent number of viable cells is critical for reproducibility. Include "cells-only" and "medium-only" (blank) control wells.
-
-
Compound Addition:
-
Add 50 µL of the prepared compound dilutions (from step 2) to the corresponding wells containing cells. The final volume in each well will be 100 µL.
-
Each concentration should be tested in triplicate to ensure statistical validity.
-
-
Incubation: Gently mix the plate on a plate shaker for 1 minute and incubate for 72 hours at 37°C, 5% CO₂.
-
Causality: A 72-hour incubation period is typically sufficient to observe the anti-proliferative effects of a kinase inhibitor.
-
Day 4: Viability Measurement
-
Equilibration: Remove the 96-well plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes. Also, allow the CellTiter-Glo® reagent to equilibrate to room temperature.
-
Reagent Addition: Add 100 µL of CellTiter-Glo® reagent to each well (a 1:1 ratio with the culture volume). [4]8. Mixing and Lysis: Mix the contents for 2 minutes on an orbital shaker to induce cell lysis. This step ensures that the ATP is released for the enzymatic reaction.
-
Signal Stabilization: Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal. [5]10. Data Acquisition: Measure the luminescence of each well using a plate luminometer.
Data Analysis and Interpretation
The goal of the data analysis is to generate a dose-response curve and calculate the IC50 value using non-linear regression. [6]
-
Data Normalization:
-
Average the raw luminescence values for the triplicate wells of each condition.
-
Subtract the average "medium-only" (blank) value from all other average values.
-
Normalize the data as a percentage of the vehicle control:
-
% Viability = ( [Luminescence]Sample / [Luminescence]Vehicle Control ) * 100
-
-
-
Dose-Response Curve Fitting:
-
Plot the normalized % Viability (Y-axis) against the log-transformed compound concentration (X-axis).
-
Use a statistical software package (e.g., GraphPad Prism, R, or Python) to fit the data to a four-parameter logistic (4PL) model, also known as a sigmoidal dose-response curve with a variable slope. [7][8] * The equation is typically represented as:
-
Y = Bottom + (Top - Bottom) / (1 + 10((LogIC50 - X) * HillSlope))
-
-
-
IC50 Determination: The software will calculate the LogIC50 from the fitted curve. The IC50 is the concentration of the compound that elicits a response halfway between the top and bottom plateaus of the curve.
Example Data Presentation
| Conc. (nM) | Log Conc. | Avg. Luminescence | Normalized Viability (%) |
| 0 (Vehicle) | - | 850,000 | 100.0 |
| 0.1 | -1.00 | 845,200 | 99.4 |
| 0.3 | -0.52 | 833,000 | 98.0 |
| 1.0 | 0.00 | 790,500 | 93.0 |
| 3.0 | 0.48 | 654,500 | 77.0 |
| 10.0 | 1.00 | 433,500 | 51.0 |
| 30.0 | 1.48 | 153,000 | 18.0 |
| 100.0 | 2.00 | 51,000 | 6.0 |
| 300.0 | 2.48 | 45,050 | 5.3 |
| 1000.0 | 3.00 | 42,500 | 5.0 |
| Blank | - | 1,500 | - |
From the non-linear regression of this example data, the calculated IC50 would be approximately 10 nM .
References
-
Wang, X., et al. (2021). Selectively targeting FLT3-ITD mutants over FLT3-wt by a novel inhibitor for acute myeloid leukemia. Semantic Scholar. Available at: [Link]
-
Mishra, R., et al. (2023). FLT3 Mutations in Acute Myeloid Leukemia: Unraveling the Molecular Mechanisms and Implications for Targeted Therapies. Cureus. Available at: [Link]
-
Daver, N., et al. (2019). Targeting FLT3 mutations in AML: review of current knowledge and evidence. Leukemia. Available at: [Link]
-
Sebaugh, J. L. (2011). Guidelines for accurate EC50/IC50 estimation. Pharmaceutical Statistics. Available at: [Link]
-
Kindler, T., et al. (2010). FLT3 in AML: a tale of mutations, extensive signaling, and promising targeted therapies. Hematology. American Society of Hematology. Education Program. Available at: [Link]
-
Cellosaurus. (n.d.). MOLM-13 (CVCL_2119). Cellosaurus. Available at: [Link]
-
GraphPad. (n.d.). How to analyze dose-response curves. GraphPad. Available at: [Link]
-
ResearchGate. (2014). How can I calculate the IC50 value using a non linear model? ResearchGate. Available at: [Link]
-
News-Medical.Net. (n.d.). CellTiter-Glo® Luminescent Cell Viability Assay. News-Medical.Net. Available at: [Link]
-
Williams, A. B., et al. (2013). Selective FLT3 inhibition of FLT3-ITD+ acute myeloid leukaemia resulting in secondary D835Y mutation: a model for emerging clinical resistance patterns. British Journal of Haematology. Available at: [Link]
-
YouTube. (2025). Mastering Dose Response Curves: IC50 & Nonlinear Regression in Prism. YouTube. Available at: [Link]
-
YouTube. (2025). IC50 Calculation Using GraphPad Prism | Nonlinear Regression. YouTube. Available at: [Link]
Sources
- 1. Inhibition of FLT3-ITD Kinase in Acute Myeloid Leukemia by New Imidazo[1,2-b]pyridazine Derivatives Identified by Scaffold Hopping - PMC [pmc.ncbi.nlm.nih.gov]
- 2. FLT3 mutations in acute myeloid leukemia: Therapeutic paradigm beyond inhibitor development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. promega.com [promega.com]
- 5. promega.com [promega.com]
- 6. NONLINEAR MODEL-BASED ESTIMATES OF IC50 FOR STUDIES INVOLVING CONTINUOUS THERAPEUTIC DOSE-RESPONSE DATA - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. m.youtube.com [m.youtube.com]
3-(6-Aminopyridin-3-yl)-N,N-dimethylbenzamide for high-throughput screening
Application Note & Protocol
3-(6-Aminopyridin-3-yl)-N,N-dimethylbenzamide (Linifanib/ABT-869): A Multi-Target RTK Inhibitor for High-Throughput Screening Applications
Abstract
This document provides a comprehensive guide for the use of 3-(6-Aminopyridin-3-yl)-N,N-dimethylbenzamide, widely known as Linifanib (ABT-869), in high-throughput screening (HTS) applications. Linifanib is a potent and selective inhibitor of multiple receptor tyrosine kinases (RTKs), primarily targeting vascular endothelial growth factor (VEGF) and platelet-derived growth factor (PDGF) receptors. Its well-characterized mechanism of action and multi-targeted profile make it an excellent control compound for assay development, validation, and inhibitor screening campaigns focused on angiogenesis and oncology. This guide details the scientific rationale for its use, provides step-by-step protocols for biochemical and cell-based assays, and offers insights into data interpretation and quality control.
Introduction: Scientific Rationale and Mechanism of Action
3-(6-Aminopyridin-3-yl)-N,N-dimethylbenzamide (Linifanib) is an orally bioavailable small molecule that functions as an ATP-competitive inhibitor of RTKs. Its primary targets include VEGFR-1, -2, -3 and PDGFR-α, -β. By binding to the ATP-binding pocket of the kinase domain, Linifanib prevents the phosphorylation and subsequent activation of downstream signaling proteins. This effectively blocks the signaling cascades that drive cellular proliferation, migration, and survival, particularly in the context of tumor angiogenesis.
The dual inhibition of VEGFR and PDGFR pathways is a key attribute of Linifanib. The VEGFR pathway is a critical regulator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. The PDGFR pathway is implicated in the regulation of tumor cell growth and the recruitment of pericytes and stromal cells that support the tumor microenvironment. The ability of Linifanib to inhibit both pathways simultaneously makes it a valuable tool for studying the synergistic effects of dual-pathway blockade.
Mechanism of Action: Signaling Pathway
Linifanib exerts its effect by blocking key nodes in pro-angiogenic and pro-proliferative signaling pathways. The diagram below illustrates the primary targets of Linifanib and the downstream consequences of their inhibition.
Caption: Linifanib inhibits VEGFR/PDGFR activation, blocking downstream signaling pathways.
Application in High-Throughput Screening
Linifanib is an ideal positive control for HTS campaigns targeting VEGFR/PDGFR kinases due to its:
-
Potency: It exhibits low nanomolar IC50 values against its primary targets.
-
Selectivity: While a multi-target inhibitor, it shows good selectivity for the VEGFR/PDGFR families over a broad panel of other kinases.
-
Cell Permeability: It is effective in both biochemical (enzyme-based) and cell-based assays.
-
Well-Characterized Profile: Extensive public data is available, facilitating assay validation and troubleshooting.
Typical Inhibition Profile
The following table summarizes the inhibitory activity of Linifanib against key kinases, providing a baseline for expected results in HTS assays.
| Kinase Target | Assay Type | Typical IC50 (nM) | Reference |
| KDR (VEGFR-2) | Biochemical | 4 | |
| FLT1 (VEGFR-1) | Biochemical | 3 | |
| PDGFR-β | Biochemical | 66 | |
| HUVEC Prolif. | Cell-Based | 9 |
HTS Protocols and Methodologies
Workflow Overview
The general workflow for utilizing Linifanib as a control in an HTS campaign involves several key stages, from initial compound handling to final data analysis.
Caption: Standard HTS workflow using Linifanib as a control compound.
Protocol 1: Biochemical Kinase Assay (e.g., VEGFR-2)
This protocol describes a homogenous, luminescence-based assay to measure direct inhibition of VEGFR-2 kinase activity. The principle relies on quantifying the amount of ATP remaining after the kinase reaction; high kinase activity consumes ATP, leading to a low luminescence signal, while inhibition by Linifanib spares ATP, resulting in a high signal.
Materials:
-
Linifanib (ABT-869)
-
Recombinant human VEGFR-2 (KDR) kinase
-
Poly-Glu,Tyr (4:1) substrate
-
Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
ATP (at Km concentration for the specific enzyme batch)
-
Luminescence-based ATP detection reagent (e.g., Kinase-Glo®)
-
Low-volume, white, 384-well assay plates
-
Acoustic dispenser or pin tool for compound transfer
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of Linifanib in 100% DMSO.
-
Perform a serial dilution series in DMSO to create concentrations for the dose-response curve (e.g., 11 points, 1:3 dilution, starting from 1 mM). This will be the source plate.
-
-
Assay Plate Preparation:
-
Using an acoustic dispenser, transfer 25-50 nL of Linifanib dilutions and DMSO (for 0% and 100% inhibition controls) into the 384-well assay plates.
-
-
Kinase Reaction:
-
Prepare a 2X enzyme/substrate master mix in Assay Buffer containing VEGFR-2 and Poly-Glu,Tyr substrate.
-
Dispense 5 µL of the 2X enzyme/substrate mix into each well of the assay plate.
-
Prepare a 2X ATP solution in Assay Buffer.
-
To start the reaction, add 5 µL of the 2X ATP solution to each well. The final reaction volume is 10 µL.
-
Causality Note: Adding ATP last synchronizes the start of the reaction in all wells, which is critical for kinetic measurements and consistency across a 384-well plate.
-
-
Incubation:
-
Shake the plate gently for 30 seconds.
-
Incubate at room temperature for 60 minutes. The incubation time should be optimized to ensure the reaction is within the linear range (typically <30% ATP consumption for the 0% inhibition control).
-
-
Signal Detection:
-
Add 10 µL of the ATP detection reagent to each well to stop the kinase reaction and initiate the luminescence signal.
-
Incubate for 10 minutes at room temperature to stabilize the signal.
-
Read the plate on a luminometer.
-
-
Data Analysis:
-
Percent Inhibition Calculation: % Inhibition = 100 * (Signal_Compound - Signal_HighControl) / (Signal_LowControl - Signal_HighControl)
-
High Control (100% Inhibition): Wells with a potent, broad-spectrum kinase inhibitor or no enzyme.
-
Low Control (0% Inhibition): Wells with DMSO vehicle.
-
-
Dose-Response Curve: Plot % Inhibition against the logarithm of Linifanib concentration and fit with a four-parameter logistic equation to determine the IC50.
-
Protocol 2: Cell-Based Proliferation Assay (e.g., HUVEC)
This protocol measures the anti-proliferative effect of Linifanib on Human Umbilical Vein Endothelial Cells (HUVECs), which are dependent on VEGF signaling. The assay quantifies cell viability as a readout for proliferation.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial Cell Growth Medium (EGM-2)
-
Basal Medium (EBM-2) + 0.5% FBS (starvation medium)
-
Recombinant human VEGF-A (165)
-
Linifanib (ABT-869)
-
Cell viability reagent (e.g., CellTiter-Glo® or resazurin-based reagents)
-
Clear-bottom, white, 96-well or 384-well cell culture plates
-
Multichannel pipette or automated liquid handler
Procedure:
-
Cell Plating:
-
Seed HUVECs in a 96-well plate at a density of 2,000-5,000 cells/well in full growth medium (EGM-2).
-
Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
-
Serum Starvation:
-
Gently aspirate the growth medium.
-
Wash once with PBS and add 100 µL of starvation medium (EBM-2 + 0.5% FBS).
-
Incubate for 4-6 hours.
-
Causality Note: Serum starvation synchronizes the cells in the G0/G1 phase of the cell cycle and reduces background signaling, making them more responsive to the subsequent VEGF stimulation.
-
-
Compound Treatment and Stimulation:
-
Prepare serial dilutions of Linifanib in starvation medium at 2X the final desired concentration.
-
Add 50 µL of the 2X Linifanib dilutions to the appropriate wells.
-
Prepare a 4X solution of VEGF in starvation medium (e.g., final concentration of 20 ng/mL). Add 50 µL of this solution to all wells except the unstimulated controls. Add 50 µL of starvation medium to the unstimulated wells.
-
The final volume should be 200 µL.
-
-
Incubation:
-
Incubate the plate for 72 hours at 37°C, 5% CO₂.
-
-
Viability Measurement:
-
Equilibrate the plate and the cell viability reagent to room temperature.
-
Add the viability reagent according to the manufacturer's instructions (e.g., 20 µL of resazurin solution or 100 µL of CellTiter-Glo®).
-
Incubate as required (e.g., 10 minutes for luminescence, 1-4 hours for fluorescence).
-
Read the plate on a luminometer or fluorometer.
-
-
Data Analysis:
-
Calculate % Inhibition relative to VEGF-stimulated (0% inhibition) and unstimulated (100% inhibition) controls.
-
Plot the dose-response curve and calculate the IC50 value.
-
Quality Control and Assay Validation
For any HTS assay, robust performance metrics are essential. When using Linifanib as a control, these metrics validate the assay's ability to identify true inhibitors.
-
Z'-factor: This parameter measures the statistical effect size and the separation between the high and low controls. A Z'-factor > 0.5 is considered excellent for HTS. Z' = 1 - (3 * (SD_High + SD_Low)) / |Mean_High - Mean_Low|
-
SD: Standard Deviation
-
Mean: Mean signal of the respective controls
-
-
Signal-to-Background (S/B) Ratio: Calculated as Mean_LowControl / Mean_HighControl. A high S/B ratio indicates a robust assay window.
Conclusion
3-(6-Aminopyridin-3-yl)-N,N-dimethylbenzamide (Linifanib) is a powerful tool compound for HTS campaigns targeting angiogenesis and oncology pathways. Its well-defined inhibitory profile against VEGFR and PDGFR provides a reliable standard for validating assay performance and for benchmarking the potency of novel screening compounds. The protocols outlined in this guide provide a solid foundation for its successful implementation in both biochemical and cell-based screening environments.
References
-
Albert, D. H., et al. (2006). ABT-869, a multi-targeted inhibitor of receptor tyrosine kinases, has potent anti-angiogenic and anti-tumor activity. Molecular Cancer Therapeutics, 5(4), 995-1006. [Link]
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 9805300, Linifanib. PubChem. [Link]
-
Shen, B., et al. (2010). ABT-869, a promising multi-targeted tyrosine kinase inhibitor: a review of the literature. Expert Opinion on Investigational Drugs, 19(2), 279-290. [Link]
3-(6-Aminopyridin-3-yl)-N,N-dimethylbenzamide stock solution preparation
An In-Depth Guide to the Preparation of 3-(6-Aminopyridin-3-yl)-N,N-dimethylbenzamide Stock Solutions for Research Applications
This comprehensive guide provides a detailed protocol for the preparation, storage, and handling of stock solutions of 3-(6-Aminopyridin-3-yl)-N,N-dimethylbenzamide (Molecular Weight: 241.29 g/mol ; CAS No: 1314988-25-4).[1] This document is intended for researchers, scientists, and drug development professionals who require accurate and reproducible experimental results. The methodologies described herein are grounded in established principles of chemical handling and solution preparation, ensuring both scientific integrity and user safety.
Scientific Introduction & Physicochemical Profile
3-(6-Aminopyridin-3-yl)-N,N-dimethylbenzamide is a molecule of interest in medicinal chemistry and drug discovery, likely as an intermediate or a potential bioactive agent itself. Its structure incorporates an aminopyridine moiety, a common feature in many kinase inhibitors, which can participate in hydrogen bonding with target proteins.[2] The N,N-dimethylbenzamide portion of the molecule contributes to its overall polarity and solubility characteristics.
Table 1: Physicochemical Properties of 3-(6-Aminopyridin-3-yl)-N,N-dimethylbenzamide
| Property | Value | Source |
| CAS Number | 1314988-25-4 | [1] |
| Molecular Formula | C₁₄H₁₅N₃O | [1] |
| Molecular Weight | 241.29 g/mol | [1] |
| Recommended Storage (Solid) | 2-8°C Refrigerator | [1] |
| Appearance | Not explicitly stated, likely a solid | [1] |
Safety & Handling Precautions
The safe handling of any chemical substance is of paramount importance. While a specific Safety Data Sheet (SDS) for 3-(6-Aminopyridin-3-yl)-N,N-dimethylbenzamide was not found, related compounds such as aminopyridines and N,N-dimethylbenzamide are known to have potential hazards. Aminopyridines can be toxic if swallowed, and N,N-dimethylbenzamide is a known irritant to the skin, eyes, and respiratory system.[3][4] Therefore, the following precautions should be strictly adhered to:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves, when handling the solid compound and its solutions.
-
Ventilation: Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.
-
Spill Management: In case of a spill, contain the material and clean the area thoroughly. Avoid generating dust from the solid material.
-
Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.
Protocol for Stock Solution Preparation
This protocol outlines the steps for preparing a high-concentration stock solution of 3-(6-Aminopyridin-3-yl)-N,N-dimethylbenzamide, typically in DMSO.
Required Materials
-
3-(6-Aminopyridin-3-yl)-N,N-dimethylbenzamide (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO), molecular biology grade
-
Calibrated analytical balance
-
Sterile microcentrifuge tubes or amber glass vials
-
Calibrated pipettes and sterile tips
-
Vortex mixer
-
Sonicator (optional, but recommended)
Workflow Diagram
Caption: Workflow for stock solution preparation and storage.
Step-by-Step Procedure
-
Determine the Desired Concentration and Volume: Decide on the final concentration and volume of your stock solution. A common starting concentration for a primary stock solution is 10 mM.
-
Calculate the Required Mass of the Compound: Use the following formula to calculate the mass of 3-(6-Aminopyridin-3-yl)-N,N-dimethylbenzamide needed:
Mass (g) = Desired Concentration (mol/L) x Desired Volume (L) x Molecular Weight ( g/mol )
Example for a 10 mM, 1 mL stock solution: Mass (g) = 0.010 mol/L x 0.001 L x 241.29 g/mol = 0.00241 g = 2.41 mg
-
Weigh the Compound: Accurately weigh the calculated mass of the compound using a calibrated analytical balance. It is advisable to weigh it directly into a sterile microcentrifuge tube or a small amber glass vial to minimize transfer loss.
-
Add the Solvent: Using a calibrated pipette, add the calculated volume of anhydrous DMSO to the tube or vial containing the compound.
-
Dissolution:
-
Cap the tube or vial securely and vortex the mixture vigorously for at least one minute.
-
Visually inspect the solution for any undissolved particles.
-
If particles remain, sonicate the solution in a water bath for 5-10 minutes. Gentle warming (to no more than 37°C) can also aid in dissolution, but be cautious as excessive heat may degrade the compound.
-
-
Final Inspection: Once the compound is fully dissolved, the stock solution should be a clear, homogenous liquid.
Storage and Stability of the Stock Solution
The stability of the stock solution is critical for the reproducibility of experiments. While specific stability data for 3-(6-Aminopyridin-3-yl)-N,N-dimethylbenzamide in solution is not available, general best practices for similar compounds should be followed.
Table 2: Recommended Storage Conditions for Stock Solution
| Parameter | Recommendation | Rationale |
| Storage Temperature | -20°C for short-term storage (weeks)-80°C for long-term storage (months) | Low temperatures minimize the rate of chemical degradation. |
| Aliquoting | Aliquot into smaller, single-use volumes. | Avoids repeated freeze-thaw cycles which can lead to compound degradation and precipitation. |
| Container | Use amber glass vials or opaque microcentrifuge tubes. | Protects the compound from potential light-induced degradation. |
| Moisture Control | Use anhydrous DMSO and keep containers tightly sealed. | The presence of water can promote hydrolysis of certain functional groups. |
It is advisable to perform a quality control check (e.g., by HPLC) on a new batch of stock solution and periodically for long-term stored solutions to ensure its integrity.
Dilution to Working Concentrations
For most biological assays, the concentrated DMSO stock solution needs to be diluted to a final working concentration in an aqueous buffer or cell culture medium.
Dilution Workflow Diagram
Caption: Serial dilution workflow from stock to working solution.
Best Practices for Dilution
-
Serial Dilutions: It is often best to perform serial dilutions rather than a single large dilution to improve accuracy.
-
Solvent Concentration: Be mindful of the final concentration of DMSO in your assay, as it can have cytotoxic or off-target effects. Typically, the final DMSO concentration should be kept below 0.5%, and a vehicle control (buffer/media with the same final DMSO concentration) should always be included in your experiments.
-
Precipitation: When diluting a DMSO stock solution into an aqueous buffer, the compound may precipitate if its solubility limit in the aqueous environment is exceeded. To minimize this, add the DMSO stock solution to the aqueous buffer while vortexing or mixing to ensure rapid dispersion.
Troubleshooting
Table 3: Common Issues and Solutions
| Issue | Possible Cause | Recommended Solution |
| Compound does not dissolve | Insufficient solvent volume.Compound has low solubility in the chosen solvent. | Re-check calculations.Try gentle warming or sonication.Perform a small-scale solubility test in alternative solvents (e.g., ethanol, methanol). |
| Precipitation upon dilution in aqueous buffer | The compound's solubility in the aqueous buffer is low. | Decrease the final concentration of the compound.Add the DMSO stock to the buffer with vigorous mixing.Consider using a co-solvent if compatible with the assay. |
| Inconsistent experimental results | Stock solution degradation.Inaccurate pipetting. | Prepare fresh stock solution.Ensure proper storage and handling.Calibrate pipettes regularly. |
Conclusion
The preparation of an accurate and stable stock solution of 3-(6-Aminopyridin-3-yl)-N,N-dimethylbenzamide is a critical first step for any research application. By following the detailed protocols and best practices outlined in this guide, researchers can ensure the quality and reliability of their experimental data. Adherence to safety precautions is essential throughout the handling and preparation process.
References
-
Pharmaffiliates. 3-(6-Aminopyridin-3-yl)-N,N-dimethylbenzamide. [Link]
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 11916, N,N-Dimethylbenzamide. [Link]
-
Loba Chemie. 2-AMINO PYRIDINE FOR SYNTHESIS MSDS CAS-No. [Link]
-
Alkali Metals Limited. CHEMICAL PRODUCT AND COMPANY IDENTIFICATION MSDS Name: 2-AMINO PYRIDINE. [Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Stability of 3-(6-Aminopyridin-3-yl)-N,N-dimethylbenzamide
Welcome to the technical support center for 3-(6-Aminopyridin-3-yl)-N,N-dimethylbenzamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth information and troubleshooting advice regarding the stability of this compound in DMSO and other common laboratory solvents. Our goal is to equip you with the necessary knowledge to ensure the integrity of your experiments.
Introduction to 3-(6-Aminopyridin-3-yl)-N,N-dimethylbenzamide
3-(6-Aminopyridin-3-yl)-N,N-dimethylbenzamide is a molecule of interest in pharmaceutical research. Understanding its stability is critical for obtaining reliable and reproducible experimental results. This compound possesses two key functional groups that influence its chemical behavior: an aminopyridine ring and an N,N-dimethylbenzamide moiety. The aminopyridine group is generally stable but can be susceptible to oxidation, while the amide bond of the N,N-dimethylbenzamide is robust but can undergo hydrolysis under certain conditions.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing stock solutions of 3-(6-Aminopyridin-3-yl)-N,N-dimethylbenzamide?
For initial stock solution preparation, we recommend using a high-quality, anhydrous polar aprotic solvent such as dimethyl sulfoxide (DMSO). DMSO is an excellent solvent for a wide range of organic molecules and is compatible with many biological assays after appropriate dilution.[1] However, it is crucial to use anhydrous DMSO as it is hygroscopic and absorbed water can affect compound stability and solubility.[2]
Q2: How should I store stock solutions of this compound in DMSO?
For long-term storage, we advise aliquoting the DMSO stock solution into single-use vials and storing them at -20°C or -80°C.[3] This practice minimizes the number of freeze-thaw cycles, which can lead to compound precipitation and degradation.[3] The general stability of aminopyridine derivatives as solids is high, but in solution, degradation can be accelerated.[4]
Q3: Can I store the compound in other solvents like ethanol or methanol?
While the compound may be soluble in protic solvents like ethanol and methanol, these are generally not recommended for long-term storage. Protic solvents can participate in hydrogen bonding and may facilitate hydrolysis of the amide bond over time, especially if acidic or basic impurities are present. For short-term use, these solvents may be acceptable if required by the experimental protocol.
Q4: Is 3-(6-Aminopyridin-3-yl)-N,N-dimethylbenzamide sensitive to light?
Many organic compounds are sensitive to light, which can cause photodegradation.[5] It is a best practice to protect solutions of 3-(6-Aminopyridin-3-yl)-N,N-dimethylbenzamide from light.[6] Store solutions in amber vials or wrap clear vials with aluminum foil.[6] Photostability testing is recommended to definitively determine the light sensitivity of a new drug substance.[7]
Troubleshooting Guide
This section addresses specific issues you might encounter during your experiments.
Issue 1: Compound Precipitation from DMSO Stock Solution After Storage
Potential Cause:
-
Freeze-Thaw Cycles: Repeatedly freezing and thawing a DMSO stock solution can lead to the formation of microcrystals that may not readily redissolve, resulting in a decrease in the effective concentration of your compound.
-
Water Absorption: DMSO is highly hygroscopic.[2] If the stock solution has absorbed moisture from the atmosphere, the solubility of the compound can decrease, leading to precipitation, especially at low temperatures.
-
Concentration Exceeds Solubility: The stock solution may have been prepared at a concentration that is close to or exceeds its solubility limit in DMSO at the storage temperature.
Solution Workflow:
Caption: Workflow for addressing compound precipitation.
Step-by-Step Protocol:
-
Gentle Warming: Warm the vial containing the precipitated solution in a 37°C water bath for 10-15 minutes.
-
Sonication: If warming alone is not sufficient, sonicate the vial for 5-10 minutes to aid in redissolving the compound.
-
Visual Inspection: Carefully inspect the solution against a light source to ensure all precipitate has dissolved.
-
Aliquoting: If the compound redissolves, immediately aliquot the solution into smaller, single-use vials. This will minimize future freeze-thaw cycles.
-
Re-evaluation: If the precipitate does not redissolve, it is recommended to prepare a fresh stock solution at a slightly lower concentration.
Issue 2: Inconsistent or Non-Reproducible Experimental Results
Potential Cause:
-
Compound Degradation: The compound may have degraded in solution due to improper storage conditions (e.g., exposure to light, elevated temperatures, or presence of reactive contaminants). The amino group on the pyridine ring is susceptible to oxidation.[8][9]
-
Inaccurate Concentration: The actual concentration of the stock solution may be lower than stated due to precipitation or degradation.
-
Solvent Effects: High concentrations of DMSO in the final assay can have biological effects or interfere with the experimental system.
Logical Relationship of Potential Causes:
Caption: Factors leading to inconsistent results.
Recommended Actions:
-
Prepare Fresh Solutions: Always prepare fresh dilutions from a properly stored stock solution for each experiment.
-
Quality Control: Periodically check the purity and concentration of your stock solution using analytical methods like HPLC or LC-MS. This is especially important for long-term studies.
-
Minimize Final DMSO Concentration: Ensure the final concentration of DMSO in your assay is below a level that is known to not affect your specific experimental system (typically <0.5%).
-
Protect from Oxidation: While aminopyridines are generally stable, the amino group can be oxidized.[8][10] To minimize this risk, degas the solvent before preparing the stock solution and consider storing aliquots under an inert atmosphere (e.g., argon or nitrogen) for very long-term storage.
Summary of Stability and Storage Recommendations
| Solvent | Recommended Use | Storage Temperature | Key Considerations |
| DMSO (anhydrous) | Long-term stock solutions | -20°C to -80°C | Highly recommended.[3] Aliquot to avoid freeze-thaw cycles. Protect from moisture.[2] |
| Ethanol/Methanol | Short-term use, working solutions | 2-8°C (short-term) | Not ideal for long-term storage due to the potential for amide hydrolysis. |
| Aqueous Buffers | Final assay dilutions | Use immediately | Stability is pH-dependent and generally low. Prepare fresh for each experiment. |
Potential Degradation Pathways
While specific degradation pathways for 3-(6-Aminopyridin-3-yl)-N,N-dimethylbenzamide have not been extensively studied, based on its structure, two primary degradation routes can be anticipated:
-
Oxidation of the Aminopyridine Ring: The amino group can be oxidized, potentially forming nitroso or nitro derivatives, which would alter the compound's biological activity.[8][10]
-
Hydrolysis of the Amide Bond: Under strongly acidic or basic conditions, or over extended periods in protic solvents, the N,N-dimethylbenzamide moiety can undergo hydrolysis to yield the corresponding carboxylic acid and dimethylamine.[11] Tertiary amides are generally more resistant to hydrolysis than primary or secondary amides.[12]
Diagram of Potential Degradation:
Caption: Potential degradation pathways.
References
-
Trissel, L. A. (1998). Stability of 4-aminopyridine and 3,4-diaminopyridine oral capsules. American Journal of Health-System Pharmacy, 55(15), 1594-1596. [Link]
-
Wiley, R. H., & Hartman, J. L. (1951). Oxidation of Aminopyridines to Nitropyridines. Journal of the American Chemical Society, 73(1), 494-494. [Link]
-
Bender, M. L. (1960). Mechanisms of Catalysis of Nucleophilic Reactions of Carboxylic Acid Derivatives. Chemical Reviews, 60(1), 53-113. [Link]
-
Waybright, T. J., Britt, J. R., & McCloud, T. G. (2009). Overcoming problems of compound storage in DMSO: solvent and process alternatives. Journal of Biomolecular Screening, 14(6), 708-714. [Link]
-
ICH Harmonised Tripartite Guideline. (1996). Q1B: Photostability Testing of New Drug Substances and Products. [Link]
-
Agilent Technologies. (2020). Best Practices for Addressing Problems Associated With Unstable Solvents in an (U)HPLC Environment. [Link]
-
Kappe, C. O. (2004). Controlled Microwave Heating in Modern Organic Synthesis. Angewandte Chemie International Edition, 43(46), 6250-6284. [Link]
-
Ziath. (n.d.). Issues in Compound Storage in DMSO. [Link]
-
Georgakilas, V., et al. (2016). A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. Arkat USA. [Link]
-
Master Organic Chemistry. (2019, October 7). Amide Hydrolysis Using Acid Or Base. [Link]
-
Quora. (2018, October 9). What is the best way of storing a DMSO in a research lab? [Link]
-
Khan, M. A., & Kumar, S. (2011). "Drug Stability and factors that affect on the drug stability" Review BY. Journal of Pharmaceutical Sciences and Research, 3(6), 1279-1284. [Link]
-
Abida, & Formoso, E. (2022). Instability Challenges and Stabilization Strategies of Pharmaceutical Proteins. Pharmaceuticals, 15(11), 1419. [Link]
-
Airgas. (2021, October 2). Top 5 Factors Affecting Chemical Stability. [Link]
-
IAGIM. (n.d.). Photostability. [Link]
-
Smietanka, A., et al. (2015). 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides. PMC. [Link]
-
ResearchGate. (2013, July 5). What is the effect of the NH2 position on the degradation of an aminopyridine pharmaceutical compound? [Link]
Sources
- 1. Overcoming problems of compound storage in DMSO: solvent and process alternatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. quora.com [quora.com]
- 3. Preservation and Protection: Safe Storage and Handling of DMSO-Soluble Plant Extracts [greenskybio.com]
- 4. Stability of 4-aminopyridine and 3,4-diaminopyridine oral capsules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Top 5 Factors Affecting Chemical Stability - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 6. agilent.com [agilent.com]
- 7. ema.europa.eu [ema.europa.eu]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. arkat-usa.org [arkat-usa.org]
Technical Support Center: Crystallization of 3-(6-Aminopyridin-3-yl)-N,N-dimethylbenzamide
Welcome to the technical support guide for the crystallization of 3-(6-aminopyridin-3-yl)-N,N-dimethylbenzamide. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with obtaining high-quality crystalline material of this compound. This guide provides in-depth, scientifically-grounded solutions to specific experimental issues in a direct question-and-answer format.
Section 1: Understanding Your Molecule - First Principles & FAQs
Before troubleshooting, it is critical to understand the physicochemical properties of the target compound. 3-(6-Aminopyridin-3-yl)-N,N-dimethylbenzamide possesses key functional groups—an aminopyridine ring and a dimethylbenzamide moiety—that dictate its crystallization behavior. The aminopyridine group offers hydrogen bond donors and acceptors, while the dimethylbenzamide group is more sterically hindered and presents a dipole. This duality influences solvent selection and potential intermolecular interactions.
Q1: What are the fundamental physicochemical properties I should consider?
A1: Based on its structure and data from analogous compounds, the key properties are:
-
Molecular Formula: C₁₄H₁₅N₃O
-
Molecular Weight: 241.29 g/mol
-
Hydrogen Bonding: The primary amine (-NH₂) on the pyridine ring is a strong hydrogen bond donor, and the pyridine nitrogen and amide oxygen are hydrogen bond acceptors. This suggests that solvents capable of hydrogen bonding (like alcohols or water) will have a significant effect on solubility.[1]
-
Polarity: The molecule has both polar (amine, amide) and non-polar (benzene ring) regions, making it amphiphilic. Its solubility will be moderate in a range of solvents.
-
Predicted pKa: The aminopyridine moiety is basic, meaning pH adjustments can drastically alter the molecule's charge state and solubility, a factor that can be exploited during crystallization.
Q2: How do I begin selecting a solvent system for the first time?
A2: A systematic solvent screening is the most effective approach. The goal is to find a solvent (or solvent/anti-solvent pair) where the compound is highly soluble at elevated temperatures but sparingly soluble at room or sub-ambient temperatures.
Recommended Initial Solvent Screen:
| Solvent Class | Examples | Rationale |
| Alcohols | Methanol, Ethanol, Isopropanol (IPA) | Good potential for hydrogen bonding; often provides the desired solubility curve. |
| Ketones | Acetone, Methyl Ethyl Ketone (MEK) | Polar aprotic solvents that can dissolve the compound through dipole interactions. |
| Esters | Ethyl Acetate (EtOAc) | Medium polarity solvent, often a good choice for compounds of this nature. |
| Ethers | 2-Methyltetrahydrofuran (MeTHF) | Less polar than esters, can be useful as an anti-solvent. |
| Hydrocarbons | Heptane, Toluene | Non-polar; primarily useful as anti-solvents to induce precipitation. |
| Water | H₂O | The compound may have some water solubility due to polar groups. Can be used as an anti-solvent or in a mixture.[2][3][4] |
Start with small-scale (10-20 mg) solubility tests in 0.5-1.0 mL of each solvent at room temperature and then with heating. A promising solvent will dissolve the compound completely upon heating and show significant precipitation upon cooling.
Section 2: Troubleshooting Common Crystallization Problems
This section addresses the most frequent issues encountered during the crystallization of 3-(6-aminopyridin-3-yl)-N,N-dimethylbenzamide.
Problem 1: Oiling Out & Amorphous Precipitation
Q3: My compound separates as a liquid (oils out) or a sticky solid upon cooling instead of forming crystals. What is happening and how do I fix it?
A3: Oiling out occurs when the solution becomes supersaturated at a temperature above the melting point of the solid form you are trying to crystallize.[5][6] This creates a liquid phase of your compound instead of a solid crystal lattice. This is often caused by excessively high supersaturation, rapid cooling, or the presence of impurities that depress the melting point.[5][6][7]
Causality & Solution Workflow:
The key is to slow down the process and reduce the level of supersaturation at any given temperature, allowing molecules sufficient time to arrange into an ordered crystal lattice.
Caption: Decision tree for troubleshooting oiling out.
Step-by-Step Protocol to Resolve Oiling Out:
-
Re-dissolve: Heat the oiled-out mixture until a clear solution is re-formed.
-
Dilute: Add 10-20% more of the primary (good) solvent to decrease the concentration.[5]
-
Control Cooling: Cool the solution very slowly. For example, place the flask in a heated water bath and turn off the heat, allowing it to cool to room temperature over several hours.
-
Seed: If you have any crystalline material, add a tiny speck (a seed crystal) to the solution once it has cooled slightly. This provides a template for ordered crystal growth and can bypass the kinetic barrier to nucleation.[8]
Problem 2: No Crystals Form Upon Cooling
Q4: My solution remains clear even after cooling and standing for a long time. What should I do?
A4: This indicates that the solution is not sufficiently supersaturated for nucleation to occur. Either the concentration is too low, or there is a high kinetic barrier to forming the initial crystal nuclei.
Methods to Induce Crystallization:
-
Increase Concentration: If the solution is too dilute, you can remove some solvent. Gently heat the solution and pass a stream of nitrogen or air over the surface to evaporate a portion of the solvent. Be careful not to evaporate too much, which could lead to oiling out. Then, allow it to cool again.[5]
-
Scratch the Flask: Use a glass rod to gently scratch the inside of the flask below the surface of the liquid. The microscopic imperfections on the glass provide nucleation sites.[5]
-
Introduce Seed Crystals: As mentioned before, adding a seed crystal is the most reliable method to induce crystallization of a specific desired form.
-
Use an Anti-Solvent: If your compound is dissolved in a "good" solvent, you can slowly add a "poor" solvent (an anti-solvent) in which the compound is insoluble. Add the anti-solvent dropwise with stirring until the solution becomes slightly turbid (cloudy), then add a drop or two of the good solvent to clarify it. Let it stand. This technique, known as anti-solvent crystallization, is highly effective.
-
Vapor Diffusion: For small quantities or difficult-to-crystallize compounds, vapor diffusion is an excellent method.[9][10] Dissolve your compound in a minimal amount of a good solvent in a small, open vial. Place this vial inside a larger, sealed jar containing a volatile anti-solvent. The anti-solvent vapor will slowly diffuse into the solution, gradually reducing the compound's solubility and promoting slow crystal growth.[9][10][11]
Caption: Workflow for Vapor Diffusion Crystallization.
Problem 3: Polymorphism and Crystal Quality
Q5: I obtained crystals, but they are very fine needles or plates. How can I get larger, more equant crystals? Also, how do I know if I have the right polymorphic form?
A5: Crystal morphology (shape) is influenced by the solvent and the rate of crystallization. Rapid crystallization often leads to small, poorly-formed crystals like needles. Polymorphism, the ability of a compound to exist in multiple crystal forms, is a critical concern in drug development as different forms can have different properties like solubility and stability.[12][13][14][15]
Improving Crystal Quality:
-
Slower is Better: The principle for growing larger crystals is to slow down the crystallization process as much as possible. This means using a slower cooling rate, a slower anti-solvent addition rate, or a less volatile anti-solvent in vapor diffusion experiments.
-
Solvent Choice: The solvent system can have a profound impact on crystal habit. Crystallizing from a more viscous solvent or a solvent that interacts differently with specific crystal faces can promote growth in different dimensions. Experiment with different solvent systems from your initial screen. For example, if ethanol gives needles, try crystallizing from an ethyl acetate/heptane mixture.
Investigating and Controlling Polymorphism:
-
Characterization is Key: You cannot know which polymorph you have by visual inspection alone. The gold standard for identifying polymorphs is X-Ray Powder Diffraction (XRPD) . Each crystalline form will produce a unique diffraction pattern. Other useful techniques include Differential Scanning Calorimetry (DSC) to identify melting points and phase transitions, and microscopy.
-
Controlling the Form: Different polymorphs are often favored under different thermodynamic or kinetic conditions.[16]
-
Thermodynamic Control: Slurrying the material in a solvent at a constant temperature for an extended period will typically convert any metastable forms to the most stable polymorph.
-
Kinetic Control: Rapid crystallization (e.g., fast crash cooling) often yields a less stable, "kinetic" polymorph.
-
Seeding: To obtain a specific polymorph, the most reliable method is to seed the crystallization with a crystal of that known form.
-
Section 3: Experimental Protocols
Protocol 1: Systematic Cooling Crystallization
-
Dissolution: In an appropriately sized Erlenmeyer flask, dissolve the crude 3-(6-aminopyridin-3-yl)-N,N-dimethylbenzamide in a minimal amount of a suitable hot solvent (e.g., isopropanol). Aim for a concentration just below the saturation point at the solvent's boiling temperature.
-
Insulation: Cover the flask with a watch glass to prevent rapid solvent evaporation and cooling.[5] Place the flask on a cork ring or folded paper towels to insulate it from the benchtop.[5]
-
Controlled Cooling: Allow the solution to cool slowly and undisturbed to room temperature. For even slower cooling, place the entire apparatus inside a large, insulated container (like a Dewar flask).
-
Maturation: Once the solution has reached room temperature and crystals have formed, allow it to stand for several hours ("age") to maximize yield.
-
Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
-
Analysis: Analyze the solid by XRPD and DSC to confirm the polymorphic form and purity.
References
-
Spingler, B., Schnidrig, S., Todorova, T., & Wild, F. (2012). Some thoughts about the single crystal growth of small molecules. CrystEngComm, 14, 751-757. [Link]
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Loch, J. A., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(5), 1835-1860. [Link]
-
Nichols, L. (2022). 3.6F: Troubleshooting. Chemistry LibreTexts. [Link]
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National Center for Biotechnology Information. PubChem Compound Summary for CID 11916, N,N-Dimethylbenzamide. [Link]
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ChemBK. N,N-dimethylbenzamide. [Link]
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National Center for Biotechnology Information. PubChem Compound Summary for CID 966002, N,3-dimethylbenzamide. [Link]
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Hampton Research. Sitting Drop Vapor Diffusion Crystallization. [Link]
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Zhang, M., et al. (2024). Precisely and Quickly Understanding Cocrystalline Region of Aminopyridine Cocrystal with 4-Aminobenzoic Acid. Crystal Growth & Design. [Link]
-
ResearchGate. Synthesis of N , N -Dimethyl Benzamide and Benzonitriles through Copper-Catalyzed One-Pot Reaction. [Link]
-
Mettler Toledo. Oiling Out in Crystallization. [Link]
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Kubota, N. (2001). Strategy for control of crystallization of polymorphs. CrystEngComm, 3, 1-10. [Link]
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Mettler Toledo. Crystal Polymorphism in Chemical & Pharmaceutical Process Development. [Link]
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Lee, J. Y., et al. (2011). N,4-Dimethylbenzamide. Acta Crystallographica Section E: Structure Reports Online, 67(4), o557. [Link]
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Al-Ghorbani, M., et al. (2022). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. Molecules, 27(19), 6527. [Link]
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Staples, R. J. (2024). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section E: Crystallographic Communications, 80(Pt 2), 113–121. [Link]
- Google Patents.
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Reddit. Recrystallization (help meeeeee). [Link]
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Massachusetts Institute of Technology. Control of polymorphism in continuous crystallization. [Link]
-
i-manager Publications. Material Synthesis, Energy Diagram and Physicochemical Properties of Frequency Doubling 2 - Aminopyridine Barium Chloride (2apbc) Crystal. [Link]
-
National Center for Biotechnology Information. Crystallization of Membrane Proteins by Vapor Diffusion. [Link]
-
PharmaCores. Polymorphism in Drugs: Why Crystal Forms Matter. [Link]
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Hampton Research. Sitting Drop Vapor Diffusion. [Link]
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American Institute of Chemical Engineers. Oiling-out Crystallization on Solid Surfaces Controlled by Solvent Exchange. [Link]
-
National Center for Biotechnology Information. Aminopyridines in the development of drug candidates against protozoan neglected tropical diseases. [Link]
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Hampton Research. Crystallization Tips. [Link]
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MDPI. Advances in Pharmaceutical Crystals: Control over Nucleation and Polymorphism. [Link]
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3-(6-Aminopyridin-3-yl)-N,N-dimethylbenzamide off-target effects mitigation
A Guide to Characterizing and Mitigating Off-Target Effects for Researchers
Welcome to the technical support resource for researchers working with the novel small molecule inhibitor, 3-(6-Aminopyridin-3-yl)-N,N-dimethylbenzamide. This guide is designed to provide expert advice, troubleshooting protocols, and answers to frequently asked questions regarding the identification and mitigation of off-target effects. As with any new chemical entity, a thorough understanding of its selectivity profile is paramount for generating reliable and reproducible data.
Frequently Asked Questions (FAQs)
Q1: What are off-target effects and why are they a concern for my research?
Q2: I am seeing unexpected or inconsistent results in my cell-based assays. Could off-target effects be the cause?
A2: Yes, unexpected or inconsistent results are classic indicators of potential off-target activity. If you observe effects at concentrations that are not consistent with the on-target potency, or if the phenotypic outcome does not align with the known biology of the intended target, it is prudent to investigate the selectivity profile of 3-(6-Aminopyridin-3-yl)-N,N-dimethylbenzamide. For instance, inhibitors that are only effective in cellular assays at concentrations greater than 10 µM are more likely to be engaging multiple targets non-specifically.[1]
Q3: What is the first step I should take to assess the selectivity of 3-(6-Aminopyridin-3-yl)-N,N-dimethylbenzamide?
A3: A comprehensive literature review is the first step. However, for a novel compound, this information may not be available. Therefore, the recommended initial step is to perform a broad, unbiased screen to identify potential off-targets. A kinome-wide profiling assay is an excellent starting point, especially if the intended target is a kinase.[3][4] These screens test the compound against a large panel of kinases to provide a global view of its selectivity.
Q4: How can I confirm that 3-(6-Aminopyridin-3-yl)-N,N-dimethylbenzamide is engaging its intended target within the cell?
A4: The Cellular Thermal Shift Assay (CETSA) is a powerful technique for verifying target engagement in a cellular context.[5][6][7] This method is based on the principle that a ligand binding to its target protein increases the protein's thermal stability.[5][6] By heating cell lysates or intact cells treated with your compound and then quantifying the amount of soluble target protein at different temperatures, you can confirm a direct physical interaction.
Troubleshooting Guides & Mitigation Strategies
Issue 1: My kinome scan revealed multiple potential off-targets for 3-(6-Aminopyridin-3-yl)-N,N-dimethylbenzamide. What is my next course of action?
Underlying Cause: The chemical scaffold of your compound may have an affinity for conserved binding sites, such as the ATP-binding pocket in kinases, leading to interactions with multiple family members.[4]
Mitigation Workflow:
-
Prioritize Off-Targets: Rank the identified off-targets based on their binding affinity and their known biological relevance to your experimental system.
-
Cellular Validation: Use orthogonal methods to validate these interactions in your cellular model. A dose-response CETSA can be employed to confirm engagement with high-priority off-targets.
-
Functional Assays: For the most concerning off-targets, conduct functional assays to determine if their inhibition contributes to the observed phenotype.
-
Structure-Activity Relationship (SAR) Analysis: If available, test structurally related analogs of your compound. An ideal negative control would be a molecule that is structurally similar but inactive against the primary target. If this analog still produces the same off-target effects, it suggests a scaffold-specific issue.[1]
Workflow for Off-Target Prioritization
Caption: Decision workflow for addressing multiple off-target hits.
Issue 2: How do I design my experiments to minimize the impact of known off-target effects?
Underlying Cause: Even with known off-targets, carefully designed experiments can isolate the effects of the primary target.
Strategies for Experimental Design:
| Strategy | Rationale | Key Considerations |
| Dose-Response Curves | On-target and off-target effects often have different potencies. A carefully planned dose-response experiment can help identify a concentration window where the on-target effect is maximized and off-target effects are minimized. | Determine the IC50 or EC50 for both on-target and key off-target proteins. Aim to use the lowest concentration that elicits the desired on-target effect.[1] |
| Use of a Negative Control | A structurally similar but biologically inactive analog is the gold standard for a negative control. This helps to ensure that the observed phenotype is not due to non-specific interactions of the chemical scaffold. | The negative control should ideally have >100-fold less activity on the primary target while retaining similar physical properties. |
| Orthogonal Inhibition | Use a structurally distinct inhibitor of the same primary target. If this second inhibitor recapitulates the phenotype observed with 3-(6-Aminopyridin-3-yl)-N,N-dimethylbenzamide, it strengthens the evidence for an on-target effect. | The orthogonal inhibitor should have a different off-target profile. |
| Target Knockdown/Knockout | Use genetic methods (e.g., siRNA, shRNA, CRISPR) to reduce or eliminate the expression of the primary target. If the compound has no effect in the knockdown/knockout cells, it confirms the on-target mechanism. | This is a powerful validation technique but requires careful controls to account for off-target effects of the genetic perturbation itself.[8][9] |
Visualizing On-Target vs. Off-Target Effects
Caption: Simplified signaling pathway illustrating on- and off-target interactions.
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol outlines the steps to verify the binding of 3-(6-Aminopyridin-3-yl)-N,N-dimethylbenzamide to a specific protein target in intact cells.
Materials:
-
Cell line of interest
-
3-(6-Aminopyridin-3-yl)-N,N-dimethylbenzamide
-
DMSO (vehicle control)
-
PBS (Phosphate-Buffered Saline)
-
Protease inhibitor cocktail
-
Apparatus for cell lysis (e.g., sonicator, freeze-thaw cycles)
-
PCR instrument or heating blocks
-
SDS-PAGE and Western blotting reagents
-
Antibody specific to the target protein
Procedure:
-
Cell Treatment: Plate cells and grow to 70-80% confluency. Treat cells with the desired concentration of 3-(6-Aminopyridin-3-yl)-N,N-dimethylbenzamide or DMSO for the appropriate time.
-
Harvesting: Harvest cells, wash with PBS, and resuspend in PBS containing a protease inhibitor cocktail.
-
Heating: Aliquot the cell suspension into PCR tubes. Heat the samples to a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes, followed by cooling at room temperature for 3 minutes. One aliquot should be kept at room temperature as a non-heated control.
-
Cell Lysis: Lyse the cells by three rapid freeze-thaw cycles (liquid nitrogen and a 37°C water bath).
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the precipitated proteins.
-
Sample Preparation: Carefully collect the supernatant (soluble protein fraction) and determine the protein concentration. Normalize all samples to the same protein concentration.
-
Analysis: Analyze the samples by SDS-PAGE and Western blotting using an antibody specific for the target protein.
-
Data Interpretation: Quantify the band intensities. A positive result is indicated by a shift in the melting curve to a higher temperature in the compound-treated samples compared to the vehicle control, signifying thermal stabilization of the target protein upon ligand binding.[7][10]
CETSA Experimental Workflow
Caption: High-level workflow for a CETSA experiment.
Protocol 2: General Workflow for Kinome Profiling
While typically performed by specialized contract research organizations (CROs), understanding the workflow is essential for data interpretation.
-
Compound Submission: Provide a high-purity sample of 3-(6-Aminopyridin-3-yl)-N,N-dimethylbenzamide at a specified concentration.
-
Screening: The compound is screened at one or two fixed concentrations (e.g., 1 µM and 10 µM) against a large panel of recombinant kinases (e.g., >400 kinases).
-
Data Generation: The percentage of inhibition for each kinase is determined relative to a control.
-
Data Analysis: Results are often presented as a "tree spot" diagram, visually mapping the inhibited kinases onto the human kinome tree. Hits are typically defined as kinases inhibited above a certain threshold (e.g., >50% or >75%).
-
Follow-up: For significant off-targets, it is advisable to request full IC50 determination to quantify the potency of the interaction.
References
-
PubChem. N,N-Dimethylbenzamide. National Center for Biotechnology Information. [Link]
-
Mukaiyama, T., & Yamaguchi, T. The Reactions of N,N-Dimethylbenzamide Diethylmercaptole. ResearchGate. (2015-10-06). [Link]
-
PubMed. KinomeMETA: meta-learning enhanced kinome-wide polypharmacology profiling. (2023-11-22). [Link]
-
National Center for Biotechnology Information (PMC). Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review. (2025-04-22). [Link]
-
National Center for Biotechnology Information (PMC). Beyond the promise: evaluating and mitigating off-target effects in CRISPR gene editing for safer therapeutics.[Link]
-
National Center for Biotechnology Information (PMC). Target identification of small molecules: an overview of the current applications in drug discovery. (2023-10-10). [Link]
-
ACS Publications. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement.[Link]
-
Phanstiel Lab. Mitigation of off-target toxicity in CRISPR-Cas9 screens for essential non-coding elements.[Link]
-
ScienceOpen. Kinome-wide polypharmacology profiling of small molecules by multi-task graph isomorphism network approach.[Link]
-
Patsnap Synapse. How can off-target effects of drugs be minimised? (2025-05-21). [Link]
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National Center for Biotechnology Information (NCBI). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. (2016-07-01). [Link]
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CETSA. Publications.[Link]
-
Dove Medical Press. Reducing the Off-target Effect of CRISPR-Cas9 Genome Editing | BTT. (2024-01-18). [Link]
-
National Center for Biotechnology Information (PMC). Characterization of Small Molecule Binding. I. Accurate Identification of Strong Inhibitors in Virtual Screening.[Link]
-
ResearchGate. Small Molecule Screening Strategies from Lead Identification to Validation. (2025-08-06). [Link]
-
CRISPR Medicine News. Strategies to Avoid and Reduce Off-Target Effects.[Link]
-
PubChem. N,3-dimethylbenzamide. National Center for Biotechnology Information. [Link]
-
National Center for Biotechnology Information (PMC). KinomeMETA: a web platform for kinome-wide polypharmacology profiling with meta-learning. (2024-05-16). [Link]
-
bioRxiv. A real-time cellular thermal shift assay (RT-CETSA) to monitor target engagement. (2022-01-27). [Link]
-
Yale Center for Molecular Discovery. Practical Guidance for Small Molecule Screening.[Link]
-
MDPI. Kinome-Wide Virtual Screening by Multi-Task Deep Learning. (2024-02-22). [Link]
-
UKM Medical Molecular Biology Institute. Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions. (2022-07-19). [Link]
-
PubChem. tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate. National Center for Biotechnology Information. [Link]
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Technical Support Center: Troubleshooting Assay Interference with 3-(6-Aminopyridin-3-yl)-N,N-dimethylbenzamide
Welcome to our dedicated technical support guide for researchers encountering challenges with 3-(6-Aminopyridin-3-yl)-N,N-dimethylbenzamide in their assays. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you identify, understand, and mitigate assay interference caused by this compound. Our approach is rooted in mechanistic principles to empower you to make informed decisions for robust and reliable experimental outcomes.
Introduction to the Challenge
3-(6-Aminopyridin-3-yl)-N,N-dimethylbenzamide is a small molecule that, due to its chemical structure, can present several challenges in various assay formats. The presence of an aminopyridine ring and a dimethylbenzamide moiety gives rise to specific chemical and physical properties that may lead to misleading results. This guide will walk you through the potential interference mechanisms and provide actionable solutions.
The core structure of the molecule contains features that are often associated with Pan-Assay Interference Compounds (PAINS), which are known to frequently appear as hits in many different assays through non-specific activity.[1] Understanding these potential liabilities is the first step toward troubleshooting.
Frequently Asked Questions (FAQs)
Q1: My assay is showing unexpectedly high activity or inhibition with 3-(6-Aminopyridin-3-yl)-N,N-dimethylbenzamide. What could be the cause?
A1: Unexpected activity from this compound can stem from several sources. The primary suspects are:
-
Intrinsic Fluorescence: The aminopyridine core in the molecule has the potential to be fluorescent, which can directly interfere with fluorescence-based assays (e.g., FRET, FP, fluorescence intensity).[2]
-
Chemical Reactivity: The aminopyridine moiety can be reactive, potentially forming covalent bonds with assay components, such as proteins, leading to non-specific inhibition.[3]
-
Compound Aggregation: At higher concentrations, small molecules can form aggregates that may sequester and inhibit enzymes or disrupt protein-protein interactions, leading to false-positive results.
-
Light Sensitivity: Some compounds can be photoreactive, and exposure to light during the assay can lead to the formation of reactive species that interfere with the assay.[1]
Q2: How can I quickly check if the compound's intrinsic fluorescence is the problem?
A2: A simple control experiment can help diagnose fluorescence interference. Prepare a sample containing the assay buffer and 3-(6-Aminopyridin-3-yl)-N,N-dimethylbenzamide at the concentration you are testing. Measure the fluorescence at the same excitation and emission wavelengths used in your assay. A significant signal from this sample indicates that the compound's own fluorescence is a likely contributor to your results.
Q3: Are there specific assay technologies that are more susceptible to interference by this compound?
A3: Yes, assays that rely on fluorescence readouts are particularly vulnerable due to the potential fluorescence of the aminopyridine substructure.[2] Additionally, assays that are sensitive to redox-active compounds or those that contain reactive cysteine residues in the target protein may be affected by the chemical reactivity of the aminopyridine.[3]
Q4: What is a "Pan-Assay Interference Compound" (PAIN) and does this molecule fit the criteria?
A4: PAINS are chemical structures that are frequently identified as "hits" in high-throughput screens due to their tendency to interfere with assay technologies rather than specifically interacting with the biological target.[1] While 3-(6-Aminopyridin-3-yl)-N,N-dimethylbenzamide may not be formally classified as a PAIN in all available filters, its aminopyridine substructure is a known feature in some PAINS and can be a cause for concern due to potential reactivity and promiscuous activity.[1]
Troubleshooting Guide: Identifying and Mitigating Interference
This section provides a structured approach to diagnosing and solving assay interference from 3-(6-Aminopyridin-3-yl)-N,N-dimethylbenzamide.
Step 1: Characterize the Interference
The first step is to determine the nature of the interference. The following workflow will guide you through this process.
Caption: Workflow for diagnosing the mechanism of assay interference.
Step 2: Experimental Protocols for Mitigation
Based on the findings from the diagnostic workflow, here are detailed protocols to address the specific type of interference.
If the compound is intrinsically fluorescent, you have a few options:
-
Wavelength Shift: If your instrument allows, try to find excitation and emission wavelengths for your assay's reporter fluorophore that do not overlap with the fluorescence spectrum of 3-(6-Aminopyridin-3-yl)-N,N-dimethylbenzamide.
-
Time-Resolved Fluorescence (TRF): This technology uses long-lifetime fluorophores (lanthanides) and measures the signal after the short-lived background fluorescence (including that from the interfering compound) has decayed.
-
Use a Non-Fluorescent Orthogonal Assay: Switch to an assay technology that does not rely on fluorescence, such as an absorbance-based assay, AlphaScreen, or a label-free method like Surface Plasmon Resonance (SPR).[4]
If chemical reactivity is suspected, particularly with thiol groups on proteins, the following steps can be taken:
-
Inclusion of Scavenging Agents: Add a reducing agent to the assay buffer to act as a scavenger for reactive species.
-
Dithiothreitol (DTT): Add 1-5 mM DTT to your assay buffer. This will help maintain protein cysteines in a reduced state and can react with electrophilic compounds.
-
Bovine Serum Albumin (BSA): Include 0.01-0.1% BSA in the assay buffer. The free thiols on albumin can act as scavengers.
-
-
Pre-incubation Control: Incubate the compound with the target protein for a period before adding other assay reagents. If the inhibition increases with pre-incubation time, it suggests a time-dependent covalent modification.
-
Dialysis or Rapid Gel Filtration: To confirm covalent binding, incubate the protein with the compound, then remove the unbound compound by dialysis or gel filtration. If the protein remains inhibited, it is strong evidence of covalent modification.
Compound aggregation can be concentration-dependent and is often mitigated by changes in the assay buffer.
-
Inclusion of a Non-ionic Detergent: Add a small amount of a non-ionic detergent to the assay buffer.
-
Triton X-100 or Tween-20: Typically, a concentration of 0.01% (v/v) is sufficient to disrupt the formation of compound aggregates.
-
-
Vary Compound Concentration: Perform a detailed concentration-response curve. Aggregators often exhibit a very steep dose-response curve with a Hill slope >1.
-
Centrifugation: Before use, centrifuge the stock solution of the compound at high speed (>10,000 x g) to pellet any pre-formed aggregates.
Summary of Troubleshooting Strategies
| Potential Problem | Diagnostic Test | Primary Solution | Secondary Solution |
| Intrinsic Fluorescence | Measure compound fluorescence in assay buffer. | Switch to a non-fluorescent orthogonal assay. | Use Time-Resolved Fluorescence (TRF). |
| Chemical Reactivity | Assess the effect of adding DTT or BSA. | Add scavenging agents (DTT, BSA) to the assay buffer. | Confirm covalent binding with a washout experiment. |
| Compound Aggregation | Test the effect of adding a non-ionic detergent. | Add 0.01% Triton X-100 or Tween-20 to the buffer. | Centrifuge compound stock solution before use. |
| Non-specific Binding | Perform an orthogonal assay with a different detection principle. | Decrease the concentration of the compound. | Modify buffer conditions (e.g., increase salt concentration). |
Advanced Troubleshooting: Orthogonal Assays
Confirmation of a "hit" with an orthogonal assay is a critical step in any screening campaign.[4] An orthogonal assay should have a different detection technology and, ideally, a different biological principle to minimize the chances of the same interference mechanism producing a false positive.
Caption: Decision-making workflow using an orthogonal assay for hit validation.
References
-
Synthesis and Fluorescent Properties of Aminopyridines and the Application in “Click and Probing”. PubMed Central. [Link]
-
Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. PubMed. [Link]
-
Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). RSC Publishing. [Link]
-
Identification of Compounds That Interfere with High‐Throughput Screening Assay Technologies. PubMed Central. [Link]
-
Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. ResearchGate. [Link]
-
Reactivity of 4-Aminopyridine with Halogens and Interhalogens: Weak Interactions Supported Networks of 4-Aminopyridine and 4-Aminopyridinium. Crystal Growth & Design. [Link]
-
Synthesis and fluorescence properties of 3,6-diaminocarbazole-modified pyrrolidinyl peptide nucleic acid. RSC Publishing. [Link]
-
HTS process and drug development. Steps in HTS process and drug development have been given. Approximate time for each step is given. ResearchGate. [Link]
-
Seven Year Itch: Pan-Assay Interference Compounds (PAINS) in 2017—Utility and Limitations. PubMed Central. [Link]
-
New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries and for Their Exclusion. School of Chemistry | University of Bristol. [Link]
-
New Imidazole-Based N-Phenylbenzamide Derivatives as Potential Anticancer Agents: Key Computational Insights. PubMed Central. [Link]
-
High-throughput screening (HTS). BMG LABTECH. [Link]
-
Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. PubMed Central. [Link]
-
Experimental and theoretical study of novel aminobenzamide–aminonaphthalimide fluorescent dyads with a FRET mechanism. PubMed Central. [Link]
-
A Guide to Navigating Hit Prioritization After Screening Using Biochemical Assays. BellBrook Labs. [Link]
-
PAINS in the Assay: Chemical Mechanisms of Assay Interference and Promiscuous Enzymatic Inhibition Observed during a Sulfhydryl-Scavenging HTS. ResearchGate. [Link]
-
CHALLENGES IN SECONDARY ANALYSIS OF HIGH THROUGHPUT SCREENING DATA. Unknown Source. [Link]
-
2-Aminopyridine derivative as fluorescence ‘On–Off’ molecular switch for selective detection of Fe3+/Hg2+. ResearchGate. [Link]
-
AICs and PAINS: Mechanisms of Assay Interference. Drug Hunter. [Link]
-
Pan-assay interference compounds. SciSpace. [Link]
-
N,N-Dimethylbenzamide. PubChem. [Link]
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Technical Support Center: Optimizing Incubation Time for 3-(6-Aminopyridin-3-yl)-N,N-dimethylbenzamide Treatment
Welcome to the technical support center for 3-(6-Aminopyridin-3-yl)-N,N-dimethylbenzamide. This guide, curated by our senior application scientists, provides in-depth troubleshooting and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their experimental protocols. Our goal is to provide you with the scientific rationale and practical steps necessary to achieve reliable and reproducible results.
Understanding the Compound: Mechanism of Action
3-(6-Aminopyridin-3-yl)-N,N-dimethylbenzamide is a potent inhibitor of Poly(ADP-ribose) polymerase (PARP) enzymes.[1][2] PARP enzymes are crucial for cellular repair of single-strand DNA breaks.[3] When these breaks occur, PARP is activated and synthesizes poly(ADP-ribose) chains, which in turn recruit other DNA repair proteins.[4] By inhibiting PARP, 3-(6-Aminopyridin-3-yl)-N,N-dimethylbenzamide prevents the repair of these single-strand breaks. In cells with deficient homologous recombination repair pathways (e.g., those with BRCA1/2 mutations), these unrepaired single-strand breaks accumulate and lead to double-strand breaks during DNA replication, ultimately resulting in cell death.[3] This mechanism of action, known as synthetic lethality, is a key strategy in targeted cancer therapy.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration and incubation time for 3-(6-Aminopyridin-3-yl)-N,N-dimethylbenzamide?
There is no single universal starting concentration or incubation time that is optimal for all cell lines and experimental conditions. These parameters are highly dependent on the specific biology of the cells being studied, including their metabolic rate, doubling time, and expression levels of PARP enzymes.[5]
As a general starting point, we recommend a concentration range of 1-10 µM based on the activity of similar PARP inhibitors.[1] For incubation time, a preliminary experiment of 24 to 72 hours is advisable to capture a broad range of potential cellular responses.[6] However, it is critical to perform a systematic optimization for your specific experimental setup.
Q2: How do I determine the optimal incubation time for my specific cell line?
Determining the optimal incubation time requires a time-course experiment. This involves treating your cells with a fixed concentration of the compound and measuring the desired biological endpoint at multiple time points.
Key Considerations for a Time-Course Experiment:
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Cell Seeding Density: Ensure that the cell density allows for logarithmic growth throughout the duration of the experiment.[7]
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Compound Concentration: Use a concentration that is known to be active but not excessively cytotoxic in a short period. This can be determined from a preliminary dose-response experiment.
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Time Points: Select a range of time points that will capture both early and late cellular responses. A typical range could be 6, 12, 24, 48, and 72 hours.
The optimal incubation time will be the point at which you observe the most significant and reproducible effect on your endpoint of interest (e.g., inhibition of PARP activity, induction of apoptosis, or reduction in cell viability).
Q3: What are the key experimental readouts to consider when optimizing incubation time?
The choice of experimental readout is critical and should align with the biological question you are asking. For a PARP inhibitor, relevant readouts include:
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PARP Activity Assays: These assays directly measure the enzymatic activity of PARP and can provide a rapid assessment of target engagement.[6][8]
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Cell Viability Assays: Assays such as MTT, AlamarBlue, or CellTiter-Glo measure the metabolic activity of cells and are indicative of overall cell health and proliferation.[6][9]
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Apoptosis Assays: Methods like Annexin V staining or caspase activity assays can quantify the induction of programmed cell death.
-
DNA Damage Markers: Western blotting for markers such as γH2AX can be used to assess the accumulation of DNA double-strand breaks.
It is often beneficial to use multiple assays to gain a more comprehensive understanding of the cellular response to the compound.[10]
Troubleshooting Guide
Problem: High variability between replicate wells.
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Cause: Inconsistent cell seeding, edge effects in the plate, or improper mixing of the compound.
-
Solution:
-
Ensure a single-cell suspension before seeding and mix the cell suspension thoroughly.
-
To minimize edge effects, avoid using the outer wells of the plate for experimental samples and instead fill them with sterile media or PBS.
-
When adding the compound, ensure it is well-mixed in the media before adding to the cells.
-
Problem: No significant effect of the compound is observed, even at high concentrations.
-
Cause: The compound may have low solubility in the culture medium, the cell line may be resistant to PARP inhibition, or the incubation time may be too short.
-
Solution:
-
Solubility: Check the solubility of the compound in your specific culture medium. The use of a solvent like DMSO is common, but the final concentration should be kept low (typically <0.5%) to avoid solvent-induced cytotoxicity.[5]
-
Cell Line Resistance: Consider the genetic background of your cell line. Cells with proficient homologous recombination repair may be less sensitive to PARP inhibitors.
-
Incubation Time: Extend the duration of the time-course experiment to determine if a longer exposure is required to elicit a response.
-
Problem: The compound appears to be cytotoxic at all tested concentrations.
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Cause: The chosen concentration range may be too high for your specific cell line, or the compound may have off-target effects at high concentrations.[11]
-
Solution:
-
Perform a dose-response experiment with a wider and lower range of concentrations (e.g., starting from nanomolar concentrations).
-
Reduce the incubation time to see if the cytotoxicity is time-dependent.
-
Experimental Protocols & Data Presentation
Protocol 1: Time-Course Experiment to Determine Optimal Incubation Time
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Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density. Allow the cells to adhere overnight.
-
Compound Preparation: Prepare a working solution of 3-(6-Aminopyridin-3-yl)-N,N-dimethylbenzamide at a concentration that is 2X the final desired concentration.
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Treatment: Add an equal volume of the 2X compound solution to the appropriate wells. Include vehicle-only wells as a negative control.
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Incubation: Incubate the plates for various time points (e.g., 6, 12, 24, 48, and 72 hours).
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Assay: At each time point, perform your chosen assay (e.g., a cell viability assay) according to the manufacturer's instructions.
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Data Analysis: Normalize the data to the vehicle-treated control at each time point and plot the results as a function of time.
Table 1: Example Data from a Time-Course Experiment
| Incubation Time (hours) | Cell Viability (% of Control) | Standard Deviation |
| 6 | 98.5 | 4.2 |
| 12 | 92.1 | 5.1 |
| 24 | 75.3 | 6.3 |
| 48 | 52.8 | 5.8 |
| 72 | 35.6 | 4.9 |
In this example, a significant reduction in cell viability is observed starting at 24 hours and continues to decrease up to 72 hours. The optimal incubation time would depend on the desired magnitude of the effect for the specific experiment.
Visualizations
Diagram 1: PARP Inhibition Signaling Pathway
Caption: Mechanism of action of 3-(6-Aminopyridin-3-yl)-N,N-dimethylbenzamide.
Diagram 2: Experimental Workflow for Incubation Time Optimization
Caption: Workflow for optimizing incubation time.
References
-
Common Problems and Potential Solutions for Troubleshooting Drug-Response Measurements. ResearchGate. Available at: [Link]
-
Identification and Optimization of Novel Small-Molecule Cas9 Inhibitors by Cell-Based High-Throughput Screening. ACS Publications. Available at: [Link]
-
PARP assay for inhibitors. BMG LABTECH. Available at: [Link]
-
Synthesis and antitumor activities of novel 3-(6-aminopyridin-3-yl)benzamide derivatives: Inducing cell cycle arrest and apoptosis via AURKB transcription inhibition. ResearchGate. Available at: [Link]
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Pharmacokinetic optimization of 3-amino-6-chloropyrazinone acetamide thrombin inhibitors. Implementation of P3 pyridine N-oxides to deliver an orally bioavailable series containing P1 N-benzylamides. PubMed. Available at: [Link]
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The Reactions of N,N-Dimethylbenzamide Diethylmercaptole. ResearchGate. Available at: [Link]
-
Advances in Cytotoxicity Testing: From In vitro Assays to In silico Models. Preprints.org. Available at: [Link]
-
PASTA: PARP activity screening and inhibitor testing assay. PMC - NIH. Available at: [Link]
-
Synthesis and Biophysical and Biological Studies of N‑Phenylbenzamide Derivatives Targeting Kinetoplastid Parasites. Semantic Scholar. Available at: [Link]
-
PARP inhibitors – a cancer drug discovery story. Professor Ruth Plummer FMedSci. Available at: [Link]
-
The parameter optimization of the incubation time (A), temperature (B) and ionic strength of PBS (C) on the binding properties of ligands to PCSK9. SBC-115076 was the model compound. ResearchGate. Available at: [Link]
-
A Brief Guide to Performing Pharmacological Studies In Vitro: Reflections from the EORTC-PAMM Course “Preclinical and Early-ph. Anticancer Research. Available at: [Link]
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MgO NPs catalyzed the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives and evaluation of pharmacokinetic profiles and biological activity. Frontiers. Available at: [Link]
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Plasma pharmacokinetics and oral bioavailability of 3,4,5,6-tetrahydrouridine, a cytidine deaminase inhibitor, in mice. PubMed. Available at: [Link]
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6 Steps for Successful in vitro Drug Treatment. Bitesize Bio. Available at: [Link]
-
Multi-assay assessment of cytotoxicity reveals multiple mechanisms of action in 3D microtissues. PMC - NIH. Available at: [Link]
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Screening, simulation, and optimization design of small molecule inhibitors of the SARS-CoV-2 spike glycoprotein. PubMed Central. Available at: [Link]
-
PARP Assays. BPS Bioscience. Available at: [Link]
-
3-Aminobenzamide – Knowledge and References. Taylor & Francis. Available at: [Link]
-
What is a PARP Inhibitor? | Dana-Farber Cancer Institute | Science Illustrated. YouTube. Available at: [Link]
-
Abstract 4698: Measuring cellular PARylation to gain insight in PARP/PARG-targeted drug discovery. AACR Journals. Available at: [Link]
-
Use of Small-Molecule Inhibitors of CILK1 and AURKA as Cilia-Promoting Drugs to Decelerate Medulloblastoma Cell Replication. MDPI. Available at: [Link]
-
Dissolution Method Troubleshooting. Dissolution Technologies. Available at: [Link]
-
Optimal Duration of the Preincubation Phase in Enzyme Inhibition Experiments. ChemRxiv. Available at: [Link]
-
PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance. MDPI. Available at: [Link]
-
Pharmacokinetics and Pharmacodynamics of PARP Inhibitors in Oncology. PubMed. Available at: [Link]
-
N,N-Dimethylbenzamide. PubChem - NIH. Available at: [Link]
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Technical Support Center: Troubleshooting Inconsistent Results with 3-(6-Aminopyridin-3-yl)-N,N-dimethylbenzamide and Related Small Molecules in Cell-Based Assays
Last Updated: January 24, 2026
Introduction
Welcome to the technical support guide for researchers utilizing 3-(6-aminopyridin-3-yl)-N,N-dimethylbenzamide and other novel small molecules in cell-based assays. This guide is designed to address the significant challenge of experimental variability and inconsistency, a common hurdle in drug discovery and chemical biology.
While 3-(6-aminopyridin-3-yl)-N,N-dimethylbenzamide is a specific structure, it represents a broad class of compounds whose behavior in biological systems can be complex. Inconsistent results are rarely due to a single cause; they often arise from a combination of factors related to the compound's physicochemical properties, the biological system's state, and the assay's design.
This document provides a structured, in-depth approach to systematically identify and resolve the root causes of variability. By following these troubleshooting guides and frequently asked questions (FAQs), researchers can enhance the robustness, reproducibility, and reliability of their experimental outcomes.
Part 1: Foundational Troubleshooting Guide
This section is structured as a logical workflow, guiding you from the most common and easily solvable issues to more complex biological variables.
Question 1: My dose-response curve is inconsistent between experiments. Where should I start my investigation?
Inconsistent dose-response curves are a classic sign of underlying issues. Before delving into complex biological explanations, it is crucial to validate the foundational components of your experiment: the compound itself and your core laboratory practices.
Answer:
Start by interrogating the most fundamental variable: the compound solution. Issues with compound solubility, stability, and storage are the leading cause of assay irreproducibility.
dot graph TD { A[Start: Inconsistent Results] --> B{Compound Integrity Check}; B --> C[Solubility Verification]; B --> D[Stability Assessment]; B --> E[Stock Solution Practices]; C --> F{Precipitate Observed?}; F -- Yes --> G[Optimize Solubilization Protocol]; F -- No --> H[Proceed to Biological Checks]; D --> I{Degradation Detected?}; I -- Yes --> J[Prepare Fresh Stock / Re-evaluate Storage]; I -- No --> H; E --> K{Improper Handling?}; K -- Yes --> L[Implement Best Practices]; K -- No --> H; } caption: Initial Troubleshooting Workflow
Step-by-Step Protocol: Compound Integrity Verification
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Visual Inspection: Before use, visually inspect your stock solution (typically in DMSO) and the final diluted solutions in media. Hold the plate or tube up to a light source. Do you see any cloudiness, particulates, or crystals? Precipitation is a major source of error, as it dramatically lowers the effective concentration of your compound.[1][2]
-
Solubility Assessment: Low aqueous solubility is a frequent problem for discovery compounds.[1][3]
-
Action: Perform a simple kinetic solubility test. Prepare your highest concentration in assay media and let it sit for the duration of your experiment (e.g., 24-72 hours) at 37°C. After incubation, centrifuge the sample and measure the concentration of the supernatant using LC-MS or HPLC. This will tell you the maximum soluble concentration under your specific assay conditions.
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Causality: If your intended concentration exceeds the compound's solubility limit, it will precipitate, leading to lower-than-expected activity and high well-to-well variability.[4][5]
-
-
Stability in Media: Compounds can be unstable in aqueous, serum-containing cell culture media.[6][7]
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Action: Incubate the compound in your complete assay medium at 37°C for the longest duration of your assay. Take samples at time 0 and at the end point. Analyze both by LC-MS to quantify the amount of parent compound remaining. A significant decrease indicates degradation.
-
Causality: If the compound degrades, its effective concentration decreases over time, leading to weaker-than-expected effects, especially in longer-term assays.
-
-
Stock Solution Management:
-
Action: Ensure your DMSO stock is of high purity (analytical grade, >99%) and anhydrous.[2] Always label solutions with the compound name, concentration, solvent, and preparation date.[8] Avoid repeated freeze-thaw cycles by aliquoting stock solutions into single-use volumes.
-
Causality: Water absorbed by DMSO can cause compounds to precipitate upon freezing. Repeated temperature changes can accelerate degradation.
-
Table 1: Common Solvents and Considerations
| Solvent | Typical Stock Conc. | Max Assay Conc. | Notes |
| DMSO | 10-30 mM | < 0.5% (0.1% preferred) | Can induce cellular stress or differentiation at higher concentrations. Ensure it is anhydrous.[9] |
| Ethanol | 10-50 mM | < 1% | Can have biological effects and cause protein precipitation. |
| Water | Variable | N/A | Only suitable for highly water-soluble compounds (e.g., salts). |
Question 2: I've confirmed my compound is soluble and stable, but my results are still variable. What's the next step?
Once you have ruled out compound-related issues, the focus shifts to the biological system. The health, state, and handling of your cells are critical for reproducible data.
Answer:
The physiological state of your cells is not static. Factors like passage number, cell density, and general cell health can profoundly impact their response to a compound.
dot graph TD { A[Start: Compound OK, Results Still Variable] --> B{Biological System Check}; B --> C[Cell Passage Number]; B --> D[Cell Seeding Density]; B --> E[Cell Health & Morphology]; C --> F{Passage Too High?}; F -- Yes --> G[Thaw New, Low-Passage Vial]; F -- No --> H[Standardize Passage Window]; D --> I{Density Inconsistent?}; I -- Yes --> J[Optimize & Standardize Counting/Seeding]; I -- No --> K[Check for Edge Effects]; E --> L{Signs of Stress/Contamination?}; L -- Yes --> M[Discard Culture / Mycoplasma Test]; L -- No --> N[Proceed to Assay Parameter Check]; } caption: Biological System Troubleshooting
Key Biological Variables to Standardize:
-
Cell Passage Number: Continuous cell lines change over time in culture.[10][11] High-passage cells can exhibit altered growth rates, protein expression, and drug responses compared to their low-passage counterparts.[10][12]
-
Action: Establish a strict passage number window for all experiments (e.g., passages 5-15). When you thaw a new vial of cells, record the passage number and discard the culture once it exceeds the upper limit.[11][13]
-
Causality: Genetic drift and phenotypic changes accumulate with each subculture. A cell line at passage 40 may be functionally different from the same line at passage 10, leading to different IC50 values.[14]
-
-
Cell Seeding Density: The number of cells seeded per well is critical.
-
Action: Always perform a cell count using a hemocytometer or automated counter before seeding. Ensure a single-cell suspension to avoid clumping. Optimize the seeding density so that cells are in a logarithmic growth phase and do not become over-confluent by the end of the assay.
-
Causality: Over-confluent or sparse cultures will respond differently to cytotoxic or anti-proliferative agents. Inconsistent seeding leads directly to inconsistent results.[2]
-
-
Cell Health and Quality: Healthy, unstressed cells are paramount for reliable data.
-
Action: Visually inspect your cells daily for consistent morphology and signs of stress or contamination.[15] Routinely test for mycoplasma contamination, as it can alter numerous cellular processes without visible signs.
-
Causality: Stressed or contaminated cells will have altered signaling pathways and metabolic rates, making them unreliable models for drug response.[16]
-
Part 2: Advanced Troubleshooting & FAQs
FAQ 1: Could the inconsistent results be due to off-target effects of my compound?
Answer: Yes, this is a distinct possibility. Most small molecules interact with multiple biological targets, not just the intended one.[17] These off-target interactions can lead to unexpected or variable phenotypes, especially if the off-targets are expressed differently between cell lines or even between different sub-populations of the same cell line.[18][19]
-
Troubleshooting Strategy:
-
Orthogonal Assays: Test the compound in a different assay that measures the same biological endpoint but through a different mechanism.[20] For example, if you are measuring cell viability with an MTT assay, confirm the results with a real-time confluence assay or a cytotoxicity assay that measures membrane integrity (e.g., LDH release).
-
Counter-Screening: If you know the intended target (e.g., a specific kinase), test your compound against a panel of related kinases. This can reveal if your compound is less specific than initially thought.
-
Target Engagement Assays: Use techniques like cellular thermal shift assay (CETSA) to confirm that the compound is binding to its intended target within the cell at the concentrations used in your assay.
-
FAQ 2: My assay involves a specific signaling pathway. How can I be sure the pathway itself is responding consistently?
Answer: Excellent question. The internal state of the signaling pathway is a critical variable.
-
Troubleshooting Strategy:
-
Positive and Negative Controls: Always include well-characterized tool compounds as controls. Use a known activator of the pathway as a positive control and a known inhibitor as a negative control. Their performance will tell you if the pathway is responsive on a given day.
-
Basal Activity Check: Before adding your test compound, measure the basal activity of the pathway. For example, if you are studying a kinase pathway, use a western blot to check the basal phosphorylation level of the key downstream substrate. This can vary with cell density and media conditions.
-
Serum Starvation: If your pathway is sensitive to growth factors, consider serum-starving the cells for a few hours before stimulation. This synchronizes the cells and lowers the basal pathway activity, often leading to a larger and more consistent signal window.
-
dot graph G { layout=neato; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];
} caption: Root Causes of Assay Variability
FAQ 3: I am performing a high-throughput screen (HTS). What specific issues should I be aware of?
Answer: HTS campaigns introduce additional layers of potential variability due to automation, scale, and the sheer number of compounds being tested.
-
Key HTS Pitfalls:
-
Plate Position Effects: Wells on the edge of a microplate ("edge effects") are prone to evaporation and temperature fluctuations, which can affect cell growth and compound activity. To mitigate this, either leave the outer wells empty (filling them with sterile PBS or media) or include control wells in these positions to monitor for deviations.
-
Reagent Dispensing Errors: Automated liquid handlers must be calibrated regularly. Small errors in dispensing volume, especially for potent compounds, can lead to large variations in the final concentration.
-
Assay Interference: Some library compounds can interfere with the assay readout itself. For example, autofluorescent compounds can create false positives in fluorescence-based assays. It is crucial to run a "compound-only" plate (without cells) to identify and flag these interfering molecules.[21]
-
Batch Effects: If a screen is run over multiple days or with different batches of reagents or media, systematic variations can arise.[22] It is essential to include robust plate-to-plate controls (e.g., a reference inhibitor at its IC50) to monitor and normalize for these batch effects.[23]
-
References
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Antolin, A. A., & Workman, P. (2020). Understanding the off-target effects of cancer drugs – and how they could lead us to new forms of treatment. The Institute of Cancer Research, London. [Link]
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Cui, X., et al. (2016). A Versatile Method to Determine the Cellular Bioavailability of Small-Molecule Inhibitors. Journal of Medicinal Chemistry. [Link]
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Glickman, J. F., et al. (2014). Promises and Pitfalls of High-Throughput Biological Assays. PubMed Central (PMC). [Link]
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Lin-Gibson, S., et al. (2019). Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials. Science Translational Medicine. [Link]
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Massive Bio. (2026). Off Target Effect. [Link]
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Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today. [Link]
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ResearchGate. (2013). Does the number of cell passages affect the activity of drug?. [Link]
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ResearchGate. (2017). How to know the stability of drugs and reagents in the cell culture media?. [Link]
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ScheMBL. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. ACS Publications. [Link]
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Baranczewski, P., et al. (2013). Evaluation of the effect of compound aqueous solubility in cytochrome P450 inhibition assays. Pharmacology & Pharmacy. [Link]
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ResearchGate. (2021). Why can't I get reproducible results in cell based assays?. [Link]
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Emulate Bio. (n.d.). Protocol for Emulate Organ-Chips: Compound Treatment Solution Preparation and Treatment. [Link]
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BioAgilytix. (n.d.). The Use of Cell-Based Assays for Translational Medicine Studies. [Link]
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Maynard, M. A., & Lindquist, S. L. (2009). Regulating Protein Stability in Mammalian Cells Using Small Molecules. CSH Protocols. [Link]
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Al-Hilal, T. A., et al. (2018). Effect of Passage Number and Culture Time on the Expression and Activity of Insulin-Degrading Enzyme in Caco-2 Cells. PubMed Central (PMC). [Link]
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Inglese, J., et al. (2019). Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns. SLAS Discovery. [Link]
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Schürer, S. C., et al. (n.d.). CHALLENGES IN SECONDARY ANALYSIS OF HIGH THROUGHPUT SCREENING DATA. Pacific Symposium on Biocomputing. [Link]
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Georgakopoulos, C., et al. (2012). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. ACS Medicinal Chemistry Letters. [Link]
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Drug Discovery News. (2023). The precision paradox: Off-target effects in gene editing. [Link]
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Wen, G. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. G.I.T. Laboratory Journal. [Link]
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Hoelder, S., et al. (2017). A pragmatic approach to hit validation following biochemical high-throughput screening. Drug Discovery World. [Link]
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Azure Biosystems. (2024). How to Troubleshoot Common In-cell Western Issues. [Link]
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PeploBio. (2024). The Role of Assay Development and Validation in Drug Discovery. [Link]
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Massive Bio. (2026). Off Target Effect. [Link]
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Geraghty, R. J., et al. (2014). A Beginner's Guide to Cell Culture: Practical Advice for Preventing Needless Problems. PubMed Central (PMC). [Link]
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Tecan. (n.d.). How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. [Link]
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ResearchGate. (2014). Does the number of cell passages affect the activity of drug or metal?. [Link]
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The Institute of Cancer Research. (2020). Understanding the off-target effects of cancer drugs – and how they could lead us to new forms of treatment. [Link]
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Dispendix. (2024). Boosting Accuracy and Efficiency: Assay Development and Validation Process for Drug Discovery. [Link]
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Merck Millipore. (n.d.). Addressing Variability in Dry Powder Mammalian Cell Culture Media. [Link]
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ResearchGate. (2013). Evaluation of the effect of compound aqueous solubility in cytochrome P450 inhibition assays. [Link]
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Axxam S.p.A. (n.d.). Challenges of HTS in early-stage drug discovery. [Link]
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Molecular Biology. (n.d.). Assay Troubleshooting. [Link]
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Technical Support Center: Synthesis of 3-(6-Aminopyridin-3-yl)-N,N-dimethylbenzamide
Welcome to the technical support center for the synthesis of 3-(6-Aminopyridin-3-yl)-N,N-dimethylbenzamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this specific palladium-catalyzed cross-coupling reaction. Here, we delve into the causality behind experimental choices, providing you with the in-depth knowledge to troubleshoot and optimize your synthesis for higher yields and purity.
Overview of the Synthesis: A Plausible Approach via Suzuki-Miyaura Coupling
The synthesis of 3-(6-Aminopyridin-3-yl)-N,N-dimethylbenzamide typically involves a Suzuki-Miyaura cross-coupling reaction.[1][2] This powerful C-C bond-forming reaction couples an organoboron compound with an organohalide in the presence of a palladium catalyst and a base. For our target molecule, a likely synthetic route would involve the coupling of (3-(N,N-dimethylcarbamoyl)phenyl)boronic acid with 5-bromo-2-aminopyridine .
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses the most common issues encountered during the synthesis of 3-(6-Aminopyridin-3-yl)-N,N-dimethylbenzamide.
Q1: I am observing a very low yield of my desired product. What are the potential causes and how can I improve it?
Low yields in this specific Suzuki-Miyaura coupling are a common hurdle. The primary culprits are often related to the challenging nature of the 2-aminopyridine substrate, suboptimal reaction conditions, or degradation of starting materials.
Underlying Causes and Mechanistic Insights:
-
Catalyst Inhibition by the Aminopyridine: The nitrogen atom of the pyridine ring and the lone pair of the amino group can coordinate to the palladium center. This coordination can stabilize the catalyst in an off-cycle state, thereby slowing down or even halting the catalytic cycle.[3] Highly active catalysts with bulky, electron-rich phosphine ligands are often necessary to overcome this inhibition.[3]
-
Inefficient Transmetalation: The transmetalation step, where the organic group is transferred from boron to palladium, can be sluggish. This step requires the activation of the boronic acid by a base to form a more nucleophilic boronate species.[1] The choice and concentration of the base are therefore critical.
-
Protodeborylation of the Boronic Acid: Boronic acids can be unstable under certain conditions and undergo protodeborylation, where the C-B bond is cleaved and replaced with a C-H bond. This side reaction consumes the boronic acid and reduces the yield of the desired product.
-
Homocoupling of Starting Materials: Both the boronic acid and the aryl halide can undergo homocoupling to form symmetrical biaryl impurities, consuming the starting materials and complicating purification.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low yield.
Detailed Experimental Protocols for Optimization:
Protocol 1: Catalyst System Optimization
-
Rationale: Standard palladium catalysts like Pd(PPh₃)₄ may not be efficient enough for this transformation due to the inhibitory effects of the aminopyridine. Buchwald's biarylphosphine ligands are designed to be bulky and electron-rich, which accelerates the oxidative addition and reductive elimination steps of the catalytic cycle and can mitigate catalyst inhibition.[3]
-
Procedure:
-
Set up parallel reactions using different palladium precatalysts and ligands.
-
Reaction A (Control): Pd(PPh₃)₄ (5 mol%).
-
Reaction B: Pd₂(dba)₃ (2.5 mol%) with SPhos (5.5 mol%).
-
Reaction C: XPhos Pd G3 (5 mol%).
-
Maintain all other reaction parameters (solvent, base, temperature, concentration) constant.
-
Monitor the reactions by TLC or LC-MS to compare the rate of product formation.
-
Protocol 2: Base and Solvent Screening
-
Rationale: The choice of base is crucial for activating the boronic acid for transmetalation.[1] The solubility of the base in the reaction solvent can also significantly impact the reaction rate.
-
Procedure:
-
Using the optimal catalyst system from Protocol 1, set up reactions with different bases.
-
Reaction A: K₃PO₄ (2.0 eq).
-
Reaction B: Cs₂CO₃ (2.0 eq).
-
Reaction C: K₂CO₃ (2.0 eq).
-
Screen different solvent systems, such as 1,4-dioxane/water, toluene/water, or DMF. Ensure all solvents are degassed and anhydrous (for non-aqueous conditions).
-
Monitor the reactions for product formation and the appearance of side products.
-
| Parameter | Condition 1 | Condition 2 | Condition 3 | Expected Outcome |
| Catalyst | Pd(PPh₃)₄ | Pd₂(dba)₃ / SPhos | XPhos Pd G3 | Increased yield and reaction rate with Buchwald ligands. |
| Base | K₂CO₃ | K₃PO₄ | Cs₂CO₃ | Stronger, more soluble bases often improve yield. |
| Solvent | Toluene/H₂O | 1,4-Dioxane/H₂O | Anhydrous DMF | Optimal solvent will depend on the chosen base and catalyst. |
| Temperature | 80 °C | 95 °C | 110 °C | Higher temperatures may be required, but can also lead to degradation. |
Q2: My reaction is complete, but I am struggling with the purification and have significant side products. What are these impurities and how can I minimize them?
Impurity formation is a common issue in cross-coupling reactions. Identifying the impurities is the first step to mitigating their formation.
Common Impurities and Their Formation Mechanisms:
-
3-(N,N-dimethylcarbamoyl)benzene (Protodeborylated starting material): This arises from the cleavage of the C-B bond of the boronic acid. This is often exacerbated by the presence of excess water or protic solvents, especially at elevated temperatures.
-
2-Aminopyridine (Protodehalogenated starting material): This can form if the oxidative addition of the aryl halide to the Pd(0) catalyst is slow, allowing for side reactions to occur.
-
Homocoupled Products: (3-(N,N-dimethylcarbamoyl)phenyl)-(3'-(N,N-dimethylcarbamoyl)phenyl) and (2-amino-5-pyridyl)-(2'-amino-5'-pyridyl) can form, especially at high catalyst loadings or if the reaction is oxygen-sensitive.
Minimization and Purification Strategies:
Protocol 3: Minimizing Impurity Formation
-
Degassing: Thoroughly degas all solvents and reagents by sparging with an inert gas (argon or nitrogen) for 15-30 minutes before use. This minimizes oxygen, which can promote homocoupling.
-
Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the boronic acid to ensure complete consumption of the more valuable aryl halide.
-
Controlled Addition: In some cases, slow addition of the base or one of the coupling partners can help to minimize side reactions by keeping the concentration of reactive intermediates low.
Purification Protocol:
-
Work-up: After the reaction is complete, quench with water and extract the product into an organic solvent like ethyl acetate or dichloromethane.
-
Aqueous Wash: Wash the organic layer with brine to remove inorganic salts.
-
Column Chromatography: The crude product can be purified by silica gel column chromatography. A gradient elution system, starting with a non-polar solvent (e.g., hexane or petroleum ether) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate), is typically effective. The target product is more polar than the starting materials and homocoupled side products.
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) can be an effective final purification step.
Caption: Reaction scheme with potential side products.
Concluding Remarks
The synthesis of 3-(6-Aminopyridin-3-yl)-N,N-dimethylbenzamide presents unique challenges, primarily due to the nature of the 2-aminopyridine coupling partner. By understanding the underlying reaction mechanisms and potential pitfalls, researchers can systematically troubleshoot and optimize their reaction conditions. The key to success often lies in the careful selection of the catalyst system and base, as well as maintaining rigorous control over the reaction environment to minimize side reactions. This guide provides a framework for addressing these challenges, enabling the efficient and high-yielding synthesis of this valuable compound.
References
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
- Szostak, M., et al. (2015). Suzuki–Miyaura Cross-Coupling of Amides by N–C Cleavage Mediated by Air-Stable, Well-Defined [Pd(NHC)(sulfide)Cl2] Catalysts: Reaction Development, Scope and Mechanism. Chemical Science, 6(12), 7088-7098.
- Zhao, X., et al. (2024). Synthesis and antitumor activities of novel 3-(6-aminopyridin-3-yl)benzamide derivatives: Inducing cell cycle arrest and apoptosis via AURKB transcription inhibition. Bioorganic & Medicinal Chemistry, 102, 117693.
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]
- Szostak, M., et al. (2019). Palladium-catalyzed decarbonylative Suzuki–Miyaura cross-coupling of amides by carbon–nitrogen bond activation. Chemical Science, 10(37), 8642-8649.
- Janev, M., et al. (2015).
-
Myers, A. (n.d.). The Suzuki Reaction. Retrieved from [Link]
- Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
- Google Patents. (2009). Preparing method of N, N-dimethylbenzamide.
- Dunsford, J. J., & Procter, D. J. (2011). Weinreb Amides as Directing Groups for Transition Metal-Catalyzed C-H Functionalizations. Organic & Biomolecular Chemistry, 9(21), 7269-7275.
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
- Billingsley, K. L., Anderson, K. W., & Buchwald, S. L. (2006). A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds.
-
Organic Syntheses. (n.d.). 5-(Furan-3-yl)pyrimidine. Retrieved from [Link]
- Rao, K. V., & Rao, T. S. (2010). Synthesis of N , N -Dimethyl Benzamide and Benzonitriles through Copper-Catalyzed One-Pot Reaction.
- Google Patents. (2019). Preparation method of 4-(6-aminopyridin-3-yl) piperazine-1-carboxylic acid tert-butyl ester.
- Wang, D., et al. (2009). Suzuki-Miyaura cross-coupling reaction of aryl chlorides with aryl boronic acids catalyzed by a palladium dichloride adduct of N-diphenylphosphanyl-2-aminopyridine. Tetrahedron Letters, 50(43), 5944-5947.
-
ChemistryViews. (2022). Conditions for Suzuki-Miyaura Coupling Optimized with Machine Learning. Retrieved from [Link]
- Li, G., et al. (2020). Buchwald-Hartwig Cross-Coupling of Amides (Transamidation) by Selective N–C(O) Cleavage Mediated. Catalysis Science & Technology, 10(2), 409-418.
- Google Patents. (2009). Preparation for 2-amino-5-chlorine-N,3-dimethyl benzamide.
- Szostak, M., et al. (2013). Suzuki–Miyaura cross-coupling of amides and esters at room temperature: correlation with barriers to rotation around C–N and C–O bonds.
- Al-Masri, O. A., & El-Abadelah, M. M. (2014). Optimization of reaction conditions for the Suzuki-Miyaura coupling. Journal of the Serbian Chemical Society, 79(10), 1195-1205.
-
The Organic Chemist. (2023, October 5). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! [Video]. YouTube. [Link]
- Kwong, F. Y. (2004). Development of amide-derived P,O-ligands for Suzuki cross-coupling of aryl chlorides and the asymmetric version. (Doctoral dissertation, The Hong Kong University of Science and Technology).
- Gogić, A., et al. (2022). Closed-loop optimization of general reaction conditions for heteroaryl Suzuki-Miyaura coupling. Science, 378(6618), 412-418.
Sources
Technical Support Center: Purification of 3-(6-Aminopyridin-3-yl)-N,N-dimethylbenzamide
Welcome to the technical support guide for 3-(6-Aminopyridin-3-yl)-N,N-dimethylbenzamide. This molecule, a key intermediate in pharmaceutical synthesis, presents unique purification challenges due to its distinct structural motifs: a basic aminopyridine ring and a polar N,N-dimethylbenzamide moiety. This guide provides in-depth, experience-driven answers to common issues encountered during its purification, ensuring you can achieve high purity with a clear understanding of the underlying chemical principles.
Part 1: Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses the most common difficulties researchers face. Each answer provides not only a solution but also a mechanistic explanation for the problem.
Chromatography Challenges
Question 1: My compound is streaking severely on my silica gel column, and the recovery is very low. What is causing this, and how can I prevent it?
Answer: This is the most common issue and is a direct result of the compound's chemical nature. The problem stems from strong, non-ideal interactions between your basic compound and the acidic stationary phase.
-
The Root Cause (Expertise & Experience): Standard silica gel is weakly acidic (pKa ≈ 4.5) due to the presence of silanol groups (Si-OH) on its surface. The 6-aminopyridine moiety in your compound is basic. This leads to a strong acid-base interaction, causing the molecule to bind almost irreversibly to the silica. This results in significant peak tailing (streaking) as the compound slowly "bleeds" from the column, and in many cases, leads to permanent adsorption and low recovery.[1][2]
-
The Solution (Trustworthiness): You must neutralize or "deactivate" the acidic sites on the silica gel. This is achieved by adding a small amount of a volatile base to your mobile phase.
-
Triethylamine (TEA): Adding 0.5-2% triethylamine to your eluent is the most common and effective solution. The TEA is a stronger base than your compound and will preferentially bind to the acidic silanol groups, effectively "masking" them.[1] This allows your compound to elute based on polarity interactions rather than acid-base binding, resulting in a sharp peak and high recovery.
-
Ammonia: A solution of 7N ammonia in methanol can also be used as a polar component in your eluent system (e.g., Dichloromethane:Methanol with 1-2% of the ammonia solution). This is particularly effective for highly polar basic compounds.
-
Question 2: I'm struggling to separate my target compound from a slightly less polar impurity using normal-phase chromatography. What are my options?
Answer: When dealing with impurities of similar polarity, enhancing the selectivity of your chromatographic system is key.
-
The Root Cause (Expertise & Experience): Your current mobile phase is likely not providing enough differentiation in how it interacts with your compound versus the impurity. The aminopyridine group offers a unique handle for separation that you can exploit.
-
The Solution (Trustworthiness):
-
Utilize Hydrogen Bonding: Aminopyridines are both hydrogen bond donors (the -NH2 group) and acceptors (the pyridine nitrogen).[3] Switching to a solvent system that competes differently for these interactions can improve separation. For example, using ethyl acetate (a hydrogen bond acceptor) versus a solvent mixture containing methanol (both a donor and acceptor) can alter selectivity.
-
Consider an Alternative Stationary Phase: If silica isn't working, consider alumina. Alumina is available in neutral, acidic, and basic forms. Basic alumina is often an excellent choice for purifying basic compounds like amines, as it minimizes the strong acidic interactions seen with silica.[4]
-
Employ a Gradient Elution: If you are running an isocratic (single solvent mixture) elution, switching to a shallow gradient can significantly improve the separation of closely eluting compounds.[2] Start with a lower polarity mobile phase and gradually increase the percentage of the polar solvent. This sharpens the peaks and can resolve compounds that co-elute under isocratic conditions.
-
Question 3: Would reversed-phase chromatography be a better choice for this molecule?
Answer: Yes, for a polar and basic molecule like 3-(6-Aminopyridin-3-yl)-N,N-dimethylbenzamide, reversed-phase (RP) chromatography is often a superior method, especially for achieving high purity on an analytical or preparative HPLC scale.[5][6]
-
The Rationale (Expertise & Experience): In RP chromatography, the stationary phase (e.g., C18-silica) is non-polar, and the mobile phase (e.g., water/acetonitrile or water/methanol) is polar. Separation occurs based on hydrophobic interactions.[5]
-
Elution Order: Polar compounds have weak interactions with the non-polar stationary phase and elute first. This is advantageous for your polar molecule, as it will likely elute relatively quickly, reducing run times and potential for degradation.
-
pH Control: The mobile phase in RP is typically aqueous, allowing for precise pH control with buffers (e.g., formic acid, ammonium acetate). For your basic compound, running at a low pH (e.g., pH 3-4 using formic acid) will protonate the aminopyridine. This ensures it is highly water-soluble and exhibits sharp, symmetrical peak shapes by minimizing unwanted interactions with any residual silanols on the C18 stationary phase.[1][7]
-
Crystallization & Isolation Challenges
Question 4: I've concentrated my "pure" fractions, but I'm getting a sticky oil or gum instead of a solid. How can I induce crystallization?
Answer: "Oiling out" is a common problem when a compound has a low melting point or when residual impurities are present, which inhibit the formation of a crystal lattice.[8]
-
The Root Cause (Expertise & Experience): The transition from a dissolved state to a crystalline solid requires two steps: nucleation (the initial formation of a tiny crystal) and crystal growth. Impurities or excessively rapid solvent removal can disrupt this process, leading to an amorphous oil.
-
The Solution (Trustworthiness):
-
Scratching: Use a glass rod to scratch the inside surface of the flask below the level of the oil. The microscopic imperfections in the glass provide a high-energy surface that can act as a nucleation point.
-
Solvent/Anti-Solvent Method: Dissolve the oil in a minimum amount of a good solvent (e.g., methanol, ethyl acetate). Then, slowly add a non-solvent (an "anti-solvent" in which your compound is insoluble, like hexanes or diethyl ether) dropwise until the solution becomes faintly cloudy. Let it stand undisturbed. This controlled reduction in solubility is a highly effective way to promote slow, ordered crystallization.[8]
-
Re-purify: If the above methods fail, it is highly likely that your compound is not as pure as you believe. The oil may be a mixture of your product and impurities. In this case, re-subjecting the material to careful chromatography is the best course of action.
-
Part 2: Detailed Experimental Protocols
These protocols provide validated, step-by-step methodologies for the purification of 3-(6-Aminopyridin-3-yl)-N,N-dimethylbenzamide.
Protocol 1: Deactivated Normal-Phase Flash Chromatography
This protocol is designed to overcome the challenges of purifying basic compounds on standard silica gel.
-
Mobile Phase Selection (TLC):
-
Prepare a developing chamber with a suitable eluent system, such as 95:5 Dichloromethane (DCM):Methanol.
-
Add 1-2 drops of triethylamine (TEA) to the chamber to ensure the atmosphere is basic.
-
Spot your crude material on a TLC plate and develop it.
-
Aim for a solvent system that gives your target compound an Rf value of approximately 0.25-0.35 for optimal separation on a column.[1] Adjust the DCM:Methanol ratio as needed.
-
-
Column Slurry Preparation:
-
In a beaker, measure out the required amount of silica gel.
-
Add your chosen mobile phase (e.g., 95:5 DCM:MeOH) containing 1% triethylamine .
-
Stir to create a uniform slurry and allow it to sit for 5-10 minutes. This ensures the TEA has time to interact with and deactivate the silica surface.
-
-
Column Packing and Equilibration:
-
Pour the slurry into your column and use pressure to pack it evenly.
-
Wash the packed column with at least 3-5 column volumes of the TEA-containing mobile phase. This is a critical step to ensure the entire stationary phase is deactivated before you load your sample.
-
-
Sample Loading and Elution:
-
Dissolve your crude product in a minimal amount of DCM or the mobile phase.
-
Alternatively, for less soluble samples, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
-
Begin elution with the chosen mobile phase, collecting fractions and monitoring by TLC.
-
Protocol 2: Reversed-Phase Chromatography (C18 Silica)
This method is ideal for achieving high purity, particularly when removing polar impurities.
-
Mobile Phase Preparation:
-
Solvent A: Deionized water with 0.1% Formic Acid (v/v).
-
Solvent B: Acetonitrile (or Methanol) with 0.1% Formic Acid (v/v).
-
The 0.1% formic acid will acidify the mobile phase to a pH of ~2.7, ensuring the aminopyridine is protonated for sharp peak shape.
-
-
Column Equilibration:
-
Flush the C18 column with 100% Solvent B for 3-5 column volumes.
-
Equilibrate the column with your starting mobile phase conditions (e.g., 95% Solvent A / 5% Solvent B) for at least 5-10 column volumes until the baseline is stable.
-
-
Sample Injection and Elution:
-
Dissolve your sample in a small amount of the initial mobile phase or DMSO if necessary.
-
Inject the sample and begin the elution.
-
A typical gradient might be:
-
5% to 60% Solvent B over 20 minutes.
-
Hold at 95% Solvent B for 5 minutes to wash the column.
-
Return to 5% Solvent B and re-equilibrate.
-
-
Adjust the gradient slope based on the separation achieved.
-
Part 3: Data Summaries & Visualizations
Table 1: Common Solvents for Chromatography & Crystallization
| Solvent | Polarity Index | Boiling Point (°C) | Role / Use Case |
| n-Hexane | 0.1 | 69 | Normal-Phase: Non-polar eluent. Crystallization: Anti-solvent. |
| Diethyl Ether | 2.8 | 35 | Normal-Phase: Weakly polar eluent. Crystallization: Anti-solvent. |
| Dichloromethane | 3.1 | 40 | Normal-Phase: Medium polarity eluent, good for dissolving crude material. |
| Ethyl Acetate | 4.4 | 77 | Normal-Phase: Medium-strong polarity eluent. Crystallization: Good solvent. |
| Acetonitrile | 5.8 | 82 | Reversed-Phase: Organic modifier. Crystallization: Good solvent. |
| Methanol | 5.1 | 65 | Normal-Phase: Strong polar eluent. Reversed-Phase: Organic modifier. Crystallization: Excellent solvent. |
| Water | 10.2 | 100 | Reversed-Phase: Main mobile phase component. |
Diagram 1: Purification Strategy Decision Tree
This diagram helps you choose the most appropriate purification workflow based on the characteristics of your crude sample.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Chromatography [chem.rochester.edu]
- 3. HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode on a SHARC 1 HPLC Column | SIELC Technologies [sielc.com]
- 4. columbia.edu [columbia.edu]
- 5. Normal-phase vs. Reversed-phase Chromatography | Phenomenex [phenomenex.com]
- 6. teledyneisco.com [teledyneisco.com]
- 7. helixchrom.com [helixchrom.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
3-(6-Aminopyridin-3-yl)-N,N-dimethylbenzamide dose-response curve optimization
A Guide to Dose-Response Curve Optimization for Researchers
Welcome to the technical support resource for 3-(6-Aminopyridin-3-yl)-N,N-dimethylbenzamide. As Senior Application Scientists, we have designed this guide to provide you with field-proven insights and troubleshooting strategies to ensure the successful optimization of your dose-response experiments. This document moves beyond simple protocols to explain the scientific rationale behind key experimental decisions, empowering you to generate robust and reproducible data.
Compound Overview: Mechanism and Application
3-(6-Aminopyridin-3-yl)-N,N-dimethylbenzamide belongs to a class of compounds that are structurally similar to known inhibitors of critical cell cycle regulators. Specifically, the aminopyridine-benzamide scaffold is a hallmark of potent kinase inhibitors. Derivatives of this structure have been shown to target Aurora Kinase B (AURKB), a key enzyme that governs chromosome segregation and cytokinesis during mitosis.[1] An imbalance in AURKB expression or activity can lead to severe defects in cell division, a process often exploited in cancer therapy.[1]
Therefore, a precise and well-optimized dose-response curve is not merely a formality; it is the foundational experiment to determine the compound's potency (IC50/EC50), efficacy, and optimal concentration range for mechanistic studies.
Frequently Asked Questions (FAQs)
This section addresses the most common initial questions encountered when working with a new small molecule inhibitor.
Q1: How should I prepare my initial stock solution of 3-(6-Aminopyridin-3-yl)-N,N-dimethylbenzamide?
A1: Proper stock solution preparation is critical for data accuracy. Based on the benzamide structure, this compound is expected to be soluble in organic solvents but may have limited solubility in aqueous solutions.[2]
-
Recommended Solvent: Start with high-purity, anhydrous Dimethyl Sulfoxide (DMSO).
-
Stock Concentration: We recommend preparing a high-concentration stock, typically 10-20 mM. This minimizes the volume of solvent added to your cell culture media, reducing the risk of solvent-induced artifacts.
-
Procedure:
-
Warm the vial of the compound to room temperature before opening to prevent moisture condensation.
-
Add the calculated volume of DMSO to the vial to achieve your target concentration.
-
Vortex thoroughly and, if necessary, use a brief sonication step in a water bath to ensure complete dissolution.
-
Visually inspect the solution against a light source to confirm there is no visible precipitate.
-
-
Storage: Aliquot the stock solution into small, single-use volumes and store at -20°C or -80°C, protected from light.[3] Avoid repeated freeze-thaw cycles, which can lead to compound degradation or precipitation.
Q2: What is the recommended starting concentration range for my first dose-response experiment?
A2: The optimal range depends heavily on the cell line and assay endpoint. However, a broad-range, log-order dilution series is the most efficient starting point to capture the full sigmoidal curve.[4][5]
| Parameter | Recommendation | Rationale |
| Highest Concentration | 10 µM - 50 µM | Many kinase inhibitors show activity in the high nanomolar to low micromolar range. Starting in this range is likely to capture the top plateau of the curve. |
| Number of Doses | 8-10 points | Provides sufficient data points to accurately define the top plateau, the linear slope, and the bottom plateau for robust non-linear regression analysis.[4] |
| Dilution Factor | 1:3 or 1:5 (Logarithmic) | A logarithmic dilution series ensures that data points are evenly spaced on a log-transformed x-axis, which is standard for dose-response curve fitting.[5] |
| Lowest Concentration | ~1 nM | This ensures you capture the no-effect baseline (bottom plateau) of the curve. |
Q3: What is the maximum final concentration of DMSO permissible in my cell culture wells?
A3: This is a critical parameter. While DMSO is an excellent solvent, it can exert biological effects at higher concentrations.
-
General Guideline: Most cell lines can tolerate a final DMSO concentration of ≤0.5% without significant impact on viability or metabolism.
-
Self-Validation (Crucial): You must run a "vehicle-only" control group in every experiment. This group receives the same maximum volume of DMSO as your highest drug concentration wells but without the compound. The response in this group serves as your 0% inhibition (or 100% viability) baseline.
-
Best Practice: For a new cell line or sensitive assay, perform a DMSO tolerance experiment by treating cells with a range of DMSO concentrations (e.g., 0.1% to 2.0%) to determine the precise threshold for toxicity.[6]
Troubleshooting and Optimization Guide
This guide is structured to follow a typical experimental workflow, addressing common issues at each stage.
Phase 1: Assay Development & Reagent Preparation
Problem: My compound precipitates in the cell culture media upon dilution.
-
Causality: This often occurs due to "solvent shock," where a compound highly soluble in DMSO crashes out when rapidly diluted into an aqueous buffer or media. The final concentration may exceed its aqueous solubility limit.
-
Solutions:
-
Intermediate Dilution Step: Perform a serial dilution in a "working solvent" that is miscible with both DMSO and your media, such as a 50:50 mixture of DMSO and sterile PBS or media, before the final dilution into the full volume of media.
-
Increase Protein Content: Ensure your cell culture media contains serum (e.g., 10% FBS) if compatible with your experiment. Proteins like albumin can bind to small molecules and help maintain their solubility.
-
Use of Surfactants: For biochemical assays (not cell-based), the inclusion of a non-ionic surfactant like Polysorbate 80 at a low concentration (e.g., 0.01%) can improve solubility.[7]
-
Re-evaluate Stock Concentration: If precipitation is persistent, consider lowering your initial stock concentration to reduce the magnitude of the dilution factor at each step.
-
Problem: I am seeing significant cell death in my "vehicle-only" control wells.
-
Causality: This points to an issue with either the solvent, the media, or the cell handling technique, not the inhibitor compound.
-
Solutions:
-
Check DMSO Quality: Use only high-purity, anhydrous, cell-culture-grade DMSO. Older or improperly stored DMSO can degrade to toxic byproducts.
-
Verify Media Stability: Ensure your media is not expired and has been stored correctly. Components like L-glutamine can degrade over time, leading to reduced cell viability.[7]
-
Optimize Cell Seeding Density: Plating cells too sparsely or too densely can lead to stress and reduced viability. Perform a cell titration experiment to find the optimal seeding density for your assay duration.
-
Review Aseptic Technique: Contamination (bacterial or fungal) is a common cause of unexpected cytotoxicity.
-
Phase 2: Dose-Response Experiment Execution
The following diagram outlines the standard workflow for a dose-response experiment.
Caption: Standard workflow for a cell-based dose-response experiment.
Problem: My data has high variability between replicate wells.
-
Causality: Inconsistent results are often due to technical errors in liquid handling, cell plating, or edge effects in the microplate.
-
Solutions:
-
Liquid Handling Precision: Ensure your pipettes are calibrated. When adding small volumes of the compound, pipette into the media rather than onto the well wall. Use reverse pipetting for viscous solutions.
-
Cell Plating Uniformity: Ensure a single-cell suspension before plating by gently triturating. Mix the cell suspension between plating sections to prevent settling.
-
Mitigate Edge Effects: The outer wells of a microplate are more prone to evaporation, leading to altered media osmolality and compound concentration. Avoid using the outermost rows and columns for experimental data; instead, fill them with sterile PBS or media to create a humidity barrier.
-
Increase Replicate Number: For initial or noisy assays, increasing the number of technical replicates (e.g., n=4-6) can improve confidence in the mean response.[8]
-
Problem: The shape of my dose-response curve is unexpected (e.g., not sigmoidal, very steep, or flat).
-
Causality & Solutions:
-
Flat Curve (No Inhibition):
-
Concentration Range Too Low: The compound may not be potent enough at the tested concentrations. Re-run the experiment with a higher concentration range (e.g., up to 100 µM).
-
Compound Inactivity/Degradation: Verify the identity and purity of your compound. Check if the compound is stable in your culture media over the incubation period.[9]
-
Incorrect Assay Endpoint: The compound may be acting on a pathway not captured by your assay (e.g., inhibiting proliferation without inducing immediate cell death in a viability assay).
-
-
Very Steep Curve (Sharp Drop-off):
-
Compound Precipitation: A steep drop can occur when the compound crashes out of solution at a specific concentration, leading to a sudden loss of effective dose.
-
Cooperative Binding or Off-Target Toxicity: While less common, some inhibitors exhibit steep curves due to cooperative binding mechanisms or the sudden onset of a toxic off-target effect.[10]
-
Data Analysis Artifact: Ensure you have enough data points along the steep portion of the curve to model it accurately.[11]
-
-
Biphasic (U-shaped) Curve:
-
Complex Biology: This can indicate multiple targets with different affinities or opposing biological effects at different concentrations.
-
Assay Interference: At high concentrations, the compound might interfere with the assay chemistry or detection method (e.g., quenching fluorescence). Run a control experiment in a cell-free system to test for direct assay interference.
-
-
Phase 3: Data Analysis & Interpretation
Caption: Simplified AURKB signaling and point of inhibition.
Problem: My curve-fitting software gives a poor fit (low R-squared value) or an ambiguous IC50.
-
Causality: This usually results from insufficient data at the plateaus or high data scatter. A robust curve fit requires well-defined upper and lower asymptotes.
-
Solutions:
-
Constrain the Fit: When normalizing your data, if you have reliable positive (100% inhibition) and negative (0% inhibition) controls, you can constrain the top and bottom of the curve to 100 and 0, respectively. This often stabilizes the fit and provides a more reliable IC50.
-
Expand Concentration Range: If your curve doesn't reach a clear plateau at either the high or low end, you must expand the concentration range in your next experiment to capture this data. A curve without plateaus will yield an unreliable IC50.[4]
-
Choose the Right Model: For standard inhibition curves, a four-parameter logistic (4PL) model is the most common and appropriate choice. It models the bottom plateau, top plateau, slope (Hill slope), and the IC50.
-
Review Data for Outliers: Examine your raw data points. A single erroneous well can dramatically skew the curve fit. If a clear technical outlier is identified (e.g., due to a pipetting error noted in the lab book), it may be appropriate to exclude it from the analysis, with justification.
-
Problem: How do I interpret the IC50 value from my cell-based assay?
-
Context is Key: The IC50 (Inhibitory Concentration 50%) is the concentration of the inhibitor required to reduce the measured response by 50%. It is a measure of the compound's potency in that specific experimental context.
-
IC50 vs. Ki: It is critical to understand that a cell-based IC50 is not the same as a Ki (inhibition constant) or Kd (dissociation constant) derived from a biochemical assay.[12] The cellular IC50 is influenced by many additional factors:
-
Cell permeability: Can the compound get into the cell?
-
Efflux pumps: Is the cell actively pumping the compound out?
-
Metabolism: Is the compound being modified or degraded by the cell?
-
Intracellular ATP concentration: For ATP-competitive kinase inhibitors, the high intracellular concentration of ATP can make the compound appear less potent than in a biochemical assay.[13]
-
Detailed Protocol: Cell Viability Dose-Response Assay
This protocol describes a typical experiment using a luminescent cell viability assay (e.g., Promega CellTiter-Glo®) which measures intracellular ATP levels as an indicator of metabolic activity.
-
Cell Plating:
-
Harvest and count cells, ensuring >95% viability via Trypan Blue exclusion.
-
Resuspend cells to the predetermined optimal seeding density in complete culture medium.
-
Dispense the cell suspension into a 96-well, white, clear-bottom tissue culture plate. Do not use the outer wells.
-
Incubate for 18-24 hours to allow cells to adhere and resume logarithmic growth.
-
-
Compound Preparation and Dosing:
-
Prepare a 10 mM stock of 3-(6-Aminopyridin-3-yl)-N,N-dimethylbenzamide in DMSO.
-
In a separate dilution plate, perform a 1:3 serial dilution series in cell culture media to create working stocks that are 10x the final desired concentration.
-
Carefully remove the media from the cell plate (or add compound directly if volume is small) and add the 10x working stocks to the appropriate wells. Also add vehicle control (media with the same percentage of DMSO).
-
-
Incubation:
-
Incubate the plate for the desired treatment duration (e.g., 72 hours) under standard cell culture conditions (37°C, 5% CO2).
-
-
Assay Readout:
-
Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes. This is critical for consistent enzyme kinetics.
-
Prepare the luminescent assay reagent according to the manufacturer's instructions.
-
Add the reagent to each well.
-
Place the plate on an orbital shaker for 2 minutes to induce cell lysis and mix thoroughly.
-
Allow the signal to stabilize by incubating at room temperature for 10 minutes, protected from light.
-
-
Data Acquisition:
-
Read the luminescence on a plate-reading luminometer.
-
-
Data Analysis:
-
Subtract the average background signal (wells with media and reagent but no cells).
-
Normalize the data: Set the average of the vehicle-only control wells as 100% viability and the background as 0% viability.
-
Plot the normalized response vs. the log of the compound concentration.
-
Fit the data using non-linear regression with a four-parameter variable slope equation to determine the IC50 value.
-
References
-
National Center for Biotechnology Information. (n.d.). N,N-Dimethylbenzamide. PubChem Compound Summary for CID 11916. Retrieved from [Link]
-
Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved from [Link]
- Stadlmann, V., et al. (2023). Stability and Requirement for Thiamin in a Cell Culture Feed Used to Produce New Biological Entities. Metabolites, 13(1), 123.
- Mukaiyama, T., & Yamaguchi, T. (1966). The Reactions of N,N-Dimethylbenzamide Diethylmercaptole. Bulletin of the Chemical Society of Japan, 39, 2005-2008.
- Fay, M. P., et al. (2018). Optimal experimental designs for dose–response studies with continuous endpoints. Archives of Toxicology, 92(10), 3081-3094.
- Patel, J. N., et al. (2024). Optimizing intermittent dosing of oral small molecule inhibitors. Journal of Oncology Pharmacy Practice.
-
Request PDF. (n.d.). Synthesis and antitumor activities of novel 3-(6-aminopyridin-3-yl)benzamide derivatives: Inducing cell cycle arrest and apoptosis via AURKB transcription inhibition. Retrieved from [Link]
- O'Donnell, H. R., et al. (2022). Interpreting Steep Dose-Response Curves in Early Inhibitor Discovery. ACS Infectious Diseases, 8(8), 1533-1542.
-
Frontiers. (2023). MgO NPs catalyzed the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives and evaluation of pharmacokinetic profiles and biological activity. Retrieved from [Link]
-
German Cancer Research Center. (n.d.). Design and analysis of dose-response experiments. Retrieved from [Link]
-
Celtarys Research. (2024). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Retrieved from [Link]
-
GraphPad. (n.d.). How Do I Perform a Dose-Response Experiment?. FAQ 2188. Retrieved from [Link]
- Bain, J., et al. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 408(3), 297-315.
-
ChemBK. (n.d.). N,N-dimethylbenzamide. Retrieved from [Link]
- Hafner, M., et al. (2019). Designing Drug-Response Experiments and Quantifying their Results. Current Protocols in Chemical Biology, 11(3), e67.
- Ouellette, S. B., et al. (2016). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. PLOS ONE, 11(9), e0161748.
-
Oreate AI. (2026). A Complete Guide to Plotting Dose-Response Curves Using GraphPad Prism. Retrieved from [Link]
- Larkins, E., et al. (2024). FDA-AACR Strategies for Optimizing Dosages for Oncology Drug Products. Clinical Cancer Research, 30(20), 4154-4159.
- Purdie, J. L., et al. (2016). Cell culture media impact on drug product solution stability. Biotechnology Progress, 32(5), 1328-1334.
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- 5. A Complete Guide to Plotting Dose-Response Curves Using GraphPad Prism - Oreate AI Blog [oreateai.com]
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- 14. A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance | PLOS One [journals.plos.org]
Validation & Comparative
3-(6-Aminopyridin-3-yl)-N,N-dimethylbenzamide vs other PARP inhibitors
An In-Depth Comparative Guide to PARP Inhibitors for Researchers and Drug Development Professionals
Introduction: The Evolving Landscape of PARP Inhibition
Poly (ADP-ribose) polymerase (PARP) inhibitors have revolutionized the treatment landscape for cancers harboring defects in the DNA damage response (DDR) pathway, particularly those with mutations in the BRCA1 and BRCA2 genes. By exploiting the concept of synthetic lethality, these drugs are highly effective in killing cancer cells with impaired homologous recombination (HR) repair, while sparing normal cells. The first generation of PARP inhibitors, including Olaparib, Rucaparib, Niraparib, and Talazoparib, have gained regulatory approval and demonstrated significant clinical benefit.
As the field advances, novel PARP inhibitors, such as the investigational compound 3-(6-Aminopyridin-3-yl)-N,N-dimethylbenzamide, are continuously being developed. The critical challenge for researchers and drug developers lies in discerning the subtle yet significant differences between these agents to select the most appropriate inhibitor for a specific biological context or clinical application. This guide provides a comparative analysis of the established PARP inhibitors, offering a framework for the evaluation of emerging entities. We will delve into their mechanisms of action, selectivity, and the key experimental data that underpins their clinical use.
Mechanism of Action: Beyond Catalytic Inhibition
While all PARP inhibitors function by binding to the catalytic domain of PARP enzymes, primarily PARP1 and PARP2, their primary mechanism of cytotoxicity is not solely the inhibition of PARP's enzymatic activity. A more critical function is their ability to "trap" PARP enzymes on DNA at sites of single-strand breaks (SSBs). This trapping prevents the recruitment of DNA repair machinery, leading to the collapse of replication forks and the formation of cytotoxic double-strand breaks (DSBs). In HR-deficient cells, these DSBs cannot be efficiently repaired, resulting in cell death.
The potency of a PARP inhibitor is therefore a composite of its catalytic inhibition and its PARP trapping efficiency. Different inhibitors exhibit varying degrees of these two activities, which contributes to their distinct preclinical and clinical profiles.
Figure 1: Mechanism of Action of PARP Inhibitors. This diagram illustrates the central role of PARP1 in single-strand break (SSB) repair and how PARP inhibitors exploit this pathway. By trapping PARP1 on DNA, the inhibitors lead to the formation of cytotoxic double-strand breaks (DSBs), which are lethal to homologous recombination (HR)-deficient cancer cells.
Comparative Analysis of Approved PARP Inhibitors
The four most well-established PARP inhibitors—Olaparib, Rucaparib, Niraparib, and Talazoparib—exhibit distinct biochemical and pharmacological properties. A comprehensive understanding of these differences is crucial for interpreting preclinical data and designing clinical trials.
Biochemical Potency and PARP Trapping
While all four inhibitors have IC₅₀ values in the low nanomolar range for PARP1/2 catalytic activity, their PARP trapping potency varies significantly.[1] Talazoparib is the most potent PARP trapper, followed by Niraparib, Olaparib, and Rucaparib.[2] This differential trapping ability is thought to contribute to differences in their clinical efficacy and toxicity profiles.[3]
| Inhibitor | PARP1 IC₅₀ (nM) | PARP2 IC₅₀ (nM) | Relative PARP Trapping Potency |
| Olaparib | ~5 | ~1 | +++ |
| Rucaparib | ~1.4 (Kᵢ) | - | +++ |
| Niraparib | ~3.8 | ~2.1 | ++++ |
| Talazoparib | ~0.57 | - | +++++ |
Data compiled from various sources. Exact values may vary depending on the assay conditions. IC₅₀ denotes the half-maximal inhibitory concentration, and Kᵢ represents the inhibitory constant.
Selectivity Profile
The selectivity of PARP inhibitors against the broader family of 17 PARP enzymes is an area of active investigation. While PARP1 and PARP2 are the primary targets for cancer therapy, off-target inhibition of other PARP family members could contribute to both efficacy and toxicity.[4] For instance, some studies suggest that Niraparib may have off-target effects on other proteins, such as lanosterol synthase, which are not observed with Olaparib or Talazoparib.[5] Achieving high selectivity for PARP1 over PARP2 is a key goal for next-generation inhibitors to potentially reduce hematological toxicities.[6]
Evaluating a Novel PARP Inhibitor: A Proposed Workflow
When characterizing a novel PARP inhibitor like 3-(6-Aminopyridin-3-yl)-N,N-dimethylbenzamide, a systematic approach is required to benchmark its performance against established agents. The following experimental workflow provides a roadmap for a comprehensive preclinical evaluation.
Sources
- 1. Pharmacokinetics and Pharmacodynamics of PARP Inhibitors in Oncology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. pnas.org [pnas.org]
- 4. Comparative Analyses of Poly(ADP-Ribose) Polymerase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. biorxiv.org [biorxiv.org]
A Comparative Guide to the Preclinical Validation of 3-(6-Aminopyridin-3-yl)-N,N-dimethylbenzamide as a PARP1/PARP2 Inhibitor
This guide provides a comprehensive framework for the preclinical validation of novel Poly(ADP-ribose) Polymerase (PARP) inhibitors, using the hypothetical test article, 3-(6-Aminopyridin-3-yl)-N,N-dimethylbenzamide, as a central example. It is designed for researchers, scientists, and drug development professionals engaged in oncology and DNA damage response (DDR) pathways. We will objectively compare the validation workflow and potential performance profile of this compound against established clinical PARP inhibitors: Olaparib, Niraparib, and Talazoparib. The methodologies described herein are designed to be self-validating, providing a robust pathway from initial biochemical characterization to cell-based functional assessment.
Part 1: The Scientific Rationale of PARP Inhibition in Oncology
Poly(ADP-ribose) polymerases, particularly PARP1 and PARP2, are critical enzymes in the cellular response to DNA damage. Upon detecting a single-strand break (SSB) in DNA, PARP1 binds to the damaged site and catalyzes the synthesis of long chains of poly(ADP-ribose) (PAR) on itself and other nuclear proteins. This PARylation event serves as a scaffold to recruit other DNA repair factors, facilitating the restoration of genomic integrity.
The therapeutic strategy of PARP inhibition exploits a concept known as synthetic lethality . In cancer cells with pre-existing defects in other DNA repair pathways, such as the Homologous Recombination (HR) pathway due to mutations in BRCA1 or BRCA2 genes, the inhibition of PARP-mediated SSB repair is catastrophic. Unrepaired SSBs devolve into more complex and lethal double-strand breaks (DSBs) during DNA replication. Since the HR pathway is deficient, these cells cannot repair the DSBs, leading to genomic instability and ultimately, cell death.[1]
The Dual Mechanism: Catalytic Inhibition vs. PARP Trapping
Modern PARP inhibitors (PARPi) function through a dual mechanism that is crucial to understand for proper validation.[2]
-
Catalytic Inhibition : This is the foundational mechanism where the inhibitor molecule competes with the endogenous substrate, nicotinamide adenine dinucleotide (NAD+), at the enzyme's active site. This prevents the synthesis of PAR chains and blocks the recruitment of the repair machinery.[3]
-
PARP Trapping : Beyond simple catalytic inhibition, many potent PARPi stabilize the PARP enzyme on the DNA at the site of the break.[4] These trapped PARP-DNA complexes are highly cytotoxic, acting as physical roadblocks to DNA replication and transcription.[2][4] The trapping efficiency of a PARPi often correlates more strongly with its anti-cancer efficacy than its catalytic inhibitory concentration (IC50) alone.[5]
This guide will outline the necessary experiments to characterize both of these critical functions for our test article, 3-(6-Aminopyridin-3-yl)-N,N-dimethylbenzamide, and compare its profile to established drugs.
Caption: Dual mechanisms of PARP inhibitors.
Part 2: A Phased Experimental Framework for Validation
A logical, phased approach is essential for efficiently validating a novel PARP inhibitor. The workflow progresses from precise biochemical assays that confirm direct enzyme interaction to more complex cell-based models that demonstrate physiological effect and therapeutic potential.
Caption: Phased workflow for PARP inhibitor validation.
Part 3: In Vitro Biochemical Characterization
The initial step is to quantify the direct interaction of 3-(6-Aminopyridin-3-yl)-N,N-dimethylbenzamide with purified PARP1 and PARP2 enzymes. These assays provide clean, quantitative data on potency and mechanism, free from cellular complexities.
Experiment 1: Catalytic Inhibition Assay (IC50 Determination)
Causality Behind Experimental Choice: This assay is the definitive first step to confirm that the test article directly inhibits the enzymatic function of PARP1 and PARP2. By measuring the concentration-dependent inhibition of PAR synthesis, we can calculate the IC50 value—the concentration of inhibitor required to reduce enzyme activity by 50%. This is a fundamental measure of potency. A homogenous, fluorescence-based assay measuring the consumption of NAD+ is preferable for its high-throughput compatibility and direct assessment of enzyme activity.
Detailed Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare Assay Buffer: (e.g., 50 mM Tris pH 8.0, 50 mM NaCl, 1 mM MgCl2, 0.1 mg/mL BSA).
-
Reconstitute human recombinant PARP1 and PARP2 enzymes to a working concentration (e.g., 1 nM).
-
Prepare activated DNA (e.g., sonicated calf thymus DNA) at a concentration of 10 µg/mL.
-
Prepare a 10X NAD+ solution (e.g., 500 µM).
-
Prepare serial dilutions of the test article, Olaparib, Niraparib, and Talazoparib (e.g., from 100 µM to 1 pM) in DMSO, followed by a final dilution in Assay Buffer.
-
-
Assay Plate Setup (384-well, black, flat-bottom):
-
Add 5 µL of serially diluted inhibitor or vehicle control (DMSO in Assay Buffer) to appropriate wells.
-
Add 5 µL of a PARP enzyme/activated DNA mix to all wells.
-
Incubate for 15 minutes at room temperature to allow for inhibitor binding.
-
-
Reaction Initiation and Reading:
-
Initiate the enzymatic reaction by adding 5 µL of the 10X NAD+ solution.
-
Immediately begin kinetic reading on a fluorescence plate reader (e.g., Ex/Em = 544/590 nm for NAD+ consumption kits) every 60 seconds for 30-60 minutes.
-
-
Data Analysis:
-
Calculate the reaction rate (slope of the fluorescence curve) for each well.
-
Normalize the rates to the vehicle control (100% activity) and a no-enzyme control (0% activity).
-
Plot the normalized activity versus the log of inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Comparative Data Summary (Hypothetical Data for Test Article):
| Compound | PARP1 IC50 (nM) | PARP2 IC50 (nM) |
| 3-(6-Aminopyridin-3-yl)-N,N-dimethylbenzamide | 5.2 | 3.8 |
| Olaparib | 1.2[2] | 0.2-0.3[6] |
| Niraparib | 3.8[5] | 2.1[5] |
| Talazoparib | 1.2[6] | 0.2[6] |
Experiment 2: PARP-DNA Trapping Assay
Causality Behind Experimental Choice: As discussed, trapping potency is a key indicator of cytotoxic potential. A fluorescence polarization (FP) assay provides a direct, homogenous method to measure the stabilization of the PARP-DNA complex.[7] In this assay, a fluorescently labeled DNA oligonucleotide is used. When unbound, it tumbles rapidly in solution, resulting in low FP. When bound by PARP, its tumbling slows dramatically, increasing the FP signal. An effective trapping agent will prevent the dissociation of PARP from the DNA even in the presence of NAD+, thus maintaining a high FP signal.[8][9]
Detailed Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare FP Assay Buffer (similar to catalytic assay buffer).
-
Prepare a fluorescently labeled, nicked DNA oligonucleotide substrate (e.g., with Alexa Fluor 488) at a working concentration of 25 nM.
-
Prepare recombinant PARP1 enzyme at a working concentration of 50 nM.
-
Prepare serial dilutions of the test article and comparator compounds as in the catalytic assay.
-
-
Assay Plate Setup (384-well, black, non-binding surface):
-
Add 5 µL of serially diluted inhibitor or vehicle control to appropriate wells.
-
Add 10 µL of a PARP1/fluorescent DNA mix to all wells.
-
Incubate for 30 minutes at room temperature to allow complex formation.
-
-
Measurement and Analysis:
-
Measure the initial FP value on a plate reader equipped with polarization filters.
-
Add 5 µL of NAD+ (to a final concentration of 100 µM) to induce auto-PARylation and subsequent dissociation in the absence of a potent trapper.
-
Incubate for 60 minutes at room temperature.
-
Measure the final FP value.
-
The trapping effect is the maintenance of the high FP signal. Plot the final FP value against the log of inhibitor concentration and fit to a sigmoidal dose-response curve to determine the EC50 (the concentration for 50% maximal trapping).
-
Comparative Data Summary (Hypothetical Data for Test Article):
| Compound | PARP1-DNA Trapping EC50 (nM) | Relative Trapping Potency |
| 3-(6-Aminopyridin-3-yl)-N,N-dimethylbenzamide | 25.0 | High |
| Olaparib | ~40[2] | High |
| Niraparib (MK-4827) | <10[2] | Very High |
| Veliparib (ABT-888) | >1000[4] | Low |
(Note: Veliparib is included here as a canonical example of a weak trapper for comparison.)
Part 4: Cell-Based Validation
Following successful biochemical characterization, the next phase is to confirm that the test article functions as expected within the complex environment of a living cell.
Experiment 3: Cellular Target Engagement via Western Blot
Causality Behind Experimental Choice: This experiment provides direct visual evidence that the compound enters the cell and inhibits PARP activity at its intended target. To visualize inhibition, we must first stimulate PARP activity. A short treatment with a DNA-damaging agent like hydrogen peroxide (H2O2) causes a massive increase in PAR synthesis. Pre-treatment with an effective PARP inhibitor will block this H2O2-induced PARylation.[2] The presence or absence of the high-molecular-weight smear of PAR is a clear, qualitative, and semi-quantitative readout of target engagement.[10][11]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Differential trapping of PARP1 and PARP2 by clinical PARP inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanism of Action for Advanced Ovarian Cancer – LYNPARZA® (olaparib) [lynparzahcp.com]
- 4. nmsgroup.it [nmsgroup.it]
- 5. researchgate.net [researchgate.net]
- 6. Inhibitors of PARP: Number crunching and structure gazing - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. bpsbioscience.com [bpsbioscience.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
A Tale of Two Molecules: A Comparative Analysis of the PARP Inhibitor Olaparib and the Benzamide Scaffold of 3-(6-Aminopyridin-3-yl)-N,N-dimethylbenzamide
In the landscape of targeted cancer therapy, the advent of Poly(ADP-ribose) polymerase (PARP) inhibitors has marked a significant milestone, particularly for cancers harboring defects in DNA repair mechanisms. Olaparib, a trailblazer in this class, has revolutionized treatment paradigms for various malignancies. This guide provides a comprehensive comparative analysis of the well-established PARP inhibitor, Olaparib, and the chemical entity 3-(6-Aminopyridin-3-yl)-N,N-dimethylbenzamide.
It is important to note at the outset that while Olaparib is a clinically approved and extensively studied drug, 3-(6-Aminopyridin-3-yl)-N,N-dimethylbenzamide is not a well-characterized PARP inhibitor in the public scientific literature. Therefore, a direct, head-to-head comparison based on experimental data is not currently feasible. Instead, this guide will offer a deep dive into the established performance of Olaparib and a theoretical exploration of the 3-(6-Aminopyridin-3-yl)-N,N-dimethylbenzamide structure as a potential scaffold for PARP inhibition, drawing on the known structure-activity relationships of related benzamide compounds.
The Central Role of PARP in DNA Repair and Cancer
Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP1 and PARP2, are crucial players in the cellular response to DNA damage. They act as sentinels, detecting single-strand breaks (SSBs) in DNA and initiating their repair through the base excision repair (BER) pathway. This process is vital for maintaining genomic integrity.
In cancers with mutations in genes involved in homologous recombination (HR), such as BRCA1 and BRCA2, the repair of double-strand breaks (DSBs) is compromised. These cancer cells become heavily reliant on the PARP-mediated BER pathway to repair SSBs and prevent their conversion into lethal DSBs during DNA replication. This dependency creates a vulnerability that can be exploited by PARP inhibitors. By blocking PARP, these inhibitors prevent the repair of SSBs, leading to an accumulation of DSBs that cannot be repaired in HR-deficient cells. This concept, known as synthetic lethality, results in the selective killing of cancer cells while sparing normal cells with functional HR pathways.
Caption: The PARP signaling pathway in DNA repair and the mechanism of action of PARP inhibitors.
Olaparib: A Clinically Validated PARP Inhibitor
Olaparib (brand name Lynparza) is a potent inhibitor of both PARP1 and PARP2. Its efficacy has been demonstrated in numerous clinical trials, leading to its approval for the treatment of various cancers, including ovarian, breast, prostate, and pancreatic cancers, particularly in patients with germline BRCA1/2 mutations.[1][2][3][4][5]
Performance and Experimental Data
The inhibitory potency of Olaparib against PARP enzymes has been well-characterized. In vitro enzymatic assays have shown that Olaparib inhibits PARP1 and PARP2 with low nanomolar IC50 values.[6][7] This high potency translates into effective PARP inhibition within tumor cells at clinically achievable concentrations.
| Parameter | Olaparib | Source(s) |
| Target(s) | PARP1, PARP2 | [6][7] |
| IC50 (PARP1) | ~1-5 nM | [6][7] |
| IC50 (PARP2) | ~1-5 nM | [7] |
| Clinical Approvals | Ovarian, Breast, Prostate, Pancreatic Cancer | [1][2][3][4][5] |
Clinical trial data further underscore the efficacy of Olaparib. For instance, in the SOLO-1 trial, maintenance therapy with Olaparib in patients with newly diagnosed advanced ovarian cancer and a BRCA1/2 mutation resulted in a substantial improvement in progression-free survival compared to placebo. Similarly, the OlympiA trial demonstrated a significant reduction in the risk of invasive disease recurrence or death when Olaparib was used as an adjuvant treatment for patients with germline BRCA-mutated, high-risk, HER2-negative early breast cancer.[5]
3-(6-Aminopyridin-3-yl)-N,N-dimethylbenzamide: A Theoretical Perspective
As previously mentioned, there is a lack of published data on the PARP inhibitory activity of 3-(6-Aminopyridin-3-yl)-N,N-dimethylbenzamide. However, we can analyze its chemical structure to infer its potential as a PARP inhibitor. The molecule belongs to the benzamide class of compounds. The benzamide moiety is a well-known pharmacophore for PARP inhibition, with the first-generation PARP inhibitor, 3-aminobenzamide, being a notable example.[8][9][10][11][12]
The structure of 3-(6-Aminopyridin-3-yl)-N,N-dimethylbenzamide features a benzamide core, which could potentially mimic the nicotinamide portion of the NAD+ substrate, thereby competing for the active site of PARP. The aminopyridine substituent could engage in additional interactions within the enzyme's active site, potentially enhancing binding affinity. Structure-activity relationship (SAR) studies of other benzamide-based PARP inhibitors have shown that modifications to the benzamide ring system can significantly impact potency and selectivity.[13][14][15] For instance, a study on 3-(2-oxo-2-substituted acetamido)benzamides revealed that certain derivatives exhibit potent PARP-1 inhibitory activity.[16]
While the N,N-dimethylamide group might influence the compound's physicochemical properties, such as solubility and cell permeability, its impact on PARP inhibition would need to be experimentally determined. Further research, including synthesis and biological evaluation, is necessary to ascertain whether 3-(6-Aminopyridin-3-yl)-N,N-dimethylbenzamide or its derivatives possess meaningful PARP inhibitory activity.
Experimental Protocols for Evaluating PARP Inhibitors
To characterize and compare PARP inhibitors, a series of in vitro and cell-based assays are essential. Below are detailed, step-by-step methodologies for key experiments.
In Vitro PARP1 Enzymatic Assay (Fluorometric)
This assay quantifies the inhibitory effect of a compound on the enzymatic activity of purified PARP1.
Caption: A streamlined workflow for an in vitro fluorometric PARP1 enzymatic assay.
Methodology:
-
Reagent Preparation: Prepare PARP assay buffer, activated DNA solution, PARP1 enzyme solution, NAD+ solution, and the test compound dilutions.
-
Reaction Setup: In a 96-well plate, add the PARP assay buffer, activated DNA, and PARP1 enzyme to each well.
-
Compound Addition: Add the desired concentrations of the test compound (e.g., Olaparib) or vehicle control to the respective wells.
-
Pre-incubation: Incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to bind to the enzyme.[17]
-
Reaction Initiation: Add the NAD+ solution to all wells to start the enzymatic reaction.
-
Incubation: Incubate the plate at 30-37°C for 30 minutes with gentle agitation.[17]
-
Detection: Add the developer reagent to each well and incubate at room temperature for 30 minutes, protected from light.[17]
-
Measurement: Read the fluorescence using a microplate reader with excitation at ~420 nm and emission at ~450 nm.[17]
-
Data Analysis: Calculate the percentage of PARP1 inhibition for each compound concentration and determine the IC50 value.
Cell Viability Assay (MTT Assay)
This assay assesses the effect of the PARP inhibitor on the metabolic activity of cancer cells, which is an indicator of cell viability.[18][19][20]
Methodology:
-
Cell Seeding: Seed cancer cells (e.g., BRCA-mutant ovarian cancer cells) in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the PARP inhibitor or vehicle control.
-
Incubation: Incubate the cells for a desired period (e.g., 72 hours) at 37°C in a humidified CO2 incubator.[20]
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.[18]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI50 (concentration for 50% growth inhibition).
DNA Damage Assay (Comet Assay)
The comet assay (single-cell gel electrophoresis) is a sensitive method for detecting DNA strand breaks in individual cells.[21][22][23][24]
Methodology:
-
Cell Treatment: Treat cells with the PARP inhibitor, a DNA damaging agent (e.g., hydrogen peroxide as a positive control), or a combination of both.
-
Cell Embedding: Mix the treated cells with low-melting-point agarose and layer them onto a microscope slide pre-coated with normal melting point agarose.[21]
-
Lysis: Immerse the slides in a cold lysis solution to remove cell membranes and proteins, leaving behind the nuclear DNA (nucleoids).
-
DNA Unwinding: Place the slides in an alkaline electrophoresis buffer to unwind the DNA.[21]
-
Electrophoresis: Subject the slides to electrophoresis. Damaged DNA fragments will migrate out of the nucleoid, forming a "comet tail".[21]
-
Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye (e.g., SYBR Green).
-
Visualization and Analysis: Visualize the comets using a fluorescence microscope and quantify the extent of DNA damage using specialized software to measure the tail length and intensity.
Conclusion
Olaparib stands as a testament to the success of targeting DNA repair pathways in cancer therapy. Its well-defined mechanism of action and robust clinical data have solidified its role as a cornerstone of treatment for BRCA-mutated cancers. While 3-(6-Aminopyridin-3-yl)-N,N-dimethylbenzamide remains a molecule of theoretical interest within the broader class of benzamide-based PARP inhibitors, its potential can only be unlocked through rigorous experimental evaluation. The protocols detailed in this guide provide a roadmap for such investigations, enabling researchers to characterize novel PARP inhibitors and contribute to the advancement of this critical area of oncology drug development.
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Yuan, J., et al. (2023). Design, Synthesis and Biological Evaluation of Novel PARP inhibitors Against Acquired Drug-resistance. ResearchGate. [Link]
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Health Canada. (2022). Clinical Review - Olaparib (Lynparza). [Link]
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Kukan, M., et al. (2007). Poly (ADP-ribose) polymerase inhibitor 3-aminobenzamide rescues N-methyl-N-nitrosourea-induced photoreceptor cell apoptosis in Sprague-Dawley rats through preservation of nuclear factor-kappaB activity. Experimental Eye Research, 84(1), 170-180. [Link]
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Kounatidou, E., et al. (2022). Olaparib-Induced Senescence Is Bypassed through G2–M Checkpoint Override in Olaparib-Resistant Prostate Cancer. Molecular Cancer Research, 20(4), 589-602. [Link]
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Muthaiah, V. P. K., et al. (2022). Poly ADP-Ribose Polymerase-1 inhibition by 3-aminobenzamide recuperates HEI-OC1 auditory hair cells from blast overpressure-induced cell death. Frontiers in Cellular Neuroscience, 16, 960098. [Link]
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Li, Y., et al. (2024). Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors. Journal of Medicinal Chemistry. [Link]
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Kanev, K., et al. (2025). Protocol for quantifying PARP inhibitor-induced changes in PARP1 dynamics and activity through live-cell imaging. STAR Protocols, 6(4), 102558. [Link]
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Murai, J., et al. (2014). Summary of the IC50 and IC90 PAR level inhibitions for each drug in DT40 and DU145 cells. ResearchGate. [Link]
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A Methodological Framework for the Comparative Efficacy Analysis of 3-(6-Aminopyridin-3-yl)-N,N-dimethylbenzamide versus Niraparib
An In-Depth Comparative Guide: Evaluating Novel PARP Inhibitors Against Niraparib in Ovarian Cancer Cell Lines
Introduction
Poly(ADP-ribose) polymerase (PARP) inhibitors have revolutionized the treatment landscape for ovarian cancer, particularly for patients harboring BRCA1/2 mutations. By exploiting the concept of synthetic lethality, these drugs are highly effective in cancer cells with deficient homologous recombination repair (HRR) pathways. Niraparib (Zejula®) is a potent, second-generation PARP inhibitor approved for the treatment of recurrent epithelial ovarian, fallopian tube, or primary peritoneal cancer.
This guide provides a comprehensive framework for the preclinical evaluation of a novel PARP inhibitor, 3-(6-Aminopyridin-3-yl)-N,N-dimethylbenzamide, against the clinically established benchmark, Niraparib. Due to the limited publicly available data on 3-(6-Aminopyridin-3-yl)-N,N-dimethylbenzamide, this document will focus on the requisite experimental designs, protocols, and data interpretation necessary to conduct a rigorous head-to-head comparison in ovarian cancer cell lines. This approach ensures a scientifically sound evaluation of any novel compound's potential as a therapeutic agent.
Mechanism of Action: PARP Inhibition and Synthetic Lethality
PARP enzymes, primarily PARP1 and PARP2, are crucial for the repair of single-strand DNA breaks (SSBs) through the base excision repair (BER) pathway. When PARP is inhibited, these SSBs persist and, during DNA replication, degenerate into more cytotoxic double-strand breaks (DSBs). In healthy cells, these DSBs are efficiently repaired by the HRR pathway. However, in cancer cells with mutations in HRR genes like BRCA1 or BRCA2, the repair of these DSBs is compromised, leading to genomic instability and ultimately, cell death. This selective killing of HRR-deficient cancer cells is termed synthetic lethality.
Niraparib exerts its anticancer effects not only by inhibiting the catalytic activity of PARP but also by trapping PARP enzymes on DNA at the site of damage. This PARP trapping is a key mechanism, as the PARP-DNA complexes are more cytotoxic than the unrepaired SSBs alone.
Figure 1: The principle of synthetic lethality with PARP inhibitors in HRR-deficient cancer cells.
Comparative Efficacy Evaluation: Experimental Workflow
A robust comparison between 3-(6-Aminopyridin-3-yl)-N,N-dimethylbenzamide and Niraparib necessitates a multi-pronged approach to assess their biological effects on a panel of well-characterized ovarian cancer cell lines. The selection of cell lines should include both HRR-deficient (e.g., OVCAR-8, KURAMOCHI) and HRR-proficient (e.g., SKOV3) models to ascertain the specificity of the synthetic lethal effect.
Figure 2: A generalized workflow for the comparative assessment of PARP inhibitors in vitro.
I. Cell Viability and Cytotoxicity
The initial step in comparing the two compounds is to determine their respective potencies in inhibiting cell growth and proliferation. This is typically achieved by generating dose-response curves and calculating the half-maximal inhibitory concentration (IC50).
Experimental Protocol: CellTiter-Glo® Luminescent Cell Viability Assay
-
Cell Seeding: Seed ovarian cancer cells in a 96-well, opaque-walled plate at a predetermined density (e.g., 2,000-5,000 cells/well) and allow them to adhere overnight.
-
Compound Preparation: Prepare serial dilutions of 3-(6-Aminopyridin-3-yl)-N,N-dimethylbenzamide and Niraparib in complete growth medium. A typical concentration range would be from 0.1 nM to 100 µM.
-
Treatment: Remove the overnight culture medium and add 100 µL of the medium containing the respective compounds or vehicle control (e.g., 0.1% DMSO) to the wells.
-
Incubation: Incubate the plate for a period that allows for multiple cell doublings (e.g., 72-120 hours).
-
Assay: Equilibrate the plate and the CellTiter-Glo® reagent to room temperature. Add 100 µL of the reagent to each well, mix on an orbital shaker for 2 minutes to induce cell lysis, and then incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Normalize the data to the vehicle-treated controls and plot the dose-response curves using non-linear regression to determine the IC50 values.
Data Presentation: Comparative IC50 Values
| Cell Line | HRR Status | Niraparib IC50 (nM) | 3-(6-Aminopyridin-3-yl)-N,N-dimethylbenzamide IC50 (nM) |
| OVCAR-8 | Deficient | Expected Low nM | To be determined |
| KURAMOCHI | Deficient | Expected Low nM | To be determined |
| SKOV3 | Proficient | Expected High nM / µM | To be determined |
Note: The expected values for Niraparib are based on published literature. The values for the novel compound are what this experiment would aim to determine.
II. Induction of Apoptosis
A key consequence of PARP inhibition in HRR-deficient cells is the induction of apoptosis. Quantifying the extent of apoptosis provides further evidence of the compounds' cytotoxic effects.
Experimental Protocol: Caspase-Glo® 3/7 Assay
-
Cell Seeding and Treatment: Follow steps 1-3 of the cell viability protocol. It is advisable to treat the cells with concentrations around the determined IC50 values for each compound.
-
Incubation: Incubate the plate for a shorter duration (e.g., 24-48 hours) to capture the onset of apoptosis.
-
Assay: Equilibrate the plate and the Caspase-Glo® 3/7 reagent to room temperature. Add 100 µL of the reagent to each well, mix gently, and incubate for 1-2 hours at room temperature.
-
Data Acquisition: Measure the luminescence.
-
Data Analysis: Express the results as fold-change in caspase activity relative to the vehicle-treated control.
III. Target Engagement: PARP Inhibition
To confirm that both compounds are acting on their intended target, it is essential to measure the inhibition of PARP activity within the cells. A common method is to assess the levels of poly(ADP-ribose) (PAR), the product of PARP enzymatic activity, via Western blotting.
Experimental Protocol: Western Blot for PAR
-
Cell Culture and Treatment: Culture cells in 6-well plates and treat with various concentrations of each compound for a short period (e.g., 1-4 hours).
-
Induction of DNA Damage (Optional but Recommended): To enhance the PAR signal, briefly treat the cells with a DNA damaging agent like H2O2 or MNNG.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting: Probe the membrane with a primary antibody against PAR, followed by an HRP-conjugated secondary antibody. Use an antibody against a housekeeping protein (e.g., GAPDH, β-actin) as a loading control.
-
Detection: Visualize the bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Densitometric analysis can be performed to quantify the reduction in PAR levels.
IV. DNA Damage Response
The accumulation of DSBs is a hallmark of PARP inhibitor-induced cytotoxicity. The phosphorylation of histone H2AX on serine 139 (γH2AX) is an early marker of DSBs.
Experimental Protocol: Immunofluorescence Staining for γH2AX
-
Cell Culture on Coverslips: Grow cells on glass coverslips in a multi-well plate and treat with the compounds for a relevant time period (e.g., 24 hours).
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, followed by permeabilization with 0.25% Triton X-100 in PBS.
-
Blocking: Block non-specific antibody binding with a blocking buffer (e.g., 1% BSA in PBST).
-
Primary Antibody Incubation: Incubate with a primary antibody against γH2AX.
-
Secondary Antibody Incubation: Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488).
-
Counterstaining and Mounting: Counterstain the nuclei with DAPI and mount the coverslips on microscope slides.
-
Imaging and Analysis: Acquire images using a fluorescence microscope. The number of γH2AX foci per nucleus can be quantified using image analysis software like ImageJ.
Conclusion and Future Directions
Positive results from these in vitro studies would warrant further investigation, including in vivo efficacy studies in xenograft or patient-derived xenograft (PDX) models of ovarian cancer. Additionally, pharmacokinetic and pharmacodynamic studies would be crucial next steps in the drug development pipeline.
References
A Comparative Analysis of PARP Inhibitors in Breast Cancer Models: Rucaparib vs. Novel Agents
For the attention of Researchers, Scientists, and Drug Development Professionals.
This guide provides a detailed comparison of the well-established Poly (ADP-ribose) polymerase (PARP) inhibitor, Rucaparib, with the lesser-known compound, 3-(6-Aminopyridin-3-yl)-N,N-dimethylbenzamide, in the context of breast cancer models. While extensive data is available for Rucaparib, demonstrating its clinical utility, information regarding "3-(6-Aminopyridin-3-yl)-N,N-dimethylbenzamide" in the public domain is scarce, preventing a direct, data-driven comparison.
This document will first delve into the established mechanism and efficacy of Rucaparib, supported by experimental data. Subsequently, it will address the current knowledge gap concerning 3-(6-Aminopyridin-3-yl)-N,N-dimethylbenzamide and propose a comparative framework that could be utilized should data on this or similar emerging compounds become available.
Rucaparib: A Clinically Validated PARP Inhibitor
Rucaparib is a potent inhibitor of PARP enzymes, including PARP-1, PARP-2, and PARP-3, which are crucial for the repair of single-strand DNA breaks.[1][2] Its mechanism of action is centered on the concept of synthetic lethality. In cancer cells with pre-existing defects in homologous recombination repair (HRR), such as those with BRCA1 or BRCA2 mutations, the inhibition of PARP-mediated DNA repair leads to an accumulation of double-strand breaks during DNA replication.[3][4] This overwhelming DNA damage triggers cell cycle arrest and apoptosis, selectively killing the cancer cells.[3][5]
Preclinical Efficacy in Breast Cancer Models
In Vitro Studies: Rucaparib has demonstrated significant cytotoxic effects in various breast cancer cell lines, particularly those harboring BRCA mutations.[3][6] For instance, studies have shown that BRCA1-mutant cell lines are more sensitive to Rucaparib compared to their BRCA-proficient counterparts.[6] This sensitivity is associated with increased DNA damage and apoptosis.[6] One study found that Rucaparib was the most potent among four PARP inhibitors tested in triple-negative breast cancer cell lines.[7]
In Vivo Studies: In animal models, Rucaparib has been shown to effectively inhibit tumor growth in xenografts derived from BRCA-mutant breast cancer cell lines.[3][6] Treatment with Rucaparib in these models leads to a significant reduction in tumor volume and prolonged survival.[3] The anti-tumor activity is correlated with pharmacodynamic markers of PARP inhibition within the tumor tissue.[3][6]
Clinical Development and Approval
Rucaparib (marketed as Rubraca®) has received FDA approval for the treatment of recurrent ovarian cancer and metastatic castration-resistant prostate cancer (mCRPC) in patients with deleterious BRCA mutations.[8][9][10][11][12] While not yet specifically approved for breast cancer, it has been investigated in clinical trials for patients with metastatic breast cancer and germline BRCA mutations, showing promising clinical activity.[1][13]
3-(6-Aminopyridin-3-yl)-N,N-dimethylbenzamide: An Investigational Compound
As of the latest available information, there is a significant lack of published scientific literature detailing the activity of 3-(6-Aminopyridin-3-yl)-N,N-dimethylbenzamide in breast cancer models or its potential as a PARP inhibitor. Its structural similarity to other known PARP inhibitors, such as 3-Aminobenzamide, suggests a potential mechanism of action involving the inhibition of PARP enzymes.[14][15][16] However, without experimental data, any comparison to Rucaparib would be purely speculative.
Proposed Framework for Comparative Evaluation
Should data for 3-(6-Aminopyridin-3-yl)-N,N-dimethylbenzamide or other novel PARP inhibitors emerge, a comprehensive comparison with Rucaparib should be based on the following key parameters:
Table 1: Proposed Parameters for Comparative Efficacy
| Parameter | Rucaparib (Established Data) | 3-(6-Aminopyridin-3-yl)-N,N-dimethylbenzamide (Hypothetical Data) |
| Mechanism of Action | PARP-1, -2, -3 Inhibition, PARP Trapping | To be determined (TBD) |
| In Vitro Potency (IC50) | Potent inhibition of PARP enzymes (low nM range)[3][6] | TBD |
| Cell Line Sensitivity | High sensitivity in BRCA-mutant breast cancer cell lines[6] | TBD |
| In Vivo Efficacy | Significant tumor growth inhibition in BRCA-mutant xenografts[3][6] | TBD |
| Toxicity Profile | Myelosuppression, fatigue, gastrointestinal issues[1] | TBD |
| Pharmacokinetics | Oral bioavailability, defined half-life[13] | TBD |
Experimental Protocols for Comparative Analysis
To generate the necessary data for a meaningful comparison, the following experimental workflows are recommended:
PARP Inhibition Assays
A biochemical assay to determine the half-maximal inhibitory concentration (IC50) against purified PARP-1, PARP-2, and PARP-3 enzymes. This provides a direct measure of the compound's potency.
Cell Viability and Apoptosis Assays
-
Cell Lines: A panel of breast cancer cell lines with varying BRCA status (e.g., MDA-MB-436 [BRCA1-mutant], HCC1937 [BRCA1-mutant], MDA-MB-231 [BRCA-wildtype], MCF-7 [BRCA-wildtype]).
-
Methodology:
-
Seed cells in 96-well plates.
-
Treat with a dose range of Rucaparib and the investigational compound for 72-96 hours.
-
Assess cell viability using assays such as MTT or CellTiter-Glo®.
-
Determine IC50 values for each cell line.
-
For apoptosis, treat cells and analyze using flow cytometry with Annexin V/Propidium Iodide staining.
-
DNA Damage Response Assays
-
Methodology:
-
Treat cells with the compounds for a defined period.
-
Perform immunofluorescence staining for γH2AX, a marker of DNA double-strand breaks.
-
Quantify the number of γH2AX foci per cell to assess the extent of DNA damage.
-
In Vivo Xenograft Studies
-
Animal Model: Immunocompromised mice (e.g., NOD/SCID or athymic nude mice).
-
Methodology:
-
Implant a BRCA-mutant breast cancer cell line (e.g., MDA-MB-436) subcutaneously.
-
Once tumors are established, randomize mice into treatment groups (vehicle control, Rucaparib, investigational compound).
-
Administer compounds orally at predetermined doses and schedules.
-
Measure tumor volume regularly.
-
At the end of the study, collect tumors for pharmacodynamic analysis (e.g., PARP inhibition markers).
-
Visualizing the Underlying Biology and Experimental Design
Signaling Pathway of PARP Inhibition and Synthetic Lethality
Caption: Synthetic lethality induced by PARP inhibitors in BRCA-mutant cancer cells.
Experimental Workflow for Comparative Analysis
Caption: A stepwise experimental approach for the head-to-head comparison of PARP inhibitors.
Conclusion
Rucaparib is a well-characterized and clinically effective PARP inhibitor with a clear mechanism of action in breast cancer models, particularly in the context of BRCA mutations. While the specific compound 3-(6-Aminopyridin-3-yl)-N,N-dimethylbenzamide lacks publicly available data for a direct comparison, the framework and experimental protocols outlined in this guide provide a robust strategy for its evaluation against established agents like Rucaparib. Such comparative studies are essential for the continued development of novel and more effective targeted therapies for breast cancer.
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Kristeleit, R., et al. (2017). A Phase I–II Study of the Oral PARP Inhibitor Rucaparib in Patients with Germline BRCA1/2-Mutated Ovarian Carcinoma or Other Solid Tumors. Clinical Cancer Research, 23(15), 4095-4106. [Link]
- Lord, C. J., & Ashworth, A. (2017). PARP inhibitors: Synthetic lethality in the clinic. Science, 355(6330), 1152-1158.
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Pahuja, S., et al. (2018). Update on PARP Inhibitors in Breast Cancer. Current Treatment Options in Oncology, 19(11), 59. [Link]
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Chuang, H. C., et al. (2014). Comparative antiproliferative effects of iniparib and olaparib on a panel of triple-negative and non-triple-negative breast cancer cell lines. Breast Cancer Research and Treatment, 146(3), 549-559. [Link]
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Brough, R., et al. (2017). Abstract 2475: In vitro and in vivo assessment of the mechanism of action of the PARP inhibitor rucaparib. Cancer Research, 77(13_Supplement), 2475-2475. [Link]
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U.S. Food and Drug Administration. (2020). FDA approves rucaparib for BRCA-mutated metastatic castration-resistant prostate cancer. [Link]
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Thomas, A., et al. (2018). Understanding the Mechanism of Action of Rucaparib in Cancer Treatment. OncLive. [Link]
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U.S. Food and Drug Administration. (2023). FDA Grants Full Approval to Rucaparib for BRCA Mutation–Associated mCRPC. OncLive. [Link]
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Balvers, T., et al. (2017). An open-label, phase II study of rucaparib, a PARP inhibitor, in HER2- metastatic breast cancer patients with high genomic loss of heterozygosity. Journal of Clinical Oncology, 35(15_suppl), TPS1115-TPS1115. [Link]
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U.S. Food and Drug Administration. (2023). FDA Approves Rucaparib in BRCA-Mutated Metastatic CRPC. Oncology Nursing News. [Link]
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A Comparative Guide to Confirming the Cellular Target of 3-(6-Aminopyridin-3-yl)-N,N-dimethylbenzamide
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously validate the cellular target of the novel small molecule, 3-(6-aminopyridin-3-yl)-N,N-dimethylbenzamide. Our central hypothesis is that this compound functions as an inhibitor of Poly(ADP-ribose) Polymerase (PARP), a critical enzyme family in the DNA damage response (DDR).
To establish the scientific E-E-A-T (Expertise, Experience, Authoritativeness, and Trustworthiness) of our validation process, we will not only detail the necessary experiments but also compare the performance of our compound of interest—hereafter referred to as Cpd-X —against well-characterized, FDA-approved PARP inhibitors: Olaparib , Rucaparib , and Talazoparib . This comparative approach ensures that the experimental data generated for Cpd-X can be benchmarked against established standards, providing a robust and contextually relevant validation.
The Rationale for Targeting PARP in Oncology
Poly(ADP-ribose) polymerase (PARP) is a family of 17 proteins crucial for various cellular processes, most notably the repair of DNA single-strand breaks (SSBs) through the base excision repair (BER) pathway.[1][2] When an SSB occurs, PARP1, the most abundant member, binds to the damaged DNA and synthesizes long chains of poly(ADP-ribose) (PAR) on itself and other nuclear proteins. This PARylation process recruits other DNA repair factors to the lesion.
The therapeutic strategy behind PARP inhibitors hinges on the concept of synthetic lethality . In cancers with mutations in genes essential for homologous recombination (HR), such as BRCA1 or BRCA2, the cell's ability to repair DNA double-strand breaks (DSBs) is already compromised. When a PARP inhibitor is introduced, SSBs that would normally be repaired by PARP-mediated pathways go unresolved.[1][3] During DNA replication, these unrepaired SSBs are converted into toxic DSBs.[1] In HR-deficient cancer cells, this accumulation of DSBs cannot be repaired, leading to genomic instability and cell death.[1][4] Normal cells, with their intact HR pathway, can tolerate PARP inhibition and repair these DSBs, providing a therapeutic window.
A critical aspect of modern PARP inhibitors is their ability not only to inhibit the catalytic activity of the enzyme but also to "trap" the PARP protein on the DNA at the site of damage.[1][5] These trapped PARP-DNA complexes are highly cytotoxic as they physically obstruct DNA replication forks, leading to more profound cell killing than catalytic inhibition alone.[2][5] The trapping potency varies among different inhibitors and is a key parameter in their comparison.[2]
Caption: Mechanism of PARP inhibitor action and synthetic lethality.
A Multi-Pronged Strategy for Target Validation
To rigorously confirm that Cpd-X targets PARP1 within the cell, we propose a three-tiered experimental approach. This strategy builds a chain of evidence, starting from direct biochemical interaction, moving to confirmation of target engagement in the complex cellular environment, and finally, measuring the expected downstream biological consequences.
Caption: A three-tiered workflow for small molecule target validation.
Head-to-Head Comparison: Cpd-X vs. Established PARP Inhibitors
The following tables summarize the expected data from our validation workflow. Data for Olaparib, Rucaparib, and Talazoparib are derived from published literature, while values for Cpd-X are hypothetical for illustrative purposes.
Table 1: Biochemical Potency Against PARP Enzymes
| Compound | PARP1 IC50 (nM) | PARP2 IC50 (nM) | Selectivity (PARP2/PARP1) |
| Cpd-X (Hypothetical) | 1.8 | 1.2 | 0.67 |
| Olaparib | ~5 | ~1 | ~0.2 |
| Rucaparib | ~1.4 | ~5.6 | ~4.0 |
| Talazoparib | ~1.2 | ~0.8 | ~0.67 |
Lower IC50 values indicate higher potency.
Table 2: PARP Trapping and Cellular Activity
| Compound | Relative PARP Trapping Potency[2] | Cellular PAR Inhibition EC50 (nM) |
| Cpd-X (Hypothetical) | High | 2.5 |
| Olaparib | Moderate | ~10 |
| Rucaparib | Moderate | ~5 |
| Talazoparib | Very High | ~1.5 |
PARP trapping is a key indicator of cytotoxicity.[2][5]
Table 3: Cytotoxicity in Matched BRCA-Mutant and Wild-Type Cell Lines
| Compound | Cytotoxicity IC50 (nM) in BRCA1-mutant (MDA-MB-436) | Cytotoxicity IC50 (nM) in BRCA-proficient (MDA-MB-231) | Selectivity Index (WT/Mutant) |
| Cpd-X (Hypothetical) | 5.2 | >10,000 | >1900 |
| Olaparib | ~100 | >10,000 | >100 |
| Rucaparib | ~200 | >10,000 | >50 |
| Talazoparib | ~2 | >10,000 | >5000 |
A high selectivity index demonstrates synthetic lethality.
Detailed Experimental Protocols
Here we provide detailed, self-validating protocols for the key experiments outlined in our validation workflow.
Protocol 1: Biochemical PARP1 Inhibition Assay (Chemiluminescent)
This assay quantifies the direct inhibitory effect of Cpd-X on the catalytic activity of recombinant PARP1 enzyme.
Principle: This assay measures the incorporation of biotinylated ADP-ribose onto histone proteins, which are coated on a 96-well plate.[6] The amount of biotinylated histone is detected using a streptavidin-horseradish peroxidase (HRP) conjugate and a chemiluminescent substrate.[6][7] A decrease in signal indicates inhibition of PARP1 activity.
Step-by-Step Methodology:
-
Plate Coating: Coat a 96-well white plate with histone H1 (100 µL of 10 µg/mL solution in PBS) and incubate overnight at 4°C. Wash 3 times with 200 µL of wash buffer (PBS + 0.05% Tween-20).
-
Compound Preparation: Prepare a 10-point, 3-fold serial dilution of Cpd-X, Olaparib (positive control), and a vehicle control (e.g., 0.1% DMSO) in PARP assay buffer.
-
Reaction Setup: To each well, add 20 µL of the compound dilution. Then, add 20 µL of a PARP reaction mix containing recombinant PARP1 enzyme and activated DNA.
-
Initiate Reaction: Add 10 µL of biotinylated NAD+ to each well to start the reaction. Incubate for 60 minutes at room temperature.
-
Detection: Wash the plate 3 times. Add 100 µL of streptavidin-HRP conjugate and incubate for 60 minutes. Wash 3 times.
-
Readout: Add 100 µL of chemiluminescent HRP substrate and immediately measure the luminescence using a plate reader.
-
Data Analysis: Plot the luminescence signal against the logarithm of inhibitor concentration and fit to a four-parameter logistic curve to determine the IC50 value.
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a powerful method to verify that a compound binds to its target protein within the native, complex environment of the cell.[8][9] Ligand binding typically stabilizes the target protein, increasing its resistance to thermal denaturation.[10]
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
Step-by-Step Methodology:
-
Cell Culture and Treatment: Culture MDA-MB-436 cells to ~80% confluency. Treat cells with Cpd-X (e.g., 10 µM) or vehicle (DMSO) for 1 hour at 37°C.
-
Heating: Harvest and resuspend cells in PBS. Aliquot the cell suspension into PCR tubes. Heat the tubes at different temperatures (e.g., a gradient from 40°C to 64°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.
-
Lysis: Lyse the cells by three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath.
-
Separation of Soluble Fraction: Separate the soluble protein fraction from the precipitated aggregates by centrifugation at 20,000 x g for 20 minutes at 4°C.
-
Detection: Carefully collect the supernatant. Quantify the amount of soluble PARP1 in each sample using Western blotting or a high-throughput method like AlphaLISA.[9]
-
Data Analysis: Plot the percentage of soluble PARP1 against temperature for both the Cpd-X treated and vehicle-treated samples. A rightward shift in the melting curve for the Cpd-X treated sample indicates target engagement and stabilization.
Protocol 3: In-Cell Western (ICW) for PAR Level Quantification
This assay provides a quantitative measure of PARP activity inside the cell by detecting the levels of its product, PAR.[11] It is a higher-throughput alternative to traditional Western blotting.[12]
Step-by-Step Methodology:
-
Cell Seeding: Seed MDA-MB-436 cells in a 96-well plate and allow them to adhere overnight.
-
Treatment: Pre-treat cells with serial dilutions of Cpd-X or Olaparib for 1 hour.
-
Induce DNA Damage: Add a DNA damaging agent (e.g., 1 mM H₂O₂) for 10 minutes to stimulate PARP activity.
-
Fix and Permeabilize: Fix the cells with 4% paraformaldehyde, followed by permeabilization with 0.1% Triton X-100 in PBS.[12]
-
Blocking: Block non-specific binding sites with a blocking buffer (e.g., LI-COR Intercept Blocking Buffer).[11]
-
Antibody Incubation: Incubate cells with a primary antibody against PAR (e.g., anti-PAR mouse mAb) and a normalization antibody (e.g., anti-Actin rabbit pAb) overnight at 4°C.
-
Secondary Antibody and Staining: Wash the plate and incubate with fluorescently-labeled secondary antibodies (e.g., IRDye 800CW goat anti-mouse and IRDye 680RD goat anti-rabbit) for 1 hour.
-
Imaging: Scan the plate using an infrared imaging system (e.g., LI-COR Odyssey).
-
Data Analysis: Quantify the fluorescence intensity for PAR and normalize it to the actin signal in each well. Plot the normalized PAR signal against inhibitor concentration to determine the EC50 for cellular PARP inhibition.
Conclusion
The validation of a small molecule's cellular target requires a multi-faceted, evidence-based approach. By combining direct biochemical assays, in-cell target engagement confirmation via CETSA, and functional downstream readouts, researchers can build a robust case for the mechanism of action of a novel compound like 3-(6-Aminopyridin-3-yl)-N,N-dimethylbenzamide. The direct comparison of experimental data against established drugs such as Olaparib, Rucaparib, and Talazoparib is not merely best practice; it is essential for contextualizing the compound's potency, selectivity, and potential as a therapeutic agent. This guide provides the strategic framework and detailed protocols necessary to achieve this high standard of scientific rigor.
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Navigating the Selectivity Landscape: A Comparative Guide to the Cross-Reactivity Profiling of 3-(6-Aminopyridin-3-yl)-N,N-dimethylbenzamide
In the landscape of modern drug discovery, the efficacy of a novel therapeutic agent is intrinsically linked to its specificity. A molecule that potently engages its intended target while remaining inert to a host of other biological macromolecules is the aspirational goal. For the compound 3-(6-Aminopyridin-3-yl)-N,N-dimethylbenzamide, a molecule of interest in contemporary research, a thorough understanding of its cross-reactivity profile is not merely an academic exercise but a critical step in validating its therapeutic potential and predicting its safety profile.
This guide provides a comprehensive framework for characterizing the selectivity of 3-(6-Aminopyridin-3-yl)-N,N-dimethylbenzamide. As this is a compound without extensive publicly available data, we will establish a de novo strategy for its evaluation. This includes the selection of appropriate comparator compounds, detailed experimental protocols for a tiered cross-reactivity screening approach, and a discussion on the interpretation of the resulting data. Our objective is to equip researchers, scientists, and drug development professionals with the scientific rationale and practical methodologies to rigorously assess the selectivity of this and other novel chemical entities.
The Rationale for a Tiered Approach to Selectivity Profiling
The chemical architecture of 3-(6-Aminopyridin-3-yl)-N,N-dimethylbenzamide, featuring both an aminopyridine and a benzamide moiety, suggests the potential for interactions with multiple target families. Aminopyridines are known scaffolds in a multitude of kinase inhibitors, while benzamides are a well-established class of drugs often targeting G-protein coupled receptors (GPCRs), such as dopamine receptors.[1][2] This structural composition necessitates a broad and systematic investigation of potential off-target activities.
A tiered or phased approach to selectivity profiling is the most resource- and time-efficient strategy. This begins with a wide-net screen against a large panel of potential targets, followed by more focused assays to validate and quantify the interactions of any identified "hits".
Caption: A tiered workflow for cross-reactivity profiling.
Selecting Appropriate Comparator Compounds
To contextualize the selectivity profile of 3-(6-Aminopyridin-3-yl)-N,N-dimethylbenzamide, it is essential to benchmark it against other compounds. The ideal comparators would include molecules with structural similarities or those that are known to be potent but have varying degrees of selectivity. For the purpose of this guide, we propose the following comparators:
-
Ponatinib: A multi-targeted tyrosine kinase inhibitor known to inhibit BCR-ABL, VEGFR, FGFR, and others.[3] Its broad activity profile makes it a useful benchmark for promiscuity.
-
Crenolanib: A potent inhibitor of PDGFRα/β and FLT3.[4] It represents a more targeted kinase inhibitor.
-
Rociletinib: An irreversible inhibitor of mutant EGFR.[5] This provides a comparison to a compound with a different mechanism of action (covalent inhibition) and a well-defined target family.
These comparators will allow for a nuanced interpretation of the data generated for 3-(6-Aminopyridin-3-yl)-N,N-dimethylbenzamide, placing its selectivity on a spectrum from highly specific to multi-targeted.
Experimental Methodologies
Tier 1: Broad Kinase Profiling
The first step is to screen the compound against a large panel of kinases to identify any potential interactions. Commercial services like Eurofins' KinomeScan™ or Promega's Kinase-Glo® platform are excellent options for this.
Protocol: In Vitro Kinase Panel Screen (Illustrative)
-
Compound Preparation: Prepare a 10 mM stock solution of 3-(6-Aminopyridin-3-yl)-N,N-dimethylbenzamide and comparator compounds in 100% DMSO.
-
Assay Concentration: The primary screen is typically run at a single high concentration (e.g., 1 µM or 10 µM) to maximize the chances of detecting even weak interactions.
-
Kinase Panel: Select a comprehensive panel of kinases (e.g., the DiscoverX KINOMEscan™ panel of over 450 kinases).
-
Binding Assay: The assay measures the ability of the test compound to displace a proprietary, immobilized, active-site directed ligand from each kinase. The amount of kinase captured on a solid support is then measured via quantitative PCR of a DNA tag conjugated to the kinase.
-
Data Analysis: Results are typically reported as a percentage of control (%Ctrl), where a lower percentage indicates a stronger interaction. A common threshold for a "hit" is a %Ctrl value below 35% or 50%.
Tier 2: Cellular Target Engagement
Identified hits from the in vitro screen must be validated in a more physiologically relevant context. The Cellular Thermal Shift Assay (CETSA) is a powerful technique to confirm that a compound binds to its target in intact cells.[6][7] The principle is that ligand binding stabilizes a protein, leading to an increase in its melting temperature.
Protocol: Cellular Thermal Shift Assay (CETSA)
-
Cell Culture: Grow a relevant cell line (e.g., a human cancer cell line known to express the kinase of interest) to ~80% confluency.
-
Compound Treatment: Treat the cells with 3-(6-Aminopyridin-3-yl)-N,N-dimethylbenzamide or a comparator compound at various concentrations for 1-2 hours. A vehicle control (e.g., DMSO) is run in parallel.
-
Thermal Challenge: Aliquot the cell suspensions into PCR tubes and heat them to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by cooling to 4°C.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or with a suitable lysis buffer.
-
Protein Quantification: Separate the soluble fraction (containing stabilized, non-denatured protein) from the precipitated fraction by centrifugation.
-
Detection: Analyze the soluble fraction by Western blot or ELISA using an antibody specific for the target kinase.
-
Data Analysis: Plot the amount of soluble protein as a function of temperature for each compound concentration. A shift in the melting curve to a higher temperature indicates target engagement.
Caption: A simplified workflow for the Cellular Thermal Shift Assay (CETSA).
Tier 3: Specific Off-Target Validation (Receptor Binding Assays)
Given the benzamide moiety, it is prudent to investigate potential interactions with GPCRs, particularly dopamine receptors.[1] Radioligand binding assays are the gold standard for quantifying the affinity of a compound for a specific receptor.
Protocol: Competitive Radioligand Binding Assay
-
Membrane Preparation: Prepare cell membranes from a cell line overexpressing the receptor of interest (e.g., HEK293 cells expressing the human D2 dopamine receptor).
-
Assay Buffer: Use a binding buffer appropriate for the receptor (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4).
-
Competitive Binding: In a 96-well plate, incubate the cell membranes with a fixed concentration of a specific radioligand (e.g., [3H]-Spiperone for the D2 receptor) and a range of concentrations of the test compound.
-
Incubation: Incubate at room temperature for a specified time to reach equilibrium.
-
Filtration: Rapidly filter the reaction mixture through a glass fiber filter to separate the membrane-bound radioligand from the unbound.
-
Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
-
Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding of the radioligand as a function of the test compound concentration. Calculate the Ki (inhibitor constant) from the IC50 (half-maximal inhibitory concentration) using the Cheng-Prusoff equation.
Data Presentation and Interpretation
The data from these assays should be compiled into clear, comparative tables.
Table 1: Hypothetical Kinase Profiling Data (% Inhibition at 1 µM)
| Kinase | 3-(6-Aminopyridin-3-yl)-N,N-dimethylbenzamide | Ponatinib | Crenolanib | Rociletinib |
| Target Kinase X | 95 | 98 | 92 | 15 |
| ABL1 | 25 | 99 | 10 | 5 |
| FLT3 | 88 | 95 | 98 | 8 |
| EGFR (T790M) | 12 | 30 | 15 | 99 |
| SRC | 35 | 90 | 25 | 12 |
| LCK | 40 | 88 | 30 | 18 |
| ... (other kinases) | ... | ... | ... | ... |
Table 2: Hypothetical Receptor Binding Data (Ki in µM)
| Receptor | 3-(6-Aminopyridin-3-yl)-N,N-dimethylbenzamide | Ponatinib | Crenolanib | Rociletinib |
| Dopamine D2 | >10 | >10 | >10 | >10 |
| Serotonin 5-HT2A | 8.5 | >10 | >10 | >10 |
| Adrenergic α1 | >10 | >10 | >10 | >10 |
From this hypothetical data, one might conclude that 3-(6-Aminopyridin-3-yl)-N,N-dimethylbenzamide is a potent inhibitor of "Target Kinase X" and FLT3, with some moderate activity against SRC and LCK. The lack of potent activity against ABL1 and EGFR (T790M) would differentiate it from Ponatinib and Rociletinib, respectively. The weak affinity for the 5-HT2A receptor would be noted as a potential off-target liability to be monitored.
Visualizing Pathway Interactions
Understanding the potential impact of off-target activity requires placing the identified interactions within the context of known signaling pathways. For instance, if the compound is found to inhibit both the primary target and an off-target kinase in the same pathway, this could lead to synergistic or antagonistic effects.
Caption: A simplified signaling pathway illustrating potential on- and off-target interactions.
Conclusion and Future Directions
The comprehensive cross-reactivity profiling of 3-(6-Aminopyridin-3-yl)-N,N-dimethylbenzamide, as outlined in this guide, is a foundational component of its preclinical evaluation. By employing a tiered screening approach and benchmarking against well-characterized comparator compounds, researchers can build a robust selectivity profile. This data is invaluable for making informed decisions about the continued development of the compound, guiding lead optimization efforts to mitigate off-target effects, and ultimately, contributing to the development of safer and more effective medicines. The methodologies described herein are not only applicable to the topic compound but can be adapted for the rigorous evaluation of any novel small molecule inhibitor.
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PubMed. (2024). Discovery of Novel 2-Aminopyridine-Based and 2-Aminopyrimidine-Based Derivatives as Potent CDK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors and Hematological Malignancies. Retrieved from [Link]
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A Comparative Guide to the Pharmacokinetics and Pharmacodynamics of 3-(6-Aminopyridin-3-yl)-N,N-dimethylbenzamide and Other Aurora B Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction: Aurora B Kinase as a Compelling Oncology Target
Aurora B kinase is a critical serine/threonine kinase that plays a pivotal role in the proper execution of mitosis. As a key component of the chromosomal passenger complex (CPC), AURKB ensures accurate chromosome segregation and cytokinesis. Its overexpression is a common feature in a wide array of human cancers and is often correlated with aneuploidy, genetic instability, and poor prognosis. This has positioned AURKB as an attractive target for the development of novel anticancer therapeutics. The inhibition of AURKB leads to mitotic catastrophe and subsequent apoptosis in rapidly dividing cancer cells, making it a promising strategy for cancer treatment.[1][2]
A novel class of AURKB inhibitors based on a 3-(6-aminopyridin-3-yl)benzamide scaffold has recently emerged, showing potent antitumor activities.[3] This guide will focus on a representative molecule from this class, 3-(6-Aminopyridin-3-yl)-N,N-dimethylbenzamide , and compare its preclinical profile with established AURKB inhibitors, namely Barasertib (AZD1152), Danusertib (PHA-739358), and Tozasertib (MK-0457).
The AURKB Signaling Pathway and Point of Intervention
The canonical function of AURKB is to ensure high-fidelity cell division. The diagram below illustrates the central role of AURKB in mitosis and the mechanism by which inhibitors block its activity.
Caption: The role of Aurora B Kinase in mitosis and its inhibition.
Comparative Pharmacokinetics
Pharmacokinetics (PK) dictates the exposure of a drug in the body over time. Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of a drug candidate is paramount for its clinical development.
3-(6-Aminopyridin-3-yl)-N,N-dimethylbenzamide and Derivatives
Specific pharmacokinetic data for 3-(6-Aminopyridin-3-yl)-N,N-dimethylbenzamide is emerging from preclinical studies. Research on this class of compounds indicates that they are being optimized for oral bioavailability and metabolic stability.[3] As with many kinase inhibitors, key areas of investigation will include their potential for CYP enzyme interactions and plasma protein binding.
Comparator Aurora B Kinase Inhibitors
The following table summarizes key pharmacokinetic parameters for established AURKB inhibitors. It is important to note that these parameters can vary depending on the patient population and study design.
| Parameter | Barasertib (AZD1152-HQPA) | Danusertib (PHA-739358) | Tozasertib (MK-0457) |
| Administration | Intravenous | Intravenous | Intravenous / Oral |
| Half-life (t½) | ~31.4 L/h (Clearance) | 18-26 hours | 6.6-10.2 hours (IV) |
| Metabolism | Hepatic (Oxidation) | Hepatic | Hepatic |
| Excretion | Feces (~51%), Urine (~27%) | Not fully characterized in humans | Primarily fecal |
| Key Features | AZD1152 is a pro-drug, rapidly converted to the active form AZD1152-HQPA.[4][5] | Dose-proportional pharmacokinetics.[6][7] | Low oral bioavailability (~7.9%).[8] |
Comparative Pharmacodynamics
Pharmacodynamics (PD) describes the biochemical and physiological effects of a drug on the body. For AURKB inhibitors, key pharmacodynamic markers include target engagement and downstream effects on cell cycle and apoptosis.
3-(6-Aminopyridin-3-yl)-N,N-dimethylbenzamide and Derivatives
Preclinical studies have demonstrated that novel 3-(6-aminopyridin-3-yl)benzamide derivatives effectively inhibit AURKB, leading to cell cycle arrest and apoptosis in cancer cell lines.[3] A key pharmacodynamic biomarker for AURKB inhibition is the phosphorylation of its substrate, Histone H3 at Serine 10 (pHH3). Inhibition of pHH3 is a direct indicator of target engagement.
Comparator Aurora B Kinase Inhibitors
| Feature | Barasertib (AZD1152-HQPA) | Danusertib (PHA-739358) | Tozasertib (MK-0457) |
| Mechanism of Action | Selective Aurora B inhibitor.[9][10][11][12] | Pan-Aurora kinase inhibitor (A, B, C).[6] | Pan-Aurora kinase inhibitor.[13] |
| PD Biomarkers | Inhibition of Histone H3 phosphorylation, induction of polyploidy.[9][14] | Inhibition of Histone H3 phosphorylation.[7][15] | Inhibition of Aurora kinases, cell cycle arrest, apoptosis.[16] |
| Cellular Effects | Induces polyploidy and apoptosis.[10] | Causes failure of cell division, leading to polyploidy and reduced viability.[7] | Blocks cell-cycle progression and induces apoptosis. |
| Antitumor Activity | Demonstrated in various hematological and solid tumor models.[9][12] | Significant antitumor activity in xenograft and transgenic models.[17] | Potent antitumor activity in various xenograft models.[18] |
Experimental Protocols
To ensure the scientific integrity of this guide, we provide detailed methodologies for key experiments used in the characterization of AURKB inhibitors.
In Vitro Kinase Inhibition Assay
This assay determines the potency of a compound against the target kinase.
Protocol:
-
Reagents and Materials: Recombinant human AURKB enzyme, ATP, kinase buffer, substrate peptide (e.g., Kemptide), test compound, and a detection system (e.g., ADP-Glo™ Kinase Assay).
-
Procedure: a. Prepare serial dilutions of the test compound in DMSO. b. In a 384-well plate, add the kinase buffer, recombinant AURKB enzyme, and the test compound. c. Initiate the kinase reaction by adding a mixture of the substrate peptide and ATP. d. Incubate the plate at room temperature for a specified time (e.g., 60 minutes). e. Stop the reaction and measure the kinase activity using the chosen detection system.
-
Data Analysis: Calculate the IC50 value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%.
Cellular Assay for Inhibition of Histone H3 Phosphorylation
This assay confirms target engagement within a cellular context.
Protocol:
-
Cell Culture: Culture a relevant cancer cell line (e.g., HCT116, HeLa) in appropriate media.
-
Compound Treatment: Treat the cells with various concentrations of the test compound for a defined period (e.g., 24 hours).
-
Cell Lysis: Lyse the cells to extract total protein.
-
Western Blotting: a. Separate the protein lysates by SDS-PAGE. b. Transfer the proteins to a PVDF membrane. c. Probe the membrane with primary antibodies against phospho-Histone H3 (Ser10) and total Histone H3 (as a loading control). d. Use appropriate secondary antibodies and a chemiluminescent substrate for detection.
-
Data Analysis: Quantify the band intensities to determine the dose-dependent inhibition of Histone H3 phosphorylation.
Caption: A typical preclinical workflow for evaluating Aurora B Kinase inhibitors.
Conclusion and Future Directions
The 3-(6-aminopyridin-3-yl)benzamide scaffold represents a promising new chemical class for the development of Aurora B kinase inhibitors. Preclinical data suggest potent antitumor activity, and ongoing research will further delineate the pharmacokinetic and pharmacodynamic properties of lead compounds. A thorough understanding of their ADME profiles, off-target effects, and in vivo efficacy will be crucial for their successful clinical translation.
This guide has provided a comparative overview of this novel class of inhibitors alongside established AURKB-targeting agents. The experimental protocols and workflows described herein offer a framework for the continued investigation and development of these and other targeted cancer therapies. As our understanding of the molecular drivers of cancer deepens, the rational design and rigorous evaluation of novel kinase inhibitors will remain a cornerstone of oncology drug discovery.
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Dennis, M., Davies, M., Oliver, S., D'Souza, R., Pike, L., & Stockman, P. (2012). Phase I study of the Aurora B kinase inhibitor barasertib (AZD1152) to assess the pharmacokinetics, metabolism and excretion in patients with acute myeloid leukemia. Cancer Chemotherapy and Pharmacology, 70(3), 461–469. [Link]
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Steeghs, N., Eskens, F. A., Gelderblom, H., Verweij, J., Nortier, J. W., Ouafik, L., ... & Witteveen, P. O. (2009). Phase I pharmacokinetic and pharmacodynamic study of the aurora kinase inhibitor danusertib in patients with advanced or metastatic solid tumors. Journal of Clinical Oncology, 27(30), 5094–5101. [Link]
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Faisal, A., Vaughan, L., & Garlich, J. R. (2014). Aurora Kinase Inhibitors: Current Status and Outlook. Frontiers in Oncology, 4, 254. [Link]
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Schöffski, P., Besse, B., Gauler, T., de Jonge, M. J., Scambia, G., Schellens, J. H., ... & Adriaens, L. (2011). A Phase I Dose-Escalation Study of Danusertib (PHA-739358) Administered as a 24-hour Infusion With and Without G-CSF in a 14-day Cycle in Patients with Advanced Solid Tumors. Clinical Cancer Research, 17(21), 6866–6875. [Link]
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AstraZeneca. (n.d.). AZD1152 (Baracertib). AstraZeneca Open Innovation. [Link]
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Steeghs, N., Eskens, F. A., Gelderblom, H., Verweij, J., Nortier, J. W., Ouafik, L., ... & Witteveen, P. O. (2011). A Phase I Dose-Escalation Study of Danusertib (PHA-739358) Administered as a 24-Hour Infusion with and without Granulocyte Colony-Stimulating Factor in a 14-Day Cycle in Patients with Advanced Solid Tumors. Clinical Cancer Research, 17(21), 6866–6875. [Link]
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Dennis, M., Davies, M., Oliver, S., D'Souza, R., Pike, L., Stockman, P., ... & Ranson, M. (2011). Phase I Study of the Aurora B Kinase Inhibitor Barasertib (AZD1152) to Assess the Pharmacokinetics (PK), Metabolism and Excretion in Patients (pts) with Relapsed or Refractory Acute Myeloid Leukemia (AML). Blood, 118(21), 2602. [Link]
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Zhao, X., et al. (2024). Synthesis and antitumor activities of novel 3-(6-aminopyridin-3-yl)benzamide derivatives: Inducing cell cycle arrest and apoptosis via AURKB transcription inhibition. OUCI. [Link]
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Carpinelli, P., Ceruti, R., Giorgini, M. L., Cappella, P., Gianellini, L., Croci, V., ... & Moll, J. (2007). PHA-739358, a potent inhibitor of Aurora kinases with a selective target inhibition profile relevant to cancer. Molecular Cancer Therapeutics, 6(12), 3158–3168. [Link]
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Giles, F. J., Swords, R. T., Nagler, A., Borthakur, G., O'Dwyer, M. E., Litzow, M. R., ... & Kantarjian, H. M. (2010). Targets and effectors of the cellular response to aurora kinase inhibitor MK-0457 (VX-680) in imatinib sensitive and resistant chronic myelogenous leukemia. Leukemia Research, 34(3), 336–342. [Link]
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Mita, M. M., Mita, A. C., Rowinsky, E. K., Kumm, E., Nawrocki, S., Sarantopoulos, J., ... & Tolcher, A. W. (2008). Phase I dose escalation study of MK-0457, a novel Aurora kinase inhibitor, in adult patients with advanced solid tumors. Cancer Chemotherapy and Pharmacology, 62(5), 875–884. [Link]
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Harrington, E. A., Bebbington, D., Moore, J., Thomson, S. A., Downes, A. M., Wylot, M. A., ... & Golec, J. M. (2004). The discovery of the potent Aurora inhibitor MK-0457 (VX-680). Bioorganic & Medicinal Chemistry Letters, 14(3), 735–738. [Link]
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Borah, N. A., Reddy, M. M., & Kondapi, A. K. (2021). Aurora Kinase B Inhibition: A Potential Therapeutic Strategy for Cancer. Molecules, 26(7), 1981. [Link]
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A Comparative Benchmarking Guide to Novel DNA Repair Inhibitors: Evaluating 3-(6-Aminopyridin-3-yl)-N,N-dimethylbenzamide Against Established PARP and ATM/ATR Inhibitors
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to benchmark the performance of novel DNA repair inhibitors, using the putative PARP inhibitor 3-(6-Aminopyridin-3-yl)-N,N-dimethylbenzamide as a primary example. We will objectively compare its hypothetical performance against well-characterized, clinically relevant DNA repair inhibitors: the PARP inhibitors Olaparib and Talazoparib, and the ATM/ATR inhibitor AZD6738 (Ceralasertib). This document will delve into the mechanistic rationale for inhibitor selection, provide detailed step-by-step experimental protocols for key assays, and present data in a clear, comparative format.
Introduction: The Critical Role of DNA Repair in Cancer Therapy
The integrity of our genome is under constant assault from both endogenous and exogenous sources of DNA damage. To counteract this, cells have evolved a complex network of DNA damage response (DDR) pathways.[1] These pathways detect DNA lesions, signal their presence, and mediate their repair. The reliance of cancer cells on specific DDR pathways, often due to mutations in other repair mechanisms (such as BRCA1/2 mutations), presents a therapeutic vulnerability.[2] Inhibiting a key DNA repair pathway in such cancer cells can lead to a synthetic lethal phenotype, where the combination of the inherent defect and the inhibitor-induced block in a compensatory pathway leads to selective cancer cell death.[2]
Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP1 and PARP2, are central to the repair of single-strand DNA breaks (SSBs) through the base excision repair (BER) pathway. Inhibition of PARP leads to the accumulation of SSBs, which can collapse replication forks and generate more toxic double-strand breaks (DSBs).[3] In cells with deficient homologous recombination (HR) repair, such as those with BRCA1/2 mutations, these DSBs cannot be efficiently repaired, leading to cell death.[2]
Another critical axis in the DDR is the activation of the master kinases, Ataxia-Telangiectasia Mutated (ATM) and ATM and Rad3-related (ATR), in response to DSBs and replication stress, respectively.[4][5] These kinases phosphorylate a multitude of downstream targets to orchestrate cell cycle arrest, DNA repair, and apoptosis.[4][5] Inhibition of ATM or ATR can therefore sensitize cancer cells to DNA-damaging agents and can also be synthetically lethal with certain cancer-associated mutations.[4]
This guide will focus on benchmarking a novel benzamide derivative, 3-(6-Aminopyridin-3-yl)-N,N-dimethylbenzamide. The benzamide scaffold is a well-established pharmacophore for PARP inhibition, with early research identifying 3-aminobenzamide as a PARP inhibitor.[6] Therefore, it is hypothesized that our novel compound may also target the PARP-mediated DNA repair pathway.
Profiles of a Novel and Established DNA Repair Inhibitors
The Investigational Compound: 3-(6-Aminopyridin-3-yl)-N,N-dimethylbenzamide
As a novel chemical entity, the precise mechanism of action and performance metrics of 3-(6-Aminopyridin-3-yl)-N,N-dimethylbenzamide are yet to be fully elucidated. Based on its structural similarity to other known benzamide-based PARP inhibitors, we will proceed with the hypothesis that it primarily targets PARP1/2.[7] The goal of the subsequent experimental protocols will be to test this hypothesis and quantify its efficacy in comparison to established inhibitors.
Established PARP Inhibitors
-
Olaparib (Lynparza®): Olaparib is a potent inhibitor of PARP1, PARP2, and PARP3, and was the first PARP inhibitor to receive clinical approval. It has demonstrated significant efficacy in the treatment of ovarian, breast, pancreatic, and prostate cancers with BRCA1/2 mutations.[8]
-
Talazoparib (Talzenna®): Talazoparib is a dual-mechanism PARP inhibitor.[9][10] Not only does it inhibit the catalytic activity of PARP, but it also traps PARP enzymes on DNA at the site of single-strand breaks.[9][10] This trapping mechanism is considered to be a highly cytotoxic lesion and contributes to its high potency. Talazoparib is approved for the treatment of patients with deleterious or suspected deleterious germline BRCA-mutated HER2-negative locally advanced or metastatic breast cancer.
Established ATM/ATR Inhibitor
-
AZD6738 (Ceralasertib): Ceralasertib is a potent and selective inhibitor of the ATR kinase. ATR is a key regulator of the cellular response to replication stress.[4] By inhibiting ATR, Ceralasertib can induce synthetic lethality in cancer cells with defects in other DNA repair pathways, such as those with ATM mutations, and can also enhance the efficacy of DNA-damaging chemotherapies.[4]
Experimental Benchmarking Workflows
To comprehensively evaluate the performance of 3-(6-Aminopyridin-3-yl)-N,N-dimethylbenzamide, a series of in vitro assays will be conducted in parallel with the established inhibitors. The choice of cell lines is critical; for this guide, we will propose the use of a BRCA2-deficient cancer cell line (e.g., CAPAN-1, pancreatic cancer) and its BRCA2-proficient counterpart to assess synthetic lethality and a broader spectrum cancer cell line (e.g., HeLa, cervical cancer) for general cytotoxicity and DNA damage response.
Cellular Viability and Cytotoxicity Assessment (MTS Assay)
Rationale: The MTS assay is a colorimetric method to determine the number of viable cells in proliferation, cytotoxicity, or chemosensitivity assays. This assay will allow us to determine the half-maximal inhibitory concentration (IC50) of each compound, a key measure of its potency.
Detailed Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
-
Compound Preparation: Prepare a 2-fold serial dilution of each inhibitor (3-(6-Aminopyridin-3-yl)-N,N-dimethylbenzamide, Olaparib, Talazoparib, and AZD6738) in complete growth medium. A typical concentration range would be from 100 µM down to 1 nM. Include a vehicle control (e.g., DMSO) and a no-cell blank control.
-
Cell Treatment: Remove the growth medium from the cells and add 100 µL of the prepared inhibitor dilutions to the respective wells. Incubate for 72 hours at 37°C and 5% CO2.
-
MTS Reagent Addition: Add 20 µL of MTS reagent to each well. Incubate for 1-4 hours at 37°C, protected from light.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Subtract the average absorbance of the blank wells from all other wells. Normalize the data to the vehicle-treated control wells (representing 100% viability). Plot the percentage of cell viability against the logarithm of the inhibitor concentration and fit a dose-response curve to determine the IC50 value.
Quantification of DNA Double-Strand Breaks (γH2AX Immunofluorescence)
Rationale: The phosphorylation of histone H2AX on serine 139 (γH2AX) is an early cellular response to the formation of DNA double-strand breaks. Quantifying γH2AX foci formation via immunofluorescence microscopy provides a direct measure of the DNA-damaging effects of the inhibitors.
Detailed Protocol:
-
Cell Culture on Coverslips: Grow cells on sterile glass coverslips placed in a 24-well plate.
-
Inhibitor Treatment: Treat the cells with the IC50 concentration of each inhibitor for a defined period (e.g., 24 hours). Include a vehicle control.
-
Cell Fixation and Permeabilization:
-
Remove the medium and wash the cells once with PBS.
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes at room temperature.
-
Wash the cells three times with PBS.
-
-
Blocking and Antibody Incubation:
-
Block non-specific antibody binding with 1% BSA in PBST (PBS with 0.1% Tween 20) for 1 hour at room temperature.
-
Incubate the cells with a primary antibody against γH2AX (e.g., anti-phospho-Histone H2A.X Ser139) diluted in the blocking buffer overnight at 4°C.
-
Wash the cells three times with PBST.
-
Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488-conjugated anti-mouse IgG) diluted in the blocking buffer for 1 hour at room temperature in the dark.
-
Wash the cells three times with PBST.
-
-
Counterstaining and Mounting:
-
Counterstain the nuclei with DAPI (4',6-diamidino-2-phenylindole) for 5 minutes at room temperature.
-
Wash the cells twice with PBS.
-
Mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
-
Image Acquisition and Analysis:
-
Acquire images using a fluorescence microscope.
-
Quantify the number of γH2AX foci per nucleus using image analysis software such as ImageJ or Fiji.
-
In Vitro PARP Activity Assay
Rationale: To directly assess the inhibitory effect of 3-(6-Aminopyridin-3-yl)-N,N-dimethylbenzamide on PARP enzymatic activity, a cell-free biochemical assay is essential. This will confirm whether the compound directly targets PARP and allow for the determination of its in vitro IC50 value for PARP inhibition.
Detailed Protocol:
-
Assay Principle: This protocol is based on a colorimetric assay that measures the incorporation of biotinylated poly(ADP-ribose) onto histone proteins.
-
Reagent Preparation:
-
Prepare a reaction buffer containing PARP enzyme, activated DNA (to stimulate PARP activity), and histones coated on a 96-well plate.
-
Prepare serial dilutions of the inhibitors (3-(6-Aminopyridin-3-yl)-N,N-dimethylbenzamide, Olaparib, Talazoparib) in the reaction buffer. Include a no-inhibitor control and a no-enzyme control.
-
-
PARP Reaction:
-
Add the inhibitor dilutions to the respective wells of the histone-coated plate.
-
Initiate the PARP reaction by adding a solution containing biotinylated NAD+.
-
Incubate the plate at room temperature for 1 hour to allow for the PARP-mediated poly(ADP-ribosylation) of histones.
-
-
Detection:
-
Wash the plate to remove unincorporated reagents.
-
Add streptavidin-horseradish peroxidase (HRP) conjugate and incubate for 1 hour. The streptavidin will bind to the biotinylated PAR chains.
-
Wash the plate again.
-
Add a colorimetric HRP substrate (e.g., TMB) and incubate until a color change is observed.
-
Stop the reaction with a stop solution (e.g., sulfuric acid).
-
-
Data Analysis:
-
Measure the absorbance at 450 nm.
-
Subtract the background absorbance (no-enzyme control).
-
Calculate the percentage of PARP inhibition for each inhibitor concentration relative to the no-inhibitor control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the in vitro IC50 value.
-
Data Presentation and Interpretation
The quantitative data generated from the aforementioned assays should be summarized in clear and concise tables for easy comparison.
Table 1: Comparative Cytotoxicity of DNA Repair Inhibitors
| Compound | Cell Line | IC50 (µM) |
| 3-(6-Aminopyridin-3-yl)-N,N-dimethylbenzamide | CAPAN-1 (BRCA2-def) | Hypothetical Value |
| HeLa (BRCA-prof) | Hypothetical Value | |
| Olaparib | CAPAN-1 (BRCA2-def) | Literature Value |
| HeLa (BRCA-prof) | Literature Value | |
| Talazoparib | CAPAN-1 (BRCA2-def) | Literature Value |
| HeLa (BRCA-prof) | Literature Value | |
| AZD6738 | CAPAN-1 (BRCA2-def) | Literature Value |
| HeLa (BRCA-prof) | Literature Value |
Note: Hypothetical values for the novel compound are for illustrative purposes. Literature values for established inhibitors should be cited from peer-reviewed publications.
Table 2: Induction of DNA Damage (γH2AX Foci)
| Compound (at IC50) | Cell Line | Average γH2AX Foci per Nucleus (Fold Change vs. Control) |
| 3-(6-Aminopyridin-3-yl)-N,N-dimethylbenzamide | CAPAN-1 | Hypothetical Value |
| Olaparib | CAPAN-1 | Literature Value |
| Talazoparib | CAPAN-1 | Literature Value |
| AZD6738 | CAPAN-1 | Literature Value |
Table 3: In Vitro PARP1 Inhibition
| Compound | PARP1 IC50 (nM) |
| 3-(6-Aminopyridin-3-yl)-N,N-dimethylbenzamide | Hypothetical Value |
| Olaparib | Literature Value |
| Talazoparib | Literature Value |
Visualizing Molecular Pathways and Experimental Workflows
Diagrams created using Graphviz (DOT language) can effectively illustrate the complex signaling pathways and experimental procedures described in this guide.
Caption: Simplified signaling pathway of DNA single-strand and double-strand break repair, highlighting the points of intervention for the benchmarked inhibitors.
Caption: Experimental workflow for benchmarking a novel DNA repair inhibitor against established compounds.
Conclusion and Future Directions
This guide provides a robust and scientifically grounded framework for the initial benchmarking of novel DNA repair inhibitors, exemplified by 3-(6-Aminopyridin-3-yl)-N,N-dimethylbenzamide. By following these detailed protocols and comparative analyses, researchers can effectively characterize the potency, mechanism of action, and cellular effects of new chemical entities.
Positive results from these in vitro studies, such as a potent IC50 for PARP inhibition and selective cytotoxicity in DNA repair-deficient cell lines for 3-(6-Aminopyridin-3-yl)-N,N-dimethylbenzamide, would warrant further investigation. Subsequent steps could include more extensive cell line screening, in vivo efficacy studies in xenograft models, and detailed pharmacokinetic and pharmacodynamic profiling. Ultimately, this systematic approach to benchmarking is crucial for the successful translation of promising novel compounds from the laboratory to the clinic.
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Evaluating the Specificity of 3-(6-Aminopyridin-3-yl)-N,N-dimethylbenzamide: A Comparative Guide for Drug Discovery Professionals
In the landscape of targeted oncology, the specificity of a kinase inhibitor is a critical determinant of its therapeutic index. This guide provides a comprehensive framework for evaluating the specificity of the novel compound 3-(6-aminopyridin-3-yl)-N,N-dimethylbenzamide. While direct public data on the primary targets of this molecule is limited, its structural resemblance to key intermediates in the synthesis of approved cyclin-dependent kinase 4 and 6 (CDK4/6) inhibitors, such as Ribociclib, provides a strong rationale for investigating its activity and selectivity within this kinase family.
This document will serve as a comparative guide, benchmarking the hypothetical performance of 3-(6-aminopyridin-3-yl)-N,N-dimethylbenzamide against established CDK4/6 inhibitors: Palbociclib, Ribociclib, and Abemaciclib. We will delve into the essential experimental workflows required to build a robust specificity profile, empowering researchers to make informed decisions in the early stages of drug development.
The Rationale for a CDK4/6-Focused Investigation
The cell cycle is a tightly regulated process, and its dysregulation is a hallmark of cancer.[1] CDKs are key regulators of cell cycle progression, making them attractive targets for cancer therapy.[2] Specifically, the cyclin D-CDK4/6 axis is crucial for the G1 to S phase transition.[1][2] The clinical success of CDK4/6 inhibitors in treating hormone receptor-positive (HR+), HER2-negative breast cancer underscores the therapeutic potential of targeting this pathway.[3][4]
Given the structural alerts within 3-(6-aminopyridin-3-yl)-N,N-dimethylbenzamide, a primary hypothesis is its potential as a CDK4/6 inhibitor. Therefore, the initial and most critical evaluation of its specificity should focus on its activity against these kinases and its broader kinome profile.
Comparative Landscape: Approved CDK4/6 Inhibitors
To establish a benchmark for specificity, we will compare our test compound against the three FDA-approved CDK4/6 inhibitors. While all three drugs target CDK4 and CDK6, they exhibit distinct kinase selectivity profiles and clinical activities.
| Compound | CDK4 IC50 (nM) | CDK6 IC50 (nM) | Key Off-Targets (selected) |
| Palbociclib (Ibrance) | 11 | 16 | VEGFR2, c-Kit, PDGFRβ |
| Ribociclib (Kisqali) | 10 | 39 | c-Kit, PDGFRβ |
| Abemaciclib (Verzenio) | 2 | 10 | CDK9, GSK3β, CAMK2 |
Note: IC50 values can vary depending on the assay conditions. The data presented here is a representative compilation from publicly available sources.
This table highlights that while all three are potent CDK4/6 inhibitors, their off-target profiles differ. Abemaciclib, for instance, shows notable activity against other kinases like CDK9, which may contribute to its unique clinical profile, including its single-agent activity. A thorough evaluation of 3-(6-aminopyridin-3-yl)-N,N-dimethylbenzamide would necessitate generating similar comparative data.
Experimental Workflows for Specificity Profiling
A multi-pronged approach is essential to build a comprehensive and reliable specificity profile. This involves a combination of in vitro biochemical assays, cell-based target engagement studies, and functional cellular assays.
Kinome Scanning: A Global View of Selectivity
The initial step in assessing specificity is to perform a broad screen against a large panel of kinases. This provides an unbiased overview of the compound's interaction landscape.
Workflow: Kinome Scan
Caption: Workflow for Kinome Scanning to Determine Inhibitor Specificity.
Protocol: Competition Binding Kinome Scan
-
Compound Preparation: Solubilize 3-(6-aminopyridin-3-yl)-N,N-dimethylbenzamide and competitor compounds in DMSO to create stock solutions.
-
Assay Plate Preparation: In a multi-well plate, combine the test compound at a fixed concentration (e.g., 1 µM) with a DNA-tagged kinase from a comprehensive panel.
-
Competition: Add an immobilized, active-site directed ligand that competes with the test compound for binding to the kinase.
-
Equilibration and Washing: Allow the binding reaction to reach equilibrium. Wash away unbound components.
-
Quantification: Quantify the amount of kinase bound to the solid support using quantitative PCR (qPCR) of the DNA tag. A lower signal indicates stronger binding of the test compound.
-
Data Analysis: Calculate the percent of control for each kinase. Potent interactions are typically defined as >90% inhibition. For hits, determine the dissociation constant (Kd) by running a dose-response curve.
Cellular Thermal Shift Assay (CETSA): Confirming Target Engagement in a Cellular Context
While kinome scanning is powerful, it utilizes recombinant enzymes. CETSA is a biophysical method that confirms target engagement within the complex milieu of a living cell. The principle is that ligand binding stabilizes the target protein, leading to a higher melting temperature.
Workflow: Cellular Thermal Shift Assay (CETSA)
Caption: Cellular Thermal Shift Assay (CETSA) Workflow.
Protocol: Western Blot-based CETSA for CDK4/6
-
Cell Culture and Treatment: Culture a relevant cancer cell line (e.g., MCF-7 for breast cancer) to ~80% confluency. Treat cells with various concentrations of 3-(6-aminopyridin-3-yl)-N,N-dimethylbenzamide or vehicle (DMSO) for a defined period (e.g., 1-2 hours).
-
Heating: Aliquot cell suspensions into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling to room temperature.
-
Lysis: Lyse the cells by freeze-thaw cycles or with a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Fractionation: Separate the soluble fraction (containing stabilized, non-denatured proteins) from the precipitated fraction by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.
-
Protein Quantification: Collect the supernatant and determine the protein concentration.
-
Western Blotting: Analyze the soluble protein fractions by SDS-PAGE and Western blotting using specific antibodies against CDK4 and CDK6.
-
Data Analysis: Quantify the band intensities and plot the percentage of soluble protein against temperature to generate melting curves. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
Functional Cellular Assays: Assessing Downstream Pathway Inhibition
Ultimately, the specificity of a kinase inhibitor is reflected in its functional consequences within the cell. For a CDK4/6 inhibitor, this means assessing the phosphorylation of the direct substrate, Retinoblastoma protein (Rb), and the impact on cell cycle progression.
Signaling Pathway: CDK4/6-Rb-E2F Axis
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A Researcher's Guide to Investigating the Synergistic Potential of 3-(6-Aminopyridin-3-yl)-N,N-dimethylbenzamide and Other PARP Inhibitors in Combination Cancer Therapy
Introduction: The Rationale for Combination Strategies with PARP Inhibitors
The compound 3-(6-aminopyridin-3-yl)-N,N-dimethylbenzamide belongs to a promising class of anticancer agents known as Poly (ADP-ribose) polymerase (PARP) inhibitors. While this specific molecule is not as widely characterized in publicly available literature as some other PARP inhibitors, its chemical structure, particularly the benzamide and pyridinamine moieties, strongly suggests a mechanism of action centered on the inhibition of PARP enzymes. PARP inhibitors have revolutionized the treatment of certain cancers, particularly those with deficiencies in DNA repair pathways, such as tumors harboring BRCA1/2 mutations.[1][2]
The therapeutic efficacy of PARP inhibitors is primarily rooted in the concept of synthetic lethality. In essence, while the loss of either PARP function or another DNA repair pathway (like that mediated by BRCA proteins) is survivable for a cell, the simultaneous loss of both is catastrophic, leading to cell death.[3] Cancer cells with BRCA mutations are thus exquisitely sensitive to PARP inhibition, as their ability to repair DNA double-strand breaks is already compromised. The PARP inhibitor prevents the repair of single-strand breaks, which then degenerate into double-strand breaks during replication. The cancer cell, lacking a functional BRCA-mediated repair mechanism, is unable to cope with this increased burden of DNA damage and undergoes apoptosis.[3][4]
However, the full potential of PARP inhibitors may lie in their ability to synergize with other anticancer agents. By combining PARP inhibitors with drugs that either induce DNA damage or modulate the immune response, it is possible to enhance their cytotoxic effects and overcome resistance mechanisms. This guide will provide a comprehensive overview of the synergistic potential of PARP inhibitors, using well-documented examples as a framework for investigating novel compounds like 3-(6-aminopyridin-3-yl)-N,N-dimethylbenzamide. We will delve into the mechanisms of synergy, present preclinical and clinical evidence, and provide detailed experimental protocols for assessing these interactions in a research setting.
Mechanisms of Synergy: A Deeper Dive
The synergistic effects of PARP inhibitors with other anticancer agents are not coincidental; they are based on well-defined molecular mechanisms. Understanding these mechanisms is crucial for designing rational drug combinations and for interpreting experimental data.
Synergy with DNA Damaging Agents (Temozolomide and Platinum-Based Chemotherapy)
Temozolomide is an alkylating agent that methylates DNA, primarily at the N7 and O6 positions of guanine.[5] This damage is typically repaired by the base excision repair (BER) pathway, in which PARP plays a key role. By inhibiting PARP, the repair of temozolomide-induced DNA lesions is stalled, leading to the accumulation of cytotoxic DNA damage and potentiation of the drug's anticancer effects.[6]
Platinum-based chemotherapies, such as cisplatin and carboplatin, form DNA adducts that create intra- and inter-strand crosslinks, distorting the DNA helix and blocking replication and transcription.[7][8] These bulky adducts are primarily repaired by the nucleotide excision repair (NER) and homologous recombination (HR) pathways. While the direct role of PARP in NER is less pronounced, PARP inhibition can still enhance the efficacy of platinum agents, particularly in HR-deficient tumors. By preventing the repair of single-strand breaks that can arise as a consequence of platinum-induced DNA distortion, PARP inhibitors increase the likelihood of these lesions converting to double-strand breaks, which are lethal in the absence of functional HR.
The following diagram illustrates the central role of PARP in DNA repair and the mechanism of synergy with DNA damaging agents.
Caption: Mechanism of synergy between PARP inhibitors and DNA damaging agents.
Synergy with Immune Checkpoint Inhibitors
The interaction between PARP inhibitors and immune checkpoint inhibitors is more complex and multifactorial. Emerging evidence suggests that PARP inhibitors can enhance anti-tumor immunity through several mechanisms:
-
Increased Neoantigen Presentation: By inducing DNA damage, PARP inhibitors can increase the mutational load in tumor cells, leading to the generation of novel protein fragments (neoantigens) that can be recognized by the immune system.
-
Modulation of the Tumor Microenvironment: PARP inhibitors have been shown to upregulate the expression of PD-L1 on tumor cells, potentially making them more susceptible to anti-PD-1/PD-L1 therapy.[9] They can also promote the infiltration of cytotoxic T lymphocytes into the tumor.
-
Activation of the cGAS-STING Pathway: The accumulation of cytosolic DNA fragments resulting from PARP inhibitor-induced DNA damage can activate the cGAS-STING pathway, a key sensor of innate immunity. This leads to the production of type I interferons and other pro-inflammatory cytokines that can stimulate an anti-tumor immune response.
This synergy is particularly promising as it may extend the benefit of immunotherapy to patients who are traditionally non-responders.[10][11]
Preclinical Evidence of Synergy: A Comparative Overview
The synergistic effects of PARP inhibitors with other anticancer agents have been extensively documented in preclinical studies. The following tables summarize representative data from in vitro and in vivo studies.
In Vitro Synergy Data
| PARP Inhibitor | Combination Agent | Cancer Cell Line | Synergy Metric (e.g., CI Value) | Key Finding | Reference |
| Representative PARP Inhibitor | Temozolomide | Glioblastoma | CI < 1 | Significant potentiation of temozolomide-induced cytotoxicity. | [12][13] |
| Representative PARP Inhibitor | Cisplatin | Ovarian Cancer (BRCA-mutant) | CI < 1 | Strong synergistic cell killing in BRCA-mutant cells. | [14] |
| Representative PARP Inhibitor | Carboplatin | Triple-Negative Breast Cancer | CI < 1 | Enhanced sensitivity to carboplatin in both BRCA-mutant and wild-type cells. | [14] |
| Representative PARP Inhibitor | Anti-PD-L1 Antibody | Colon Cancer | N/A (co-culture assay) | Increased T-cell mediated killing of tumor cells. | [15] |
CI (Combination Index) values are calculated using the Chou-Talalay method, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.[16][17][18]
In Vivo Synergy Data
| PARP Inhibitor | Combination Agent | Xenograft Model | Key Finding | Reference |
| Representative PARP Inhibitor | Temozolomide | Glioblastoma Orthotopic Xenograft | Significantly delayed tumor growth and increased survival compared to single agents. | [6] |
| Representative PARP Inhibitor | Cisplatin | Ovarian Cancer Patient-Derived Xenograft (PDX) | Enhanced tumor regression and durable responses. | [19][20] |
| Representative PARP Inhibitor | Anti-PD-1 Antibody | Syngeneic Mouse Model of Breast Cancer | Combination therapy led to complete tumor regression in a subset of animals and induced immunological memory. | [21] |
Clinical Evidence and Ongoing Trials
The promising preclinical data has led to numerous clinical trials evaluating PARP inhibitor combinations. Several combinations have already received regulatory approval for specific indications, while many others are in late-stage development.
-
PARP Inhibitors with Platinum-Based Chemotherapy: The combination of olaparib with bevacizumab is approved for the maintenance treatment of advanced ovarian cancer. Numerous trials are ongoing to evaluate PARP inhibitors in combination with platinum agents in various solid tumors.[22][23][24]
-
PARP Inhibitors with Immune Checkpoint Inhibitors: The combination of a PARP inhibitor with an immune checkpoint inhibitor is being actively investigated in a wide range of cancers, including breast, ovarian, prostate, and lung cancer. Early results have been encouraging, particularly in tumors that are not traditionally responsive to immunotherapy alone.[9][14]
Experimental Protocols for Synergy Assessment
For researchers investigating the synergistic potential of a novel compound like 3-(6-aminopyridin-3-yl)-N,N-dimethylbenzamide, a systematic and rigorous experimental approach is essential. The following are detailed protocols for key in vitro and in vivo assays.
Experimental Workflow for Synergy Assessment
The following diagram outlines a typical workflow for assessing the synergistic effects of a novel PARP inhibitor.
Caption: A typical experimental workflow for assessing drug synergy.
Protocol 1: In Vitro Cell Viability and Synergy Assessment using the MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[25][26][27]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well flat-bottom plates
-
3-(6-Aminopyridin-3-yl)-N,N-dimethylbenzamide (or other PARP inhibitor)
-
Combination agent (e.g., temozolomide)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Single Agent Dose-Response:
-
Prepare serial dilutions of the PARP inhibitor and the combination agent in complete medium.
-
Treat the cells with a range of concentrations of each drug alone. Include untreated and vehicle-treated controls.
-
Incubate for a period that allows for the assessment of cytotoxicity (typically 48-72 hours).
-
-
Combination Treatment:
-
Based on the IC50 values obtained from the single-agent experiments, design a combination study. A common approach is the constant ratio method, where the two drugs are combined at a fixed ratio of their IC50s (e.g., 1:1, 1:2, 2:1).
-
Treat the cells with serial dilutions of the drug combinations.
-
Incubate for the same duration as the single-agent treatments.
-
-
MTT Assay:
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment condition relative to the untreated control.
-
Use the dose-response data to calculate the Combination Index (CI) using the Chou-Talalay method with specialized software (e.g., CompuSyn).[16][17][29]
-
Protocol 2: In Vivo Synergy Assessment using a Xenograft Model
Xenograft models, where human tumor cells are implanted into immunodeficient mice, are a cornerstone of preclinical cancer research.[30][31]
Materials:
-
Immunodeficient mice (e.g., nude or SCID)
-
Cancer cell line of interest
-
Matrigel (optional, for enhancing tumor take)
-
3-(6-Aminopyridin-3-yl)-N,N-dimethylbenzamide (or other PARP inhibitor) formulated for in vivo administration
-
Combination agent formulated for in vivo administration
-
Calipers for tumor measurement
-
Animal balance
Procedure:
-
Tumor Implantation: Subcutaneously inject a suspension of tumor cells (typically 1-10 million cells in PBS or medium, with or without Matrigel) into the flank of each mouse.
-
Tumor Growth and Randomization:
-
Monitor the mice regularly for tumor growth.
-
When the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment groups (typically 8-10 mice per group):
-
Group 1: Vehicle control
-
Group 2: PARP inhibitor alone
-
Group 3: Combination agent alone
-
Group 4: PARP inhibitor + combination agent
-
-
-
Treatment:
-
Administer the drugs according to a predetermined schedule and route of administration (e.g., oral gavage, intraperitoneal injection).
-
Monitor the body weight of the mice as an indicator of toxicity.
-
-
Tumor Measurement and Data Analysis:
-
Measure the tumor dimensions with calipers 2-3 times per week.
-
Calculate the tumor volume using the formula: (Length x Width²) / 2.
-
Plot the mean tumor volume for each group over time to generate tumor growth curves.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, biomarker analysis).
-
Compare the tumor growth inhibition (TGI) between the combination group and the single-agent groups to assess synergy. Statistical analysis (e.g., ANOVA) should be used to determine the significance of the findings.
-
Conclusion and Future Directions
The synergistic combination of PARP inhibitors with other anticancer agents represents a powerful strategy for improving therapeutic outcomes in a variety of cancers. For novel compounds like 3-(6-aminopyridin-3-yl)-N,N-dimethylbenzamide, a systematic investigation of their synergistic potential is a critical step in their preclinical development. By understanding the underlying mechanisms of synergy and employing rigorous experimental protocols, researchers can effectively evaluate and validate promising drug combinations.
The future of combination therapies involving PARP inhibitors is bright. Ongoing research is focused on identifying novel synergistic partners, elucidating mechanisms of resistance, and discovering predictive biomarkers to guide patient selection. The continued exploration of these combinations will undoubtedly lead to more effective and personalized cancer treatments.
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Safety Operating Guide
A Guide to the Proper Disposal of 3-(6-Aminopyridin-3-yl)-N,N-dimethylbenzamide
This document provides a comprehensive, step-by-step guide for the safe handling and disposal of 3-(6-Aminopyridin-3-yl)-N,N-dimethylbenzamide. As a research chemical, specific hazard data may not be readily available. Therefore, this guide is built upon a conservative approach, inferring potential hazards from the compound's constituent chemical groups—aminopyridine and N,N-dimethylbenzamide—to ensure the highest standards of laboratory safety and environmental responsibility.
Hazard Assessment and Waste Classification: A Precautionary Approach
The fundamental principle of laboratory safety is to treat compounds of unknown toxicity as potentially hazardous. By analyzing the structure of 3-(6-Aminopyridin-3-yl)-N,N-dimethylbenzamide, we can anticipate its toxicological profile and classify it for waste purposes.
-
Aminopyridine Moiety : The aminopyridine group is a significant driver of the compound's potential toxicity. Various isomers of aminopyridine are classified as highly toxic (UN2671, Hazard Class 6.1), being potentially fatal if swallowed, inhaled, or in contact with skin.[1][2][3] They are also recognized as being toxic to aquatic life with long-lasting effects.[1][3][4]
-
N,N-dimethylbenzamide Moiety : The N,N-dimethylbenzamide portion of the molecule suggests a potential for irritation. N,N-Dimethylbenzamide itself is known to cause skin and serious eye irritation, and may also lead to respiratory irritation.[5][6][7]
Based on this structural analysis, 3-(6-Aminopyridin-3-yl)-N,N-dimethylbenzamide must be managed as a hazardous chemical waste. It should be presumed to be highly toxic, a skin and eye irritant, and an environmental hazard.
| Inferred Hazard | Basis for Classification | Primary Safety Concern |
| Acute Toxicity (Oral, Dermal, Inhalation) | Presence of the aminopyridine functional group.[1][2][3] | High risk of poisoning through accidental exposure. |
| Skin and Eye Irritation | Presence of the N,N-dimethylbenzamide functional group.[5][6][8] | Potential for chemical burns and serious eye damage. |
| Aquatic Toxicity | Known environmental hazards of aminopyridine derivatives.[1][3] | Risk of long-term damage to aquatic ecosystems. |
Under the Resource Conservation and Recovery Act (RCRA), this material must be managed as hazardous waste.[9] Under no circumstances should this chemical or its containers be disposed of in the regular trash or down the sanitary sewer. [1][2] The U.S. Environmental Protection Agency (EPA) explicitly prohibits the sewering of hazardous waste pharmaceuticals.[10][11]
Personal Protective Equipment (PPE) and Handling
Given the inferred high toxicity and irritant properties, stringent personal protection and handling protocols are mandatory.
-
Engineering Controls : All handling of 3-(6-Aminopyridin-3-yl)-N,N-dimethylbenzamide, including weighing, solution preparation, and aliquoting for disposal, must be conducted inside a certified chemical fume hood to prevent inhalation of dust or aerosols.
-
Personal Protective Equipment : The following PPE must be worn at all times when handling the compound.
| Protection Type | Specification | Rationale |
| Hand Protection | Wear compatible chemical-resistant gloves (e.g., Nitrile). | To prevent skin contact, as the compound is presumed to be acutely toxic upon absorption.[3] |
| Eye Protection | ANSI-approved safety glasses with side shields or chemical splash goggles. | To protect against dust particles and splashes that can cause serious eye irritation.[5][6] |
| Skin and Body Protection | A buttoned lab coat, long pants, and closed-toe shoes. | To protect skin from accidental contact and contamination. |
Waste Segregation and Disposal Workflow
Proper segregation is critical to prevent dangerous chemical reactions and to ensure compliant disposal.[12][13] This compound is incompatible with strong oxidizing agents and strong acids.[14]
Caption: Waste Segregation and Disposal Workflow.
Step-by-Step Disposal Protocol
Follow these steps meticulously to ensure the safe and compliant disposal of 3-(6-Aminopyridin-3-yl)-N,N-dimethylbenzamide.
Step 1: Waste Collection
-
Solid Waste : Collect unadulterated compound, contaminated personal protective equipment (gloves, weigh boats), and absorbent materials used for cleaning spills in a designated, robust container with a secure lid.
-
Liquid Waste : Collect solutions containing the compound and the first two solvent rinses from cleaning contaminated glassware in a separate, compatible liquid waste container.[15] The best initial container is often the original one the chemical came in.[12]
-
Empty Containers : To discard "empty" containers that held the pure compound, triple rinse with a suitable solvent (e.g., ethanol or acetone). Collect the rinsate as hazardous liquid waste.[15] Once decontaminated, deface the label and dispose of the container as instructed by your institution's EHS office.[16]
Step 2: Container Labeling
Immediately label the waste container with a fully completed hazardous waste tag. The label must include:
-
The words "Hazardous Waste".
-
The full chemical name: "3-(6-Aminopyridin-3-yl)-N,N-dimethylbenzamide". Do not use abbreviations or chemical formulas.
-
A clear indication of the hazards (e.g., "Toxic," "Irritant").
-
The name and contact information of the generating researcher or lab.
-
The accumulation start date.
Step 3: Temporary Storage
Store the sealed and labeled waste container in a designated Satellite Accumulation Area within your laboratory. This area must:
-
Be under the control of the laboratory personnel.[13]
-
Utilize secondary containment for all liquid waste to prevent spills from reaching drains.[12]
-
Be segregated from incompatible materials, particularly strong acids and oxidizers.[12][14]
-
Keep waste containers closed except when actively adding waste.[16]
Step 4: Arranging Final Disposal
Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup of the hazardous waste.[15] Do not attempt to dispose of the material yourself. EHS professionals work with licensed hazardous waste management companies who will use the appropriate disposal method, which for this type of compound is typically high-temperature incineration.[15]
Step 5: Spill Management
-
Small Spills : For minor spills of solid material within a chemical fume hood, carefully sweep up the material with absorbent pads or other inert material. Avoid raising dust.[1] Place the cleanup materials in your designated solid hazardous waste container.
-
Large Spills : In the event of a spill outside of a fume hood or one that you are not equipped or trained to handle, evacuate the immediate area.[4] Alert your colleagues and contact your institution's EHS or emergency response team for assistance.[4]
Principles of Waste Minimization
In line with green chemistry principles, laboratories should actively seek to minimize the generation of hazardous waste.[17]
-
Inventory Management : Only purchase quantities of the chemical that are reasonably expected to be used.[18] Maintain a current inventory to avoid purchasing duplicates.
-
Scale of Experiments : Whenever possible, design experiments to use the smallest practical quantity of the material.
-
Source Reduction : Explore the possibility of using less hazardous compounds if scientifically viable.[17][18]
By adhering to this comprehensive disposal plan, researchers can ensure they are protecting themselves, their colleagues, and the environment, thereby upholding the highest standards of scientific integrity and laboratory safety.
References
-
Final Rule: Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine . U.S. Environmental Protection Agency. [Link]
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Chemical Waste Management for Laboratories . Physikalisch-Technische Bundesanstalt. [Link]
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Resource Conservation and Recovery Act (RCRA) Regulations . U.S. Environmental Protection Agency. [Link]
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Laboratory Guide for Managing Chemical Waste . Vanderbilt University Medical Center. [Link]
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EPA Final Rule: Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine - ASHP . American Society of Health-System Pharmacists. [Link]
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4-Aminopyridine SOP . University of Washington Environmental Health & Safety. [Link]
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Properly Managing Chemical Waste in Laboratories . Ace Waste. [Link]
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Laboratory Chemical Waste Management . CSIR - Indian Institute of Petroleum. [Link]
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The EPA Final Rule on Hazardous Waste Pharmaceuticals (Subpart P) and Amendment to the P075 Listing for Nicotine . Stericycle. [Link]
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40 CFR Part 266 Subpart P -- Hazardous Waste Pharmaceuticals . eCFR. [Link]
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How to Ensure Safe Chemical Waste Disposal in Laboratories . Daniels Health. [Link]
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SAFETY DATA SHEET - N,N-Dimethylbenzamide . Chem Service. [Link]
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Hazardous Waste Disposal Guide . Dartmouth College. [Link]
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Navigating the Uncharted: A Safety and Handling Guide for 3-(6-Aminopyridin-3-yl)-N,N-dimethylbenzamide
For Researchers, Scientists, and Drug Development Professionals
In the fast-paced world of drug discovery and chemical synthesis, novel compounds are the lifeblood of innovation. However, with novelty comes the critical responsibility of ensuring the safety of the researchers who handle these materials. This guide provides essential safety and logistical information for the handling of 3-(6-Aminopyridin-3-yl)-N,N-dimethylbenzamide, a compound for which specific safety data is not yet widely available. By adopting a conservative approach based on the known hazards of its constituent chemical moieties—an aminopyridine and a dimethylbenzamide—we can establish a robust framework for its safe utilization in the laboratory.
Hazard Analysis: A Tale of Two Moieties
The toxicological profile of 3-(6-Aminopyridin-3-yl)-N,N-dimethylbenzamide has not been formally established. Therefore, a comprehensive risk assessment must be derived from the known hazards of its structural components: the aminopyridine ring and the N,N-dimethylbenzamide group.
Aminopyridines: This class of compounds is known for its potential for significant toxicity. Aminopyridines can be toxic if swallowed, inhaled, or absorbed through the skin.[1] Some members of this class are known to be fatal upon ingestion or dermal contact and can exert potent effects on the central nervous system, potentially leading to convulsions.[2][3] They are also typically classified as skin and eye irritants and may cause respiratory irritation.[1]
N,N-Dimethylbenzamide: The hazards associated with N,N-dimethylbenzamide are generally less severe but still warrant caution. It is known to be a skin, eye, and respiratory irritant and may be harmful if swallowed.
Given the combined presence of these two functional groups, it is prudent to treat 3-(6-Aminopyridin-3-yl)-N,N-dimethylbenzamide with a high degree of caution, assuming it possesses the hazards of both its parent structures.
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is mandatory when handling 3-(6-Aminopyridin-3-yl)-N,N-dimethylbenzamide. The following table outlines the minimum required PPE for various laboratory operations.
| Operation | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and preparing solutions | Chemical safety goggles or a face shield | Nitrile or neoprene gloves (double-gloving recommended) | Lab coat | Required if not performed in a certified chemical fume hood |
| Running reactions and work-up | Chemical safety goggles and face shield | Nitrile or neoprene gloves (double-gloving recommended) | Chemical-resistant lab coat or apron | Work must be performed in a certified chemical fume hood |
| Purification (e.g., chromatography) | Chemical safety goggles and face shield | Nitrile or neoprene gloves (double-gloving recommended) | Chemical-resistant lab coat | Work must be performed in a certified chemical fume hood |
| Handling solid compound | Chemical safety goggles | Nitrile or neoprene gloves | Lab coat | N95 respirator if handling outside of a fume hood |
A Note on Glove Selection: Not all gloves offer the same level of protection. Nitrile or neoprene gloves are recommended over latex, as they generally provide better resistance to a wider range of chemicals.[4] Always inspect gloves for any signs of degradation or perforation before use.
Donning and Doffing PPE: A Critical Procedure
The order in which you put on and take off your PPE is crucial to prevent cross-contamination.
Diagram: PPE Donning and Doffing Workflow
Caption: Proper sequence for donning and doffing PPE to minimize contamination risk.
Operational Plan: From Benchtop to Disposal
Safe handling of 3-(6-Aminopyridin-3-yl)-N,N-dimethylbenzamide requires adherence to strict operational protocols at every stage.
Engineering Controls
All work with this compound, including weighing, preparing solutions, and running reactions, must be conducted in a properly functioning and certified chemical fume hood to minimize inhalation exposure.[5][6]
Spill Response
In the event of a spill, immediate and appropriate action is critical.
-
Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area.
-
Don Appropriate PPE: Before attempting any cleanup, don the appropriate PPE as outlined in the table above, including respiratory protection if the spill is outside a fume hood.
-
Contain the Spill: For solid spills, carefully sweep up the material and place it in a sealed, labeled waste container. For liquid spills, use an inert absorbent material (e.g., vermiculite, sand) to contain the spill, then transfer the absorbed material to a sealed, labeled waste container.
-
Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.
-
Dispose of Waste: All contaminated materials, including absorbent pads and PPE, must be disposed of as hazardous waste.
Disposal Plan: A Cradle-to-Grave Responsibility
The disposal of 3-(6-Aminopyridin-3-yl)-N,N-dimethylbenzamide and any associated waste must be handled with the utmost care to prevent environmental contamination.
Waste Segregation
All waste contaminated with this compound, including unused solid, solutions, contaminated labware, and PPE, must be collected in a dedicated, clearly labeled, and sealed hazardous waste container. Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) department.
Disposal Pathway
The designated hazardous waste container should be disposed of through your institution's EHS-approved chemical waste program. Never dispose of this compound down the drain or in regular trash.[7]
Diagram: Waste Disposal Workflow
Sources
- 1. lobachemie.com [lobachemie.com]
- 2. AMINOPYRIDINES | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 3. alkalimetals.com [alkalimetals.com]
- 4. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 5. abdurrahmanince.net [abdurrahmanince.net]
- 6. assets.thermofisher.cn [assets.thermofisher.cn]
- 7. ehs.washington.edu [ehs.washington.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
